molecular formula C25H28N2O6 B613325 Fmoc-D-Lys(Aloc)-OH CAS No. 214750-75-1

Fmoc-D-Lys(Aloc)-OH

Numéro de catalogue: B613325
Numéro CAS: 214750-75-1
Poids moléculaire: 452.5 g/mol
Clé InChI: OJBNDXHENJDCBA-JOCHJYFZSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Fmoc-D-Lys(Aloc)-OH, also known as this compound, is a useful research compound. Its molecular formula is C25H28N2O6 and its molecular weight is 452.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-(prop-2-enoxycarbonylamino)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O6/c1-2-15-32-24(30)26-14-8-7-13-22(23(28)29)27-25(31)33-16-21-19-11-5-3-9-17(19)18-10-4-6-12-20(18)21/h2-6,9-12,21-22H,1,7-8,13-16H2,(H,26,30)(H,27,31)(H,28,29)/t22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJBNDXHENJDCBA-JOCHJYFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCOC(=O)NCCCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40679799
Record name N~2~-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N~6~-{[(prop-2-en-1-yl)oxy]carbonyl}-D-lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40679799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

452.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

214750-75-1
Record name N2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N6-[(2-propen-1-yloxy)carbonyl]-D-lysine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=214750-75-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N~2~-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N~6~-{[(prop-2-en-1-yl)oxy]carbonyl}-D-lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40679799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Orthogonal Protection Using Fmoc-D-Lys(Aloc)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the realm of peptide synthesis, particularly for complex peptides such as cyclic, branched, or modified structures, the strategic use of orthogonal protecting groups is paramount. Fmoc-D-Lys(Aloc)-OH is a key building block that exemplifies this principle, offering a robust platform for selective chemical modifications. This technical guide provides a comprehensive overview of the orthogonal protection strategy employing the base-labile fluorenylmethyloxycarbonyl (Fmoc) group for α-amino protection and the palladium-catalyzed cleavable allyloxycarbonyl (Aloc) group for side-chain protection of a D-lysine residue. We will delve into the chemical properties, deprotection kinetics, and detailed experimental protocols for the application of this compound in solid-phase peptide synthesis (SPPS).

Introduction to Orthogonal Protection

Orthogonal protection is a strategy in chemical synthesis that employs multiple protecting groups, each of which can be removed by a specific set of reagents without affecting the others. This allows for the selective deprotection and subsequent modification of specific functional groups within a complex molecule. In the context of peptide synthesis, this enables the synthesis of peptides with intricate architectures beyond simple linear sequences.

This compound is a derivative of the amino acid lysine where the α-amino group is protected by an Fmoc group and the ε-amino group of the side chain is protected by an Aloc group. The D-configuration of the lysine is often incorporated to enhance peptide stability against enzymatic degradation. The orthogonality stems from the distinct cleavage conditions for the Fmoc and Aloc groups.

Chemical Properties of this compound

  • Chemical Name: (2R)-2-[[-(9H-fluoren-9-yl)methoxycarbonyl]amino]-6-(prop-2-enoxycarbonylamino)hexanoic acid[1]

  • Molecular Formula: C₂₅H₂₈N₂O₆[2]

  • Molecular Weight: 452.5 g/mol [1][2]

  • Appearance: White to off-white powder.

  • Solubility: Soluble in common organic solvents used in peptide synthesis such as N,N-dimethylformamide (DMF), dichloromethane (DCM), and N-methyl-2-pyrrolidone (NMP).

The Orthogonal Protecting Groups: Fmoc and Aloc

The Fmoc Group (α-Amino Protection)

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group and is the cornerstone of modern solid-phase peptide synthesis (SPPS).

  • Protection: The Fmoc group is introduced to the α-amino group of an amino acid.

  • Deprotection Mechanism: The Fmoc group is removed by treatment with a secondary amine, most commonly a 20% solution of piperidine in DMF. The mechanism is a β-elimination reaction.[3] The basic conditions facilitate the abstraction of an acidic proton from the fluorenyl ring, leading to the elimination of dibenzofulvene and carbon dioxide, which liberates the free amine.[3]

The Aloc Group (Side-Chain Protection)

The allyloxycarbonyl (Aloc) group is a protecting group that is stable to both acidic and basic conditions commonly used in Fmoc-based SPPS.[4] Its removal is achieved through palladium(0)-catalyzed allylic cleavage under neutral conditions.[4]

  • Protection: The Aloc group protects the ε-amino group of the lysine side chain.

  • Deprotection Mechanism: The deprotection is a catalytic cycle initiated by the coordination of a palladium(0) complex, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), to the allyl group.[5] This is followed by an oxidative addition to form an allyl-palladium(II) complex.[5] In the presence of a scavenger, the allyl group is transferred from the palladium complex, and the resulting unstable carbamic acid decarboxylates to yield the free amine.[5]

Data Presentation: Deprotection Conditions

The following table summarizes the quantitative data for the deprotection of Fmoc and Aloc groups.

Protecting GroupReagent(s)ConcentrationSolvent(s)TimeTemperatureScavenger(s)Notes
Fmoc Piperidine20% (v/v)DMF5-20 minRoom Temp.-Two deprotection steps are often recommended for complete removal.[3]
Piperazine / DBU5% (w/v) / 2% (v/v)DMF or NMP1-5 minRoom Temp.-Faster deprotection and can reduce side reactions like aspartimide formation.[3][6]
Aloc Pd(PPh₃)₄0.1 - 0.25 eq.DCM or CHCl₃/AcOH/NMM2 x 30 minRoom Temp.Phenylsilane (PhSiH₃)Reaction is often performed under an inert atmosphere, although atmospheric conditions can be successful.[7]
Pd(PPh₃)₄10 mol%Dichloromethane2 x 10 minRoom Temp.Amine-borane complexes (e.g., H₃N·BH₃)Provides fast deprotection under near-neutral conditions.[8]

Mandatory Visualization

Orthogonal Deprotection Strategy

The following diagram illustrates the orthogonal deprotection strategy using this compound in peptide synthesis.

Orthogonal_Protection Fmoc-D-Lys(Aloc)-Peptide-Resin Fmoc-D-Lys(Aloc)-Peptide-Resin H2N-D-Lys(Aloc)-Peptide-Resin H2N-D-Lys(Aloc)-Peptide-Resin Fmoc-D-Lys(Aloc)-Peptide-Resin->H2N-D-Lys(Aloc)-Peptide-Resin 20% Piperidine/DMF Fmoc-D-Lys(NH2)-Peptide-Resin Fmoc-D-Lys(NH2)-Peptide-Resin Fmoc-D-Lys(Aloc)-Peptide-Resin->Fmoc-D-Lys(NH2)-Peptide-Resin Pd(PPh3)4 / Scavenger Fmoc-AA-D-Lys(Aloc)-Peptide-Resin Fmoc-AA-D-Lys(Aloc)-Peptide-Resin H2N-D-Lys(Aloc)-Peptide-Resin->Fmoc-AA-D-Lys(Aloc)-Peptide-Resin Fmoc-AA Coupling Fmoc-D-Lys(Modification)-Peptide-Resin Fmoc-D-Lys(Modification)-Peptide-Resin Fmoc-D-Lys(NH2)-Peptide-Resin->Fmoc-D-Lys(Modification)-Peptide-Resin Side-chain Modification

Caption: Orthogonal deprotection of this compound.

Experimental Workflow for Side-Chain Modification

This diagram outlines a typical experimental workflow for the selective modification of the lysine side chain.

Experimental_Workflow cluster_0 Peptide Chain Elongation cluster_1 Side-Chain Modification A Start with Resin B Couple this compound A->B C Fmoc Deprotection (20% Piperidine/DMF) B->C D Couple Next Fmoc-AA C->D E Repeat C and D for all residues D->E F Protected Peptide on Resin G Aloc Deprotection (Pd(PPh3)4 / Scavenger) F->G H Selective Side-Chain Modification G->H I Final Cleavage and Global Deprotection H->I

Caption: SPPS workflow for side-chain modification.

Experimental Protocols

Standard Fmoc Deprotection Protocol

This protocol is for the removal of the N-terminal Fmoc group during SPPS.

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.[3]

  • Deprotection: Add a solution of 20% (v/v) piperidine in DMF to the resin.

  • Agitation: Agitate the mixture at room temperature for 5-10 minutes.[3]

  • Drain: Drain the deprotection solution.

  • Repeat: Repeat the deprotection step (steps 2-4) one more time to ensure complete removal of the Fmoc group.[3]

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[3]

Aloc Deprotection Protocol

This protocol is for the selective removal of the Aloc group from the lysine side chain.

  • Resin Preparation: Wash the peptide-resin with DCM (3 times).

  • Deprotection Cocktail: Prepare a solution of Pd(PPh₃)₄ (0.25 equivalents relative to resin loading) and phenylsilane (25 equivalents) in DCM.

  • First Deprotection: Add the deprotection cocktail to the resin and agitate at room temperature for 30 minutes.

  • Drain and Wash: Drain the solution and wash the resin with DCM (3 times).

  • Second Deprotection: Repeat step 3.

  • Final Washing: Drain the solution and wash the resin thoroughly with DCM (5 times), followed by DMF (3 times).

Conclusion

The use of this compound provides a powerful and versatile tool for the synthesis of complex and modified peptides. The orthogonal nature of the Fmoc and Aloc protecting groups allows for precise control over the synthetic strategy, enabling selective deprotection and modification of the lysine side chain. This technical guide has provided an in-depth overview of the principles, quantitative data, and experimental protocols associated with this valuable building block, which should serve as a useful resource for researchers, scientists, and drug development professionals in the field of peptide chemistry.

References

An In-Depth Technical Guide to the Synthesis and Purification of Fmoc-D-Lys(Aloc)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Nα-(9-Fluorenylmethoxycarbonyl)-Nε-(allyloxycarbonyl)-D-lysine (Fmoc-D-Lys(Aloc)-OH), an essential orthogonally protected amino acid derivative for advanced peptide synthesis. This document details the chemical properties, a step-by-step synthesis protocol, and purification methods, supported by characterization data.

Introduction

This compound is a valuable building block in solid-phase peptide synthesis (SPPS), particularly for the creation of complex peptide architectures such as branched and cyclic peptides.[1] The orthogonal protection strategy, employing the base-labile Fmoc group for the α-amino group and the palladium-labile Aloc group for the ε-amino group, allows for selective deprotection and modification of the lysine side chain.[1][2] This selective functionalization is crucial for the development of peptide-based therapeutics, diagnostics, and biomaterials.[3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for handling, characterization, and application of the compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₂₅H₂₈N₂O₆[4]
Molecular Weight 452.5 g/mol [4]
Appearance White to off-white powder[2]
CAS Number 214750-75-1[4]
Melting Point 87-91 °C[2]
Optical Rotation [α]20/D +11 ± 2º (c=1 in DMF)
Purity (HPLC) ≥95.0%
Storage Temperature 2-8°C

Synthesis of this compound

The synthesis of this compound from D-Lysine is a two-step process involving the selective protection of the ε-amino group followed by the protection of the α-amino group.

Synthesis Workflow

The overall workflow for the synthesis of this compound is depicted in the following diagram.

Synthesis_Workflow D_Lysine D-Lysine Step1 Step 1: Nε-Aloc Protection D_Lysine->Step1 Intermediate Nε-Alloc-D-Lysine Step1->Intermediate Step2 Step 2: Nα-Fmoc Protection Intermediate->Step2 Final_Product This compound Step2->Final_Product Purification Purification Final_Product->Purification Characterization Characterization Purification->Characterization

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocol

Step 1: Synthesis of Nε-(allyloxycarbonyl)-D-lysine (Nε-Alloc-D-Lysine)

This step involves the selective protection of the ε-amino group of D-lysine using allyl chloroformate. A common method to achieve this selectivity is through the formation of a copper complex with the α-amino and carboxyl groups of D-lysine, leaving the ε-amino group available for reaction.

  • Materials:

    • D-Lysine hydrochloride

    • Copper(II) sulfate pentahydrate

    • Sodium carbonate

    • Allyl chloroformate

    • Dioxane

    • Water

    • Hydrochloric acid

    • EDTA (Ethylenediaminetetraacetic acid)

  • Procedure:

    • Dissolve D-Lysine hydrochloride in water and add a solution of copper(II) sulfate.

    • Adjust the pH to approximately 9 with sodium carbonate to form the copper complex.

    • Cool the solution in an ice bath and add a solution of allyl chloroformate in dioxane dropwise while maintaining the pH at 9 with the addition of sodium carbonate solution.

    • Stir the reaction mixture at room temperature overnight.

    • Acidify the solution with hydrochloric acid to decompose the copper complex.

    • Add a solution of EDTA to chelate the copper ions.

    • The crude Nε-Alloc-D-Lysine can be isolated and purified.

Step 2: Synthesis of Nα-(9-Fluorenylmethoxycarbonyl)-Nε-(allyloxycarbonyl)-D-lysine (this compound)

The intermediate from Step 1 is then reacted with Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) to protect the α-amino group.

  • Materials:

    • Nε-Alloc-D-Lysine

    • Fmoc-OSu

    • Sodium bicarbonate

    • Acetone

    • Water

    • Ethyl acetate

    • Dichloromethane

    • Hexane

  • Procedure:

    • Dissolve Nε-Alloc-D-Lysine in a mixture of acetone and water.

    • Add sodium bicarbonate to adjust the pH to approximately 8-9.

    • Add a solution of Fmoc-OSu in acetone dropwise to the reaction mixture.

    • Stir the reaction at room temperature for several hours until completion (monitored by TLC).

    • Remove the acetone under reduced pressure.

    • Wash the aqueous solution with ethyl acetate to remove unreacted Fmoc-OSu and byproducts.

    • Acidify the aqueous layer with citric acid to a pH of approximately 3-4.

    • Extract the product into ethyl acetate or dichloromethane.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product.

Purification of this compound

Purification of the final product is critical to achieve the high purity required for peptide synthesis. A combination of column chromatography and crystallization is typically employed.

Purification Workflow

Purification_Workflow Crude_Product Crude this compound Column_Chromatography Silica Gel Column Chromatography Crude_Product->Column_Chromatography Fraction_Analysis TLC/HPLC Analysis of Fractions Column_Chromatography->Fraction_Analysis Pooling Pooling of Pure Fractions Fraction_Analysis->Pooling Solvent_Removal Solvent Evaporation Pooling->Solvent_Removal Crystallization Crystallization Solvent_Removal->Crystallization Final_Product Pure this compound Crystallization->Final_Product

Caption: General workflow for the purification of this compound.

Experimental Protocol
  • Column Chromatography:

    • The crude product is dissolved in a minimal amount of dichloromethane.

    • The solution is loaded onto a silica gel column pre-equilibrated with a non-polar solvent (e.g., hexane or a mixture of hexane and ethyl acetate).

    • The column is eluted with a gradient of increasing polarity, typically using a mixture of ethyl acetate in hexane, often with a small percentage of acetic acid to ensure the carboxylic acid remains protonated.

    • Fractions are collected and analyzed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

    • Fractions containing the pure product are combined and the solvent is removed under reduced pressure.

  • Crystallization:

    • The purified product from column chromatography is dissolved in a suitable hot solvent (e.g., ethyl acetate).

    • A non-solvent (e.g., hexane) is added slowly until the solution becomes slightly turbid.

    • The solution is allowed to cool slowly to room temperature and then further cooled in a refrigerator to induce crystallization.

    • The resulting crystals are collected by filtration, washed with a cold solvent mixture, and dried under vacuum.

Characterization Data

The identity and purity of the synthesized this compound should be confirmed by various analytical techniques. Expected characterization data is summarized in Table 2.

Table 2: Characterization Data for this compound

AnalysisExpected Results
¹H NMR Peaks corresponding to the protons of the Fmoc, Aloc, and lysine moieties.
¹³C NMR Peaks corresponding to the carbons of the Fmoc, Aloc, and lysine moieties.
Mass Spectrometry (ESI-MS) [M+H]⁺ at m/z 453.5
HPLC Purity >95%
FT-IR Characteristic peaks for C=O (carbamate and carboxylic acid), N-H, and aromatic C-H bonds.

Conclusion

The synthesis and purification of this compound require a careful, multi-step approach involving selective protection and rigorous purification. The detailed protocols and data presented in this guide provide a solid foundation for researchers and professionals in the field of peptide chemistry to successfully prepare this essential building block for their advanced research and development endeavors. The orthogonal nature of the Fmoc and Aloc protecting groups offers significant advantages in the synthesis of complex and modified peptides.

References

An In-depth Technical Guide on the Solubility of Fmoc-D-Lys(Aloc)-OH in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Fmoc-D-Lys(Aloc)-OH in various organic solvents commonly used in peptide synthesis and drug development. Due to the limited availability of specific quantitative solubility data for this particular derivative, this document focuses on the general solubility behavior of Fmoc-protected amino acids and provides a robust framework for experimental determination.

General Solubility of Fmoc-Amino Acids

Fmoc-protected amino acids, including this compound, are generally characterized by their high solubility in polar aprotic organic solvents.[1][2] This property is crucial for their application in Solid-Phase Peptide Synthesis (SPPS), where efficient dissolution of reagents is necessary for successful coupling reactions.[3][4] Conversely, these compounds are typically sparingly soluble in water.[2]

The choice of solvent is a critical parameter in peptide synthesis, impacting not only the solubility of the Fmoc-amino acid but also the swelling of the solid support resin and the efficiency of the coupling and deprotection steps.[3]

Data on Solubility of Fmoc-Amino Acids in Common Organic Solvents

SolventAbbreviationGeneral Solubility of Fmoc-Amino AcidsNotes
N,N-DimethylformamideDMFHighA standard and widely used solvent in SPPS, though it can degrade to form dimethylamine.[1][3] For difficult-to-dissolve Fmoc-amino acids, a mixture with DMSO can be effective.[5]
N-Methyl-2-pyrrolidoneNMPHighConsidered an excellent solvent for SPPS due to its high polarity and ability to solvate resins effectively.[1][3]
N,N-DimethylacetamideDMAcHighA polar aprotic solvent similar in performance to DMF and NMP.[1]
DichloromethaneDCMModerate to HighCommonly used in Boc-chemistry SPPS and can be used in Fmoc chemistry, but it is less polar than DMF or NMP.[1][3]
PolarClean (methyl-5-(dimethylamino)-2-methyl-5-oxopentanoate)-High (>0.4 M for all tested, >0.9 M for most)A "greener" solvent alternative that shows excellent dissolving capacity for Fmoc-amino acids.[6]
Triethyl phosphateTEPHighA low-viscosity, green solvent that effectively dissolves most Fmoc-amino acids.[6]
2-Methyltetrahydrofuran2-MeTHFVariableA greener alternative, often used with polyethylene glycol-based solid supports.[6]
Dioxane-SolubleMentioned as a potential solvent.[5]
Acetone-SolubleMentioned as a potential solvent.[5]
IsopropanoliPrOHSolubleMentioned as a potential solvent.[5]
Pyridine-SolubleMentioned as a potential solvent.[5]
AcetonitrileACNVariableHas been used, particularly with PEG-based resins.[3]
TetrahydrofuranTHFVariableHas been used, particularly with PEG-based resins.[3]

Experimental Protocol for Determining the Solubility of this compound

The following protocol outlines a standard method for determining the solubility of this compound in a given organic solvent.

Objective: To determine the saturation concentration of this compound in a specific organic solvent at a controlled temperature.

Materials:

  • This compound

  • Selected organic solvent(s) (e.g., DMF, NMP, DCM, PolarClean)

  • Vials with screw caps

  • Magnetic stirrer and stir bars or a shaker incubator

  • Analytical balance

  • Temperature-controlled environment (e.g., water bath, incubator)

  • Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

Methodology:

  • Preparation of a Saturated Solution: a. Add an excess amount of this compound to a known volume of the selected organic solvent in a vial. The excess solid should be clearly visible. b. Seal the vial to prevent solvent evaporation. c. Place the vial in a temperature-controlled environment (e.g., 25 °C) and agitate (stir or shake) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation: a. After the equilibration period, allow the solution to stand undisturbed for a short time to let the excess solid settle. b. Carefully withdraw a known volume of the supernatant using a syringe. c. Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved solid.

  • Quantification: a. Prepare a series of standard solutions of this compound of known concentrations in the same solvent. b. Analyze the standard solutions using HPLC to generate a calibration curve (Peak Area vs. Concentration). A typical method would involve a C18 column and a UV detector set to the absorbance maximum of the Fmoc group (around 265 nm or 301 nm). c. Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve. d. Analyze the diluted sample by HPLC under the same conditions as the standards.

  • Calculation of Solubility: a. Determine the concentration of the diluted sample from the calibration curve. b. Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor. c. Express the solubility in appropriate units (e.g., mg/mL, mol/L).

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Solubility_Workflow A Start: Excess this compound + Known Volume of Solvent B Equilibration (Stirring/Shaking at Constant T) A->B C Allow Excess Solid to Settle B->C D Withdraw and Filter Supernatant C->D E Prepare Dilution of Filtered Sample D->E F HPLC Analysis E->F H Calculate Concentration from Calibration Curve F->H G Generate Calibration Curve (Standard Solutions) G->F I Calculate Original Solubility (Apply Dilution Factor) H->I J End: Solubility Data I->J

Caption: Workflow for experimental determination of solubility.

Signaling Pathways and Logical Relationships

In the context of solubility, there are no biological signaling pathways to depict. However, a logical relationship diagram can illustrate the factors influencing the choice of solvent for SPPS.

Solvent_Choice_Logic Solvent Optimal Solvent Choice Solubility High Fmoc-AA Solubility Solvent->Solubility Resin Good Resin Swelling Solvent->Resin Coupling Efficient Coupling Solvent->Coupling Deprotection Effective Deprotection Solvent->Deprotection Green Environmental Impact (Green Chemistry Principles) Solvent->Green Cost Cost-Effectiveness Solvent->Cost Purity High Final Peptide Purity Solubility->Purity Resin->Purity Coupling->Purity Deprotection->Purity

Caption: Factors influencing solvent selection in SPPS.

References

Technical Guide: Storage and Handling of Fmoc-D-Lys(Aloc)-OH Powder

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the recommended storage conditions, stability, and handling procedures for Fmoc-D-Lys(Aloc)-OH powder, a critical reagent in solid-phase peptide synthesis (SPPS). Adherence to these guidelines is essential to ensure the integrity, purity, and performance of the compound in research and development applications.

Introduction to this compound

This compound is a derivative of the amino acid D-lysine, featuring two key protecting groups: the fluorenylmethyloxycarbonyl (Fmoc) group on the α-amino group and the allyloxycarbonyl (Aloc) group on the ε-amino group of the side chain. This orthogonal protection scheme is instrumental in the synthesis of complex peptides, allowing for the selective deprotection and modification of the lysine side chain. The Fmoc group is labile to basic conditions, while the Aloc group is stable to both acids and bases but can be selectively removed by palladium-catalyzed reactions.

Recommended Storage Conditions

The stability of this compound powder is paramount to its successful application. Improper storage can lead to degradation, resulting in impurities that can compromise peptide synthesis. The following table summarizes the recommended storage conditions based on supplier recommendations and general best practices for Fmoc-protected amino acids.

ParameterRecommendationRationale
Temperature
Short-Term (weeks)2°C to 8°CMinimizes the rate of potential degradation reactions for temporary storage.
Long-Term (months)-20°CSignificantly slows down chemical degradation, ensuring the long-term integrity of the compound.[1][2]
Humidity Store in a dry environment (desiccator recommended)The Fmoc group is susceptible to hydrolysis in the presence of moisture.[3] A tightly sealed container is crucial to prevent moisture absorption from the atmosphere.
Light Exposure Store in the dark (amber vial or opaque container)The Fmoc protecting group is known to be sensitive to light and can degrade upon prolonged exposure.[3]
Inert Atmosphere Purge container with an inert gas (e.g., argon, nitrogen)While not always mandatory for the powder, it is a good practice to minimize oxidation and moisture exposure, especially for long-term storage.

Stability Profile and Potential Degradation Pathways

While specific, publicly available stability studies on this compound are limited, its degradation profile can be inferred from the known chemical labilities of its protecting groups.

Degradation of the Fmoc Group

The primary degradation pathway for the Fmoc group involves its removal under basic conditions. This can be initiated by:

  • Exposure to basic impurities: Trace amounts of amines in solvents (e.g., dimethylformamide - DMF) can lead to premature deprotection.

  • Hydrolysis: Moisture can facilitate the hydrolysis of the carbamate linkage.

  • Photodegradation: Exposure to UV light can induce cleavage of the Fmoc group.

The degradation of the Fmoc group leads to the formation of free D-Lys(Aloc)-OH and dibenzofulvene (DBF). The presence of the free amino acid can lead to the formation of deletion sequences or other impurities during peptide synthesis.

Degradation of the Aloc Group

The Aloc group is generally stable under the acidic and basic conditions typically employed in Fmoc-based SPPS. Its degradation is primarily a concern in the presence of palladium catalysts. However, prolonged storage under harsh conditions could potentially lead to unforeseen degradation, although this is less likely than Fmoc group degradation.

A logical workflow for assessing the stability of this compound is depicted below.

G cluster_storage Storage Conditions cluster_stress Stress Factors cluster_degradation Potential Degradation cluster_analysis Stability Assessment Powder This compound Powder Temp Elevated Temperature Powder->Temp Humidity High Humidity Powder->Humidity Light Light Exposure Powder->Light Degradation Degradation Temp->Degradation Humidity->Degradation Light->Degradation Fmoc_Cleavage Fmoc Cleavage Degradation->Fmoc_Cleavage Aloc_Degradation Aloc Degradation (less common) Degradation->Aloc_Degradation HPLC HPLC Analysis (Purity Assessment) Fmoc_Cleavage->HPLC Aloc_Degradation->HPLC MS Mass Spectrometry (Impurity Identification) HPLC->MS

Workflow for Stability Assessment of this compound.

Experimental Protocols for Stability and Purity Assessment

To ensure the quality of this compound, particularly for use in regulated environments, a formal stability study is recommended. The following protocols outline the key experimental procedures.

Protocol for a Forced Degradation Study

A forced degradation study is designed to identify potential degradation products and pathways by subjecting the compound to stress conditions.

Objective: To identify the potential degradation products of this compound under thermal, hydrolytic, and photolytic stress.

Methodology:

  • Sample Preparation: Prepare separate, accurately weighed samples of this compound powder.

  • Stress Conditions:

    • Thermal Stress: Store samples at elevated temperatures (e.g., 40°C, 60°C, and 80°C) for a defined period (e.g., 1, 2, and 4 weeks).

    • Hydrolytic Stress: Store samples at elevated temperature and humidity (e.g., 40°C/75% RH) for a defined period.

    • Photolytic Stress: Expose samples to a controlled light source (e.g., ICH-compliant photostability chamber) for a defined duration.

    • Control Sample: Store a sample under the recommended long-term storage conditions (-20°C, protected from light and moisture).

  • Analysis: At each time point, analyze the stressed and control samples using the HPLC-UV method described below.

  • Peak Identification: For any significant degradation peaks observed, use Mass Spectrometry (MS) to identify the molecular weight of the impurities.

Protocol for HPLC-UV Purity Analysis

This method is suitable for determining the purity of this compound and detecting the presence of impurities.

Objective: To quantify the purity of this compound and separate it from potential degradation products.

Instrumentation and Reagents:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • This compound reference standard.

  • Sample diluent: Acetonitrile/water (50:50, v/v).

Procedure:

  • Standard Preparation: Prepare a stock solution of the reference standard in the sample diluent at a concentration of approximately 1 mg/mL. Prepare a series of dilutions for linearity assessment.

  • Sample Preparation: Accurately weigh and dissolve the this compound powder in the sample diluent to a final concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

    • Detection Wavelength: 265 nm (for the Fmoc group).

    • Gradient Elution:

      Time (min) % Mobile Phase B
      0.0 50
      20.0 95
      25.0 95
      25.1 50

      | 30.0 | 50 |

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of the main peak as a percentage of the total peak area.

    • Quantify any impurities against the reference standard if available, or report as area percent.

The following diagram illustrates the general workflow for HPLC analysis.

G Start Start HPLC Analysis Sample_Prep Sample Preparation (Dissolve in Diluent) Start->Sample_Prep Standard_Prep Standard Preparation Start->Standard_Prep Injection Inject Sample and Standards Sample_Prep->Injection Standard_Prep->Injection Instrument_Setup Instrument Setup (Column, Mobile Phases, Gradient) Instrument_Setup->Injection Chromatography Chromatographic Separation Injection->Chromatography Detection UV Detection (265 nm) Chromatography->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Data_Analysis Data Analysis (Peak Integration, Purity Calculation) Data_Acquisition->Data_Analysis Report Generate Report Data_Analysis->Report

General Workflow for HPLC Purity Analysis.

Handling and Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling the powder.

  • Weighing: To prevent moisture absorption, allow the container to equilibrate to room temperature in a desiccator before opening. Weigh the powder in a well-ventilated area or a fume hood.

  • Spills: In case of a spill, avoid generating dust. Carefully sweep up the powder and dispose of it as chemical waste according to your institution's guidelines.

  • Disposal: Dispose of unused material and contaminated waste in accordance with local, state, and federal regulations.

By following these guidelines, researchers, scientists, and drug development professionals can ensure the quality and reliability of this compound, leading to more consistent and successful outcomes in their synthetic endeavors.

References

A Technical Guide to the Stereoisomers of Fmoc-Lys(Aloc)-OH: Key Differences and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core differences between the L- and D-isomers of Nα-(9-fluorenylmethyloxycarbonyl)-Nε-(allyloxycarbonyl)-lysine (Fmoc-Lys(Aloc)-OH), a critical building block in modern solid-phase peptide synthesis (SPPS). Understanding the distinct properties of these stereoisomers is paramount for the rational design and development of peptide-based therapeutics with tailored stability, activity, and toxicity profiles.

Introduction: The Significance of Chirality in Peptide Science

Fmoc-Lys(Aloc)-OH is a derivative of the amino acid lysine, featuring two key protecting groups: the base-labile Fmoc group on the α-amino group and the palladium-labile Aloc group on the ε-amino group of the side chain.[1][2] This orthogonal protection strategy allows for the selective deprotection and modification of the lysine side chain during peptide synthesis, enabling the construction of complex peptide architectures such as branched and cyclic peptides.[1][2]

The fundamental difference between Fmoc-L-Lys(Aloc)-OH and Fmoc-D-Lys(Aloc)-OH lies in their stereochemistry at the α-carbon. While chemically identical in terms of connectivity, their three-dimensional arrangement is non-superimposable, leading to significant differences in the properties of the peptides that incorporate them.

Physicochemical Properties: A Comparative Analysis

The L- and D-isomers of Fmoc-Lys(Aloc)-OH share the same molecular formula and weight. However, their differing chirality results in distinct optical properties. The primary distinguishing physicochemical characteristic is the specific optical rotation, which is equal in magnitude but opposite in direction.

PropertyFmoc-L-Lys(Aloc)-OHThis compound
Molecular Formula C₂₅H₂₈N₂O₆C₂₅H₂₈N₂O₆
Molecular Weight 452.50 g/mol 452.50 g/mol
Appearance White to off-white powderWhite to off-white powder
Melting Point 87-91 °C[1][3]Data not readily available, but expected to be similar to the L-isomer.
Optical Rotation [α]²⁰/D -12° ± 1° (c = 1% in DMF)[1][4]Expected to be +12° ± 1° (c = 1% in DMF)
Solubility Soluble in DMF, Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[5]Soluble in DMF, Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone

Core Differences in Application and Biological Impact

The choice between the L- and D-isomer of Fmoc-Lys(Aloc)-OH has profound implications for the biological properties of the resulting peptide, primarily concerning its enzymatic stability and, consequently, its in vivo half-life and activity.

Enzymatic Stability

The most significant difference stemming from the use of D-lysine is the enhanced resistance of the resulting peptide to enzymatic degradation.[6] Proteases, the enzymes responsible for peptide and protein breakdown, are inherently chiral and have evolved to recognize and cleave peptide bonds between L-amino acids.[6] The presence of a D-amino acid creates a stereochemical barrier in the enzyme's active site, hindering or preventing cleavage.[6]

  • L-Lysine Peptides : Susceptible to degradation by proteases such as trypsin and Lys-C, which specifically cleave at the C-terminal side of lysine residues.[7][8]

  • D-Lysine Peptides : Exhibit significantly increased stability in the presence of proteases and in biological fluids like human serum.[7][9] This prolonged half-life is a highly desirable attribute for therapeutic peptides.

Biological Activity and Toxicity

The impact of substituting an L-lysine with a D-lysine on biological activity is context-dependent and must be empirically determined for each peptide.

  • Activity : In some cases, particularly with antimicrobial peptides (AMPs), the introduction of D-lysine can maintain or slightly decrease antibacterial activity.[10][11] However, for peptides that rely on specific receptor interactions, a D-amino acid substitution can drastically reduce or abolish activity due to altered binding conformations.

  • Toxicity : Several studies have shown that incorporating D-amino acids can decrease the toxicity of peptides towards eukaryotic cells.[10][11] For example, D-lysine substitutions in the antimicrobial peptide CM15 led to a significant reduction in toxicity to macrophages.[11]

Experimental Protocols

The following sections provide detailed methodologies for the use of both L- and D-isomers of Fmoc-Lys(Aloc)-OH in peptide synthesis and analysis. The protocols for coupling and deprotection are generally applicable to both isomers.

Solid-Phase Peptide Synthesis (SPPS) Workflow

The standard Fmoc/tBu strategy is employed for the synthesis of peptides containing Fmoc-Lys(Aloc)-OH.

SPPS_Workflow Resin Resin Swelling (e.g., in DMF) Fmoc_Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Fmoc_Deprotection Wash1 Washing (DMF) Fmoc_Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-L/D-Lys(Aloc)-OH, Activator, Base in DMF) Wash1->Coupling Wash2 Washing (DMF) Coupling->Wash2 Repeat Repeat Cycle Wash2->Repeat for next amino acid Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection end of sequence Repeat->Fmoc_Deprotection Cleavage Cleavage from Resin & Side-Chain Deprotection (e.g., TFA cocktail) Final_Deprotection->Cleavage

Fig. 1: General workflow for Fmoc-based solid-phase peptide synthesis.

Protocol:

  • Resin Swelling : Swell the appropriate resin (e.g., Rink Amide for C-terminal amides, Wang for C-terminal acids) in N,N-dimethylformamide (DMF) for at least 30 minutes.

  • Fmoc Deprotection : Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes to remove the Fmoc group from the resin or the N-terminal amino acid of the growing peptide chain.

  • Washing : Thoroughly wash the resin with DMF to remove excess piperidine and the cleaved Fmoc-dibenzofulvene adduct.

  • Amino Acid Coupling :

    • Pre-activate a 3-5 fold molar excess of Fmoc-L-Lys(Aloc)-OH or this compound with an activating agent (e.g., HBTU, HATU) and a base (e.g., DIPEA, NMM) in DMF.

    • Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.

  • Washing : Wash the resin with DMF to remove excess reagents and byproducts.

  • Repeat : Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

Orthogonal Deprotection of the Aloc Group

The Aloc group can be selectively removed on-resin to allow for side-chain modification.

Aloc_Deprotection_Workflow Peptide_Resin Peptide-Resin with Fmoc-Lys(Aloc) Wash_DCM Wash with DCM Peptide_Resin->Wash_DCM Deprotection Aloc Deprotection (Pd(PPh₃)₄, Scavenger in DCM/Solvent) Wash_DCM->Deprotection Wash_Solvent Wash with Deprotection Solvent Deprotection->Wash_Solvent Wash_DMF Wash with DMF Wash_Solvent->Wash_DMF Modification Side-Chain Modification (e.g., Labeling, Branching) Wash_DMF->Modification

Fig. 2: Workflow for the on-resin deprotection of the Aloc group.

Protocol:

  • Resin Preparation : Ensure the N-terminal Fmoc group of the peptide-resin is intact. Wash the resin with dichloromethane (DCM).

  • Deprotection Cocktail : Prepare a solution of a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and a scavenger, such as phenylsilane (PhSiH₃), in an appropriate solvent (e.g., DCM).

  • Reaction : Add the deprotection cocktail to the resin and gently agitate for 1-2 hours at room temperature.

  • Washing : Thoroughly wash the resin with the reaction solvent, followed by DMF, to remove the palladium catalyst and byproducts. The free ε-amino group of the lysine is now available for further modification.

Chiral Purity Analysis by HPLC

Ensuring the enantiomeric purity of the Fmoc-Lys(Aloc)-OH starting material is crucial, as any contamination will lead to diastereomeric peptide impurities. Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for this analysis.[12][13]

Protocol:

  • Column : Utilize a polysaccharide-based chiral stationary phase (CSP), such as a Lux Cellulose or CHIRALPAK column.[13][14]

  • Mobile Phase : A typical mobile phase for reversed-phase separation consists of an organic modifier (e.g., acetonitrile or methanol) and an aqueous phase containing an acidic additive (e.g., 0.1% trifluoroacetic acid).[12][14]

  • Detection : Monitor the elution of the enantiomers using a UV detector at a wavelength of 220 nm or 254 nm.

  • Analysis : The L- and D-isomers will exhibit different retention times, allowing for their separation and quantification to determine the enantiomeric excess (ee) of the sample.

Signaling Pathways and Logical Relationships

To date, the scientific literature does not indicate that peptides containing L-Lys(Aloc) versus D-Lys(Aloc) inherently target different signaling pathways. The primary logical relationship is that the choice of isomer dictates the peptide's susceptibility to proteolysis, which in turn influences its bioavailability and duration of action on its intended biological target.

Logical_Relationship cluster_L L-Isomer Peptide cluster_D D-Isomer Peptide L_Peptide Peptide with L-Lys(Aloc) Proteolysis Proteolytic Degradation L_Peptide->Proteolysis Short_HalfLife Short in vivo Half-life Proteolysis->Short_HalfLife Target Biological Target (Receptor, Enzyme, etc.) Short_HalfLife->Target Transient Effect D_Peptide Peptide with D-Lys(Aloc) Resistance Resistance to Proteolysis D_Peptide->Resistance Long_HalfLife Long in vivo Half-life Resistance->Long_HalfLife Long_HalfLife->Target Sustained Effect

Fig. 3: Logical relationship between isomer choice and biological outcome.

Conclusion

The key distinction between Fmoc-L-Lys(Aloc)-OH and this compound is their stereochemistry, which translates into a critical difference in the enzymatic stability of the peptides synthesized from them. While their chemical reactivity in peptide synthesis is identical, the incorporation of the D-isomer is a powerful strategy to enhance peptide drug stability and prolong in vivo half-life. This makes this compound an invaluable tool for the development of next-generation peptide therapeutics. However, the potential impact on biological activity and toxicity necessitates careful evaluation for each specific peptide candidate. The experimental protocols provided herein offer a robust framework for the synthesis, modification, and analysis of peptides containing these important building blocks.

References

A Technical Guide to Fmoc-D-Lys(Aloc)-OH for Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Fmoc-D-Lys(Aloc)-OH, an essential amino acid derivative for the synthesis of complex peptides. This document details its commercial availability, key chemical and physical properties, and established experimental protocols for its application in solid-phase peptide synthesis (SPPS), particularly for the creation of branched and cyclic peptides.

Introduction to Orthogonal Protection in Peptide Synthesis

This compound is a cornerstone of modern peptide chemistry, offering an elegant solution for the synthesis of peptides with intricate architectures. Its utility lies in the principle of orthogonal protection, where the α-amino group (Nα) is protected by the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, and the ε-amino group (Nε) of the lysine side chain is protected by the allyloxycarbonyl (Aloc) group. This strategy allows for the selective deprotection of one group without affecting the other, enabling site-specific modifications on the lysine side chain while the peptide remains anchored to the solid support.

The Fmoc group is readily removed by a mild base, typically piperidine, allowing for the stepwise elongation of the peptide chain. In contrast, the Aloc group is stable to these basic conditions but can be selectively cleaved using a palladium(0) catalyst. This orthogonal approach is fundamental for synthesizing branched peptides, cyclic peptides, and peptides conjugated to other molecules such as labels or drugs.

Commercial Availability and Product Specifications

A variety of chemical suppliers offer this compound, ensuring its accessibility for research and development purposes. The table below summarizes the product specifications from prominent commercial vendors. Please note that while CAS number, molecular formula, and molecular weight are consistent for the D-isomer, some physical properties like melting point and optical rotation are often reported for the more common L-isomer. It is recommended to consult the supplier's certificate of analysis for lot-specific data for the D-isomer.

SupplierProduct NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Purity
Anaspec This compound214750-75-1C₂₅H₂₈N₂O₆452.5Not specified
MedChemExpress This compound214750-75-1C₂₅H₂₈N₂O₆452.50Not specified
Bachem (via Fisher Scientific) Fmoc-Lys(Aloc)-OH (L-isomer)146982-27-6C₂₅H₂₈N₂O₆452.51Not specified
Sigma-Aldrich (Novabiochem) Fmoc-Lys(Alloc)-OH (L-isomer)146982-27-6C₂₅H₂₈N₂O₆452.50≥98.0% (HPLC)
Aapptec Peptides This compound214750-75-1C₂₅H₂₈N₂O₆452.5Not specified

Table 1: Commercial Suppliers and Product Specifications for this compound and its L-isomer.

Physical Properties (Primarily reported for the L-isomer, Fmoc-L-Lys(Aloc)-OH):

PropertyValue
Appearance White to off-white powder
Melting Point 87-91 °C
Optical Rotation [α]20/D −12±1°, c = 1% in DMF
Solubility Soluble in DMF, Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone

Table 2: Physical Properties of Fmoc-L-Lys(Aloc)-OH.

Experimental Protocols

The successful application of this compound in peptide synthesis hinges on the precise execution of coupling and deprotection steps. Below are detailed methodologies for its incorporation into a peptide chain and the selective removal of the Aloc protecting group.

Incorporation of this compound in Solid-Phase Peptide Synthesis (SPPS)

The following is a general protocol for the coupling of this compound to a resin-bound peptide with a free N-terminal amine.

Materials:

  • This compound

  • Peptide-resin with a free N-terminus

  • Coupling reagents: e.g., HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), or DIC (N,N'-Diisopropylcarbodiimide) with an additive like Oxyma Pure.

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvent: N,N-Dimethylformamide (DMF)

  • Washing solvents: DMF, Dichloromethane (DCM)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and repeat with a fresh solution for 10 minutes to ensure complete removal of the Fmoc group from the N-terminus.

  • Washing: Wash the resin thoroughly with DMF (5 times) and DCM (5 times) to remove residual piperidine and by-products.

  • Coupling Activation: In a separate vessel, dissolve this compound (3-5 equivalents relative to the resin loading) in DMF. Add the coupling reagent (e.g., HCTU, 3-5 equivalents) and DIPEA (6-10 equivalents). Allow the mixture to pre-activate for 1-2 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring: Perform a qualitative test (e.g., Kaiser test) to monitor the completion of the coupling reaction. If the test is positive (indicating free amines), the coupling step can be repeated.

  • Washing: Wash the resin with DMF (5 times) and DCM (5 times) to remove excess reagents and by-products.

Selective Deprotection of the Aloc Group

The key to utilizing this compound for side-chain modification is the selective removal of the Aloc group. This is typically achieved through palladium(0)-catalyzed allyl transfer.

Materials:

  • Peptidyl-resin containing the Lys(Aloc) residue

  • Palladium catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Allyl scavenger: Phenylsilane (PhSiH₃), N-Methylaniline, or a mixture of acetic acid (AcOH) and N-methylmorpholine (NMM).

  • Solvent: Dichloromethane (DCM) or a mixture like DCM/DMF or CHCl₃/AcOH/NMM.[1]

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Resin Preparation: Swell the peptidyl-resin in the chosen reaction solvent under an inert atmosphere.

  • Catalyst and Scavenger Solution: In a separate, dry, and inert gas-flushed vessel, dissolve Pd(PPh₃)₄ (0.2-0.5 equivalents relative to the resin loading) and the allyl scavenger (e.g., Phenylsilane, 10-20 equivalents) in the reaction solvent.

  • Deprotection Reaction: Add the catalyst/scavenger solution to the resin. Agitate the mixture under an inert atmosphere for 1-2 hours at room temperature. The reaction progress can be monitored by HPLC-MS analysis of a small cleaved sample.

  • Washing: After the reaction is complete, thoroughly wash the resin with the reaction solvent, followed by washes with a chelating agent solution (e.g., 0.5% sodium diethyldithiocarbamate in DMF) to remove palladium residues. Finally, wash extensively with DMF and DCM.

  • Side-Chain Modification: The now-free ε-amino group of the D-lysine residue is available for further coupling reactions to introduce a branch or a label.

Visualizing the Workflow and Signaling Pathways

To better illustrate the processes involved, the following diagrams have been generated using Graphviz (DOT language).

Workflow for Branched Peptide Synthesis

This diagram outlines the key steps in synthesizing a branched peptide on a solid support using this compound.

G cluster_main_chain Main Chain Elongation cluster_branching Branching Point Introduction cluster_side_chain Side Chain Synthesis cluster_cleavage Final Cleavage A Start with Resin B Couple Fmoc-AA-OH A->B C Fmoc Deprotection (Piperidine) B->C D Repeat Coupling/Deprotection C->D D->B n times E Couple this compound D->E F Fmoc Deprotection (Piperidine) E->F G Continue Main Chain Synthesis F->G H Selective Aloc Deprotection (Pd(PPh₃)₄ / Scavenger) G->H I Couple Branching Moiety (e.g., Fmoc-AA-OH) H->I J Elongate Branch Chain I->J K Cleave Peptide from Resin (e.g., TFA cocktail) J->K

Caption: Workflow for branched peptide synthesis using this compound.

Orthogonal Deprotection Logic

This diagram illustrates the logical relationship of the orthogonal deprotection strategy employed with this compound.

G cluster_deprotection Deprotection Pathways Peptide_Resin Resin-Peptide-Lys(Aloc)-Fmoc α-NH-Fmoc ε-NH-Aloc Piperidine Piperidine Treatment Peptide_Resin:f0->Piperidine Palladium Pd(0) Catalyst Peptide_Resin:f1->Palladium Free_alpha_Amine Resin-Peptide-Lys(Aloc)-NH₂ Free α-NH₂ Piperidine->Free_alpha_Amine Selectively removes Fmoc Free_epsilon_Amine Resin-Peptide-Lys(NH₂)-Fmoc Free ε-NH₂ Palladium->Free_epsilon_Amine Selectively removes Aloc

Caption: Orthogonal deprotection scheme for this compound.

Conclusion

This compound is an indispensable tool for the synthesis of complex peptides. Its orthogonal protecting groups provide chemists with the flexibility to perform site-specific modifications on the lysine side chain, opening avenues for the creation of novel peptide-based therapeutics, diagnostics, and research tools. The commercial availability of this reagent, coupled with well-established protocols for its use, makes it a reliable and powerful building block for advanced peptide chemistry. Researchers and drug development professionals can leverage the unique properties of this compound to push the boundaries of peptide design and synthesis.

References

Methodological & Application

The Strategic Application of Fmoc-D-Lys(Aloc)-OH in Solid-Phase Peptide Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Fmoc-D-Lys(Aloc)-OH is a cornerstone building block in modern solid-phase peptide synthesis (SPPS), offering a critical level of orthogonal protection that enables the construction of complex and modified peptide structures. This application note provides detailed protocols and comparative data for the use of this compound, catering to researchers, scientists, and professionals in drug development.

The unique architecture of this compound, featuring a base-labile fluorenylmethyloxycarbonyl (Fmoc) group on the α-amine and an allyloxycarbonyl (Aloc) group on the ε-amine of a D-lysine residue, allows for selective deprotection strategies. This orthogonality is paramount for the synthesis of peptides with specific side-chain modifications, such as branched peptides, cyclic peptides, and peptide-drug conjugates.[1][2] The D-configuration of the lysine residue is often incorporated to enhance peptide stability against enzymatic degradation.

Core Applications:

  • Branched Peptides: The selective removal of the Aloc group allows for the synthesis of a second peptide chain on the lysine side-chain, creating well-defined branched structures. These structures are often explored for their enhanced biological activity and use as vaccine candidates or delivery systems.

  • Cyclic Peptides: On-resin cyclization is a powerful strategy to constrain peptide conformation, often leading to increased receptor affinity and stability. This compound can be paired with another orthogonally protected amino acid (e.g., Fmoc-L-Asp(OAll)-OH) to facilitate side-chain to side-chain lactam bridge formation.[3][4]

  • Site-Specific Labeling: The deprotected ε-amine of the lysine side-chain serves as a handle for the attachment of various molecules, including fluorophores, biotin, or cytotoxic drugs for the creation of antibody-drug conjugates (ADCs).

Comparative Overview of Aloc Deprotection Protocols

The selective removal of the Aloc group is a critical step in harnessing the full potential of this compound. Several methods have been developed, each with its own advantages and considerations.

Deprotection Method Key Reagents Typical Reaction Time Temperature Peptide Purity Key Considerations
Conventional Palladium(0)-Catalyzed Pd(PPh₃)₄, Phenylsilane (PhSiH₃) or Dimethylaminoborane (DMAB)1-4 hoursRoom Temperature>95%Requires an inert atmosphere. The palladium catalyst can sometimes be difficult to completely remove from the final product.[5][6]
Microwave-Assisted Palladium(0)-Catalyzed Pd(PPh₃)₄, Phenylsilane (PhSiH₃)10-30 minutes38°C>98%Significantly reduces reaction time and reagent consumption. Can be performed under atmospheric conditions.[1][3]
Metal-Free (Iodine-Mediated) Iodine (I₂), Water1.5 hours50°C>90%Avoids the use of heavy metals, offering a more sustainable approach. May require optimization for complex peptides.[7][8]

Experimental Protocols

The following are detailed protocols for the incorporation of this compound and the subsequent selective deprotection of the Aloc group in a standard Fmoc-SPPS workflow.

Protocol 1: Standard Fmoc-SPPS Coupling of this compound

This protocol describes the incorporation of this compound into a growing peptide chain on a solid support.

Materials:

  • Fmoc-protected peptide-resin

  • This compound

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)

  • Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Washing solvents: Dichloromethane (DCM)

  • Fmoc deprotection solution: 20% piperidine in DMF

  • Solid-phase peptide synthesis vessel and shaker

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-20 minutes to remove the Fmoc group from the N-terminus of the peptide chain. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Activation: In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading), HBTU/HATU (3-5 equivalents), and DIPEA/NMM (6-10 equivalents) in DMF. Allow the mixture to pre-activate for 5-10 minutes.

  • Coupling: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours.

  • Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and by-products.

  • Confirmation of Coupling (Optional): Perform a Kaiser test or other qualitative test to ensure complete coupling. If the test is positive (indicating free amines), repeat the coupling step.

Protocol 2: On-Resin Deprotection of the Aloc Group

This section details three distinct methods for the selective removal of the Aloc protecting group from the lysine side-chain.

Materials:

  • Peptide-resin containing a D-Lys(Aloc) residue

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Phenylsilane (PhSiH₃)

  • Anhydrous Dichloromethane (DCM)

  • Inert gas (Argon or Nitrogen)

  • Washing solvents: DMF, 0.5% sodium diethyldithiocarbamate in DMF

Procedure:

  • Resin Preparation: Swell the peptide-resin in anhydrous DCM under an inert atmosphere.

  • Deprotection Cocktail Preparation: In a separate flask under an inert atmosphere, dissolve Pd(PPh₃)₄ (0.1-0.25 equivalents relative to resin loading) in anhydrous DCM. Add phenylsilane (20 equivalents).

  • Deprotection Reaction: Add the deprotection cocktail to the resin. Agitate the mixture under an inert atmosphere for 1-2 hours at room temperature.

  • Washing: Wash the resin extensively with DCM. To scavenge residual palladium, wash with 0.5% sodium diethyldithiocarbamate in DMF, followed by thorough washes with DMF and DCM.[9]

Materials:

  • Peptide-resin containing a D-Lys(Aloc) residue

  • Pd(PPh₃)₄

  • PhSiH₃

  • DMF, peptide synthesis grade

  • Microwave peptide synthesizer

Procedure:

  • Resin Preparation: Place the peptide-resin in a microwave-safe vessel and swell in DMF.

  • Deprotection Solution: Prepare a solution of Pd(PPh₃)₄ (0.1 equivalents) and PhSiH₃ (20 equivalents) in DMF.

  • Microwave Reaction: Add the deprotection solution to the resin. Irradiate the mixture in the microwave synthesizer at a constant temperature of 38°C for two cycles of 5 minutes each.[3]

  • Washing: After irradiation, thoroughly wash the resin with DMF and DCM.

Materials:

  • Peptide-resin containing a D-Lys(Aloc) residue

  • Iodine (I₂)

  • Water

  • PolarClean/Ethyl Acetate (EtOAc) solvent mixture (e.g., 1:4)

  • Washing solvents: DCM

Procedure:

  • Resin Preparation: Swell the peptide-resin in the PolarClean/EtOAc solvent mixture.

  • Deprotection Reagent: Prepare a solution of Iodine (5 equivalents) in a mixture of water and the PolarClean/EtOAc solvent system (e.g., I₂/H₂O 1:8).[7]

  • Deprotection Reaction: Add the iodine solution to the resin and agitate the mixture at 50°C for 1.5 hours.[7]

  • Washing: Wash the resin thoroughly with the PolarClean/EtOAc solvent mixture, followed by DCM.

Visualizing the Workflow and Chemistry

To further elucidate the processes described, the following diagrams, generated using the DOT language, illustrate the key workflows and chemical transformations.

SPPS_Workflow_with_Fmoc_D_Lys_Aloc_OH start Start: Swollen Resin fmoc_deprotection Fmoc Deprotection (20% Piperidine/DMF) start->fmoc_deprotection wash1 Wash (DMF, DCM) fmoc_deprotection->wash1 coupling Couple Next Fmoc-Amino Acid wash2 Wash (DMF, DCM) coupling->wash2 final_cleavage Final Cleavage and Deprotection coupling->final_cleavage If no Lys(Aloc) coupling_lys Couple This compound wash3 Wash (DMF, DCM) coupling_lys->wash3 wash1->coupling wash2->fmoc_deprotection Repeat for linear sequence wash2->coupling_lys aloc_deprotection Selective Aloc Deprotection (e.g., Pd(PPh₃)₄ / PhSiH₃) wash3->aloc_deprotection side_chain_modification Side-Chain Modification (e.g., Branching, Cyclization) aloc_deprotection->side_chain_modification continue_synthesis Continue Peptide Chain Elongation side_chain_modification->continue_synthesis continue_synthesis->final_cleavage

Figure 1. General workflow for SPPS incorporating this compound.

Aloc_Deprotection_Mechanism cluster_0 Palladium(0)-Catalyzed Deprotection Lys_Aloc Peptide-Resin-Lys(ε-NH-C(=O)O-CH₂CH=CH₂) Aloc-Protected Lysine Pi_Allyl [Peptide-Resin-Lys(ε-NH-C(=O)O)]⁻ [π-allyl-Pd(PPh₃)₂]⁺ Lys_Aloc->Pi_Allyl + Pd(0) Pd0 Pd(PPh₃)₄ Pd0->Lys_Aloc Deprotected_Lys Peptide-Resin-Lys(ε-NH₂) Deprotected Lysine Pi_Allyl->Deprotected_Lys + H⁺ (from scavenger) Byproduct Allyl-Scavenger Adduct + CO₂ Pi_Allyl->Byproduct + Scavenger Scavenger Scavenger (e.g., PhSiH₃) Scavenger->Byproduct

Figure 2. Simplified mechanism of palladium-catalyzed Aloc deprotection.

Branched_Peptide_Synthesis start Synthesize Main Peptide Chain with this compound aloc_deprotection Selective Aloc Deprotection on Lysine Side-Chain start->aloc_deprotection wash Wash aloc_deprotection->wash branch_synthesis Synthesize Second Peptide Chain on the ε-Amine of Lysine wash->branch_synthesis final_cleavage Cleavage from Resin and Global Deprotection branch_synthesis->final_cleavage branched_peptide Purified Branched Peptide final_cleavage->branched_peptide

Figure 3. Logical workflow for the synthesis of a branched peptide.

References

Protocol for Selective Allyloxycarbonyl (Aloc) Group Deprotection on Resin

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

The allyloxycarbonyl (Aloc) protecting group is a valuable tool in solid-phase peptide synthesis (SPPS) and other organic syntheses on solid support. Its key advantage lies in its unique removal condition, which is orthogonal to the widely used Fmoc/tBu and Boc/Bzl strategies. The Aloc group is stable to the acidic and basic conditions used to remove Boc and Fmoc groups, respectively. Instead, it is selectively cleaved under mild conditions using a palladium(0)-catalyzed allylic transfer reaction. This orthogonality allows for the selective deprotection of specific amino acid side chains, enabling the synthesis of complex peptides, such as branched, cyclic, and modified peptides.[1][2][3]

This document provides a detailed protocol for the selective deprotection of the Aloc group on a solid-phase resin, including the reaction mechanism, a summary of common reagents, and a step-by-step experimental procedure.

Reaction Mechanism

The deprotection of the Aloc group proceeds via a palladium(0)-catalyzed π-allyl complex formation. The catalytic cycle can be summarized as follows:

  • Coordination and Oxidative Addition: The palladium(0) catalyst, typically Pd(PPh₃)₄, coordinates to the allyl group of the Aloc-protected amine. This is followed by oxidative addition to form a π-allyl-palladium(II) complex.[2][4]

  • Carbamate Dissociation: The carbamate subsequently dissociates, releasing the deprotected amine after decarboxylation.[4]

  • Nucleophilic Scavenger Attack: A nucleophilic scavenger attacks the π-allyl-palladium(II) complex, transferring the allyl group to the scavenger and regenerating the palladium(0) catalyst for the next cycle.[2][4] The choice of scavenger is crucial to prevent side reactions, such as re-alkylation of the deprotected amine.[3][5]

Reagents and Quantitative Data

The efficiency of the Aloc deprotection is dependent on the choice of palladium catalyst and the scavenger. The following table summarizes common reagents and their typical quantities used in the deprotection reaction.

Reagent CategoryReagent NameMolecular FormulaTypical Equivalents (relative to resin substitution)FunctionReference(s)
Palladium(0) Catalyst Tetrakis(triphenylphosphine)palladium(0)Pd(PPh₃)₄0.2 - 3Catalyst[2][6]
Allyl Scavenger PhenylsilanePhSiH₃15 - 40Nucleophilic scavenger[2][3][7]
Dimethylamine borane complexMe₂NH·BH₃40Nucleophilic scavenger[3][5]
MorpholineC₄H₉NO-Nucleophilic scavenger[3][4]
DimedoneC₈H₁₂O₂-C-H acid scavenger[4]
Meldrum's acidC₆H₈O₄3C-H acid scavenger[8]
Solvent Dichloromethane (DCM)CH₂Cl₂-Reaction solvent[2]
N,N-Dimethylformamide (DMF)C₃H₇NO-Reaction solvent[9]
ChloroformCHCl₃-Reaction solvent[6]

Note: The optimal equivalents of reagents may vary depending on the specific peptide sequence, resin, and reaction conditions.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the selective deprotection of an Aloc group on a solid-phase resin.

Materials
  • Aloc-protected peptide-resin

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Phenylsilane (PhSiH₃)

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Methanol (MeOH)

  • Solid-phase synthesis reaction vessel with a frit

  • Shaker or vortex mixer

  • Inert gas (Argon or Nitrogen) supply (recommended)

Deprotection Solution Preparation

Caution: Palladium reagents are air-sensitive and should be handled under an inert atmosphere.[6] Phenylsilane is flammable and should be handled in a fume hood.

Prepare the deprotection solution fresh before each use. For a 0.1 mmol scale synthesis, the following amounts can be used:

  • In a clean, dry vial under an inert atmosphere, weigh 23.1 mg (0.02 mmol, 0.2 eq) of Pd(PPh₃)₄.

  • Add 3.75 mL of DCM.

  • Add 0.247 mL (2.0 mmol, 20 eq) of phenylsilane to the solution and mix gently until the catalyst is dissolved.[2]

On-Resin Deprotection Procedure
  • Place the Aloc-protected peptide-resin (0.1 mmol) in a solid-phase synthesis reaction vessel.

  • Wash the resin three times with DCM to swell the resin and remove any residual reagents from previous steps.[2]

  • Drain the solvent completely after the final wash.

  • Add the freshly prepared deprotection solution to the resin.

  • Seal the reaction vessel and shake at room temperature for 30 minutes. The reaction is often performed under an inert atmosphere to prevent catalyst degradation.[6]

  • Drain the deprotection solution.

  • Wash the resin thoroughly to remove the palladium catalyst and scavenger byproducts. A recommended washing sequence is:

    • 3 x DCM

    • 1 x Methanol

    • 3 x DCM

    • 1 x Methanol

    • 3 x DCM[2]

  • To ensure complete deprotection, it is recommended to repeat the deprotection step (steps 4-7) one more time.[2]

  • After the final washes, the resin is ready for the next synthetic step (e.g., coupling of the next amino acid).

Monitoring the Deprotection

The completion of the deprotection can be monitored using a qualitative test such as the Kaiser test (ninhydrin test) to detect the presence of the free primary amine. A positive Kaiser test (blue beads) indicates successful deprotection.

Visualizations

Aloc Deprotection Workflow

Aloc_Deprotection_Workflow start Aloc-Protected Peptide-Resin wash1 Wash with DCM (3x) start->wash1 add_reagents Add Deprotection Solution (Pd(PPh3)4, Phenylsilane in DCM) wash1->add_reagents react Shake at RT (30 min) add_reagents->react drain1 Drain Solution react->drain1 wash2 Wash with DCM/MeOH drain1->wash2 repeat Repeat Deprotection (Optional, Recommended) wash2->repeat repeat->add_reagents If repeated final_wash Final Washes (DCM/MeOH) repeat->final_wash If not repeated end Deprotected Peptide-Resin final_wash->end

Caption: Experimental workflow for selective Aloc group deprotection on resin.

Aloc Deprotection Signaling Pathway

Aloc_Deprotection_Mechanism cluster_catalyst Catalytic Cycle cluster_substrate Substrate cluster_scavenger Scavenger Pd(0) Pd(0) pi-Allyl-Pd(II) π-Allyl-Pd(II) Complex Pd(0)->pi-Allyl-Pd(II) Oxidative Addition pi-Allyl-Pd(II)->Pd(0) Reductive Elimination Free_Amine Deprotected Amine + CO2 pi-Allyl-Pd(II)->Free_Amine Carbamate Dissociation Allyl-Scavenger Allyl-Scavenger Adduct pi-Allyl-Pd(II)->Allyl-Scavenger Aloc-Amine Aloc-Protected Amine Aloc-Amine->pi-Allyl-Pd(II) Coordination Scavenger Nucleophilic Scavenger (e.g., PhSiH3) Scavenger->pi-Allyl-Pd(II) Nucleophilic Attack

Caption: Simplified mechanism of palladium-catalyzed Aloc deprotection.

Troubleshooting

ProblemPossible CauseSuggested Solution
Incomplete Deprotection Degraded palladium catalystUse fresh Pd(PPh₃)₄ and handle under an inert atmosphere.
Insufficient reaction time or reagent stoichiometryIncrease reaction time and/or repeat the deprotection step. Optimize reagent equivalents.
Poor resin swellingEnsure adequate washing with a suitable solvent (e.g., DCM) before deprotection.
Side Reactions (e.g., re-alkylation) Inefficient scavengerUse a more effective scavenger like dimethylamine borane complex, especially for secondary amines.[3][5]
High reaction temperaturePerform the reaction at room temperature unless optimized otherwise. Microwave-assisted deprotection can be an option but requires careful temperature control.[7][9]

Conclusion

The selective deprotection of the Aloc group on a solid-phase resin is a robust and reliable method for advanced peptide synthesis. The orthogonality of the Aloc group to standard SPPS protecting groups makes it an invaluable tool for creating complex and modified peptides. By following the detailed protocol and understanding the underlying mechanism, researchers can successfully incorporate this strategy into their synthetic workflows. Careful selection of the palladium catalyst and scavenger, along with proper handling techniques, are critical for achieving high deprotection efficiency and purity of the final product.

References

Application Notes and Protocols: Fmoc-D-Lys(Aloc)-OH for the Synthesis of Cyclic Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cyclic peptides are a promising class of therapeutic agents due to their enhanced stability, target affinity, and proteolytic resistance compared to their linear counterparts.[1] The synthesis of these complex architectures, particularly those involving lactam bridges, necessitates a sophisticated strategy of orthogonal protecting groups.[2][3] Fmoc-D-Lys(Aloc)-OH is a key building block in Solid-Phase Peptide Synthesis (SPPS) for creating side-chain cyclized peptides.[4][5] The allyloxycarbonyl (Aloc) group on the lysine side-chain is stable to the basic conditions used for Nα-Fmoc group removal and the acidic conditions for final cleavage of tert-butyl (tBu) based side-chain protecting groups.[6][7] This orthogonality allows for the selective deprotection of the lysine side-chain amine while the peptide is still anchored to the solid support, enabling on-resin cyclization.[8][9]

This document provides detailed protocols and data for the application of this compound in the synthesis of side-chain-to-tail cyclic peptides.

Orthogonal Protection Strategy in Cyclic Peptide Synthesis

The successful synthesis of cyclic peptides relies on the use of multiple protecting groups that can be removed under distinct chemical conditions. The combination of Fmoc, tBu/Boc, and Aloc groups provides a robust three-dimensional orthogonal system.

Orthogonal_Protection cluster_Peptide Fully Protected Linear Peptide on Resin cluster_Deprotection Selective Deprotection Steps Peptide Nα-Fmoc-(AA)n...-D-Lys(ε-Aloc)...-(AA)m(SideChain-tBu)-Resin Fmoc Fmoc Group (Nα-terminus) Aloc Aloc Group (Lys Side-Chain) tBu tBu/Boc Groups (Other Side-Chains) Step1 Piperidine (Base) Fmoc->Step1 Removed for chain elongation Step2 Pd(0) Catalyst (e.g., Pd(PPh₃)₄) Aloc->Step2 Removed for cyclization Step3 TFA (Acid) tBu->Step3 Removed during final cleavage Cleavage Final Peptide

Caption: Orthogonal protection scheme for cyclic peptide synthesis.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of the Linear Peptide

This protocol outlines the assembly of the linear peptide on a solid support using standard Fmoc/tBu chemistry.[6]

  • Resin Selection and Swelling:

    • Choose a suitable resin based on the desired C-terminal moiety (e.g., Rink Amide resin for a C-terminal amide).[10]

    • Swell the resin (e.g., 300 mg for a 0.1 mmol scale) in dichloromethane (DCM) or N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.[8][10]

  • First Amino Acid Coupling:

    • Couple the first Fmoc-protected amino acid to the resin according to the resin manufacturer's instructions.

  • Iterative Elongation Cycle:

    • Fmoc Deprotection: Remove the Nα-Fmoc group by treating the resin with 20% piperidine in DMF for 10-20 minutes.[10][11] Perform this step twice. Wash the resin thoroughly with DMF (3-5 times).

    • Amino Acid Coupling: For each coupling step, pre-activate the Fmoc-amino acid (3-5 equivalents relative to resin loading) with a coupling agent like HCTU (3-4.5 equivalents) and a base such as N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA) in DMF.[8][12] Add this solution to the resin and allow it to react for 1-4 hours.[10]

    • Incorporation of this compound: At the desired position in the sequence, use this compound following the standard coupling procedure described above.

    • Washing: After each coupling step, wash the resin thoroughly with DMF to remove excess reagents and byproducts.[6]

    • Monitoring: Monitor the completion of the coupling reaction using a qualitative test like the Kaiser test.[3] Repeat the coupling if the test is positive for free amines.

Protocol 2: Selective On-Resin Deprotection of the Aloc Group

This critical step unmasks the lysine side-chain amine for cyclization. The most common method involves a palladium(0)-catalyzed reaction.[7]

  • Resin Preparation: After synthesizing the full linear peptide, wash the resin with DCM (3-5 times) and keep it under an inert atmosphere (Argon or Nitrogen).[7]

  • Deprotection Cocktail Preparation: Prepare a solution containing the palladium catalyst and a scavenger. A common cocktail consists of Pd(PPh₃)₄ (0.1-0.2 equivalents) and a scavenger like phenylsilane (20 equivalents) in a solvent such as DCM.[10][12]

  • Deprotection Reaction:

    • Add the deprotection cocktail to the resin-bound peptide.

    • Agitate the mixture at room temperature for 20-30 minutes. It is often recommended to repeat the treatment to ensure complete deprotection.[12][13]

    • Microwave Alternative: For faster deprotection, a microwave synthesizer can be used. Reactions can be completed in two 5-minute irradiations at 38°C, yielding high purity products.[14]

  • Washing: After deprotection, wash the resin extensively to remove the palladium catalyst and scavenger byproducts. A typical washing sequence is:

    • DCM (3 times).

    • 0.5% (w/w) sodium diethyldithiocarbamate in DMF (2-3 times) to chelate and remove residual palladium.[7][12]

    • DMF (3-5 times).

    • DCM (3 times).

Protocol 3: On-Resin Cyclization (Lactam Bridge Formation)

This protocol describes the formation of the amide bond between the deprotected lysine side-chain amine and the C-terminal carboxylic acid, which is still attached to the resin via a linker.

  • Resin Preparation: Wash the resin from the previous step with DMF (3-5 times).

  • Cyclization Reaction:

    • Swell the resin in DMF.

    • Add a solution of a coupling agent and a base. Common reagents include PyBOP/HOBt/DIPEA or HBTU/HOAt/DIPEA (3-4 equivalents each) in DMF.[8][15]

    • Allow the reaction to proceed for 2-24 hours at room temperature.[12]

  • Monitoring and Washing: Monitor the reaction for the disappearance of free amines using the Kaiser test. Once complete, wash the resin thoroughly with DMF and DCM.

Protocol 4: Final Cleavage and Deprotection

The final step involves cleaving the cyclic peptide from the solid support and removing any remaining acid-labile side-chain protecting groups (e.g., tBu, Boc, Pbf).

  • Resin Preparation: Wash the resin with DCM and dry it under vacuum.

  • Cleavage:

    • Prepare a cleavage cocktail appropriate for the peptide sequence. A standard cocktail is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).[1]

    • Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature.[15]

  • Peptide Precipitation and Purification:

    • Filter the resin and collect the TFA solution.

    • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the crude peptide pellet under vacuum.

    • Purify the cyclic peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[8]

Workflow for Cyclic Peptide Synthesis using this compound

Cyclic_Peptide_Workflow Start Start with Resin SPPS 1. Linear Peptide Assembly (Fmoc-SPPS) Incorporate this compound Start->SPPS Aloc_Deprotect 2. Selective Aloc Deprotection (Pd(PPh₃)₄ / Scavenger) SPPS->Aloc_Deprotect Nα-Fmoc protected Cyclize 3. On-Resin Cyclization (Lactam Bridge Formation) Aloc_Deprotect->Cyclize Side-chain amine free Cleave 4. Cleavage & Final Deprotection (TFA Cocktail) Cyclize->Cleave Cyclized on resin Purify 5. Purification (RP-HPLC) Cleave->Purify Crude peptide End Final Cyclic Peptide Purify->End

Caption: General workflow for side-chain cyclic peptide synthesis.

Data Summary

Quantitative data from various studies are summarized below to provide a reference for reaction conditions and expected outcomes.

Table 1: Conditions for Selective Aloc Group Deprotection

Catalyst (equiv.)Scavenger (equiv.)SolventTime & TemperaturePurity/YieldReference
Pd(PPh₃)₄ (0.1)N/ACH₂Cl₂40 minNot specified[10]
Pd(PPh₃)₄ (0.2)Phenylsilane (20)DCM2 x 20 min, RTNot specified[12]
Pd(PPh₃)₄ (3)NMM/AcOHCHCl₃2 h, RTNot specified[7]
Pd(PPh₃)₄ (Not specified)PhenylsilaneDMF2 x 5 min, 38°C (Microwave)>98% Purity[14]
Pd(PPh₃)₄ (0.2)Phenylsilane (100)CH₂Cl₂/DMF30 min, RTQuantitative[13]

Table 2: Reagents for On-Resin Lactam Bridge Formation

Coupling Reagent(s)BaseSolventTimeReference
TBTU, HOBtN/ANot specifiedNot specified[15]
PyBOP, HOBtDIPEANot specifiedNot specified[8]
PyBOPDIPEADMF1 h[13]
HCTUNMMDMF3 h[12]
TBTUNot specifiedNot specifiedNot specified[16]

Table 3: Reported Yields and Purities

Peptide TypeSynthesis StrategyOverall YieldPurityReference
Cyclic DecapeptideOn-resin Native Chemical Ligation76-86%~70%[17]
Oxytocin (Disulfide)Microwave-assisted SPPSNot specified69%[1]
Lactam-bridged PeptidesFmoc/tBu/AllylNot specified>97%[15]

References

Application Notes and Protocols: On-Resin Side Chain Modification of D-Lysine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the chemical modification of the D-lysine side chain while the peptide is still attached to the solid-phase resin. This on-resin modification strategy is a cornerstone of modern peptide and protein chemistry, enabling the synthesis of complex peptides with diverse functionalities for applications in drug discovery, diagnostics, and materials science.

The ε-amino group of the lysine side chain offers a versatile handle for a variety of chemical transformations. By employing orthogonal protecting group strategies, specific lysine residues within a peptide sequence can be selectively deprotected and modified, leaving other reactive side chains intact. This approach allows for the introduction of functionalities such as reporter tags, cross-linkers, post-translational modifications (PTMs), and moieties that enhance therapeutic properties.

Key On-Resin Modification Strategies

Several robust chemical methods have been developed for the on-resin modification of the D-lysine side chain. The choice of strategy depends on the desired final modification and its compatibility with the overall solid-phase peptide synthesis (SPPS) scheme. The most common modifications include:

  • Acylation: Introduction of an acyl group, such as acetylation, to mimic post-translational modifications or to attach functional moieties.

  • Guanidinylation: Conversion of the primary amine to a guanidinium group, transforming a lysine-like residue into an arginine-like one, which can be crucial for biological activity.

  • Reductive Amination: Formation of a secondary amine by reacting the primary amine with an aldehyde or ketone followed by reduction, enabling the introduction of a wide range of substituents.

  • Sulfonylation: Reaction with sulfonyl chlorides to introduce sulfonamide functionalities, which can serve as stable mimics of other functional groups.

The success of these modifications hinges on the use of an appropriate orthogonal protecting group for the ε-amino group of D-lysine that can be selectively removed on-resin without cleaving the peptide from the solid support or removing other side-chain protecting groups.

Orthogonal Protecting Group Strategies

Orthogonal protection is a fundamental concept in SPPS that allows for the selective deprotection of one functional group in the presence of others.[1] For on-resin lysine side chain modification, the α-amino group is typically protected with the base-labile Fmoc group, while other amino acid side chains are protected with acid-labile groups (e.g., tBu, Trt, Boc). The ε-amino group of the target D-lysine is protected with a group that can be removed under conditions that do not affect the Fmoc or the acid-labile protecting groups.

Commonly used orthogonal protecting groups for the lysine side chain include:

  • Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) and ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl): These are removed by treatment with dilute hydrazine in DMF.[2][3]

  • Mtt (4-methyltrityl): This group is cleaved under mildly acidic conditions, typically 1-2% TFA in DCM, which are conditions that do not cleave most other acid-labile side-chain protecting groups.[4]

  • Alloc (Allyloxycarbonyl): This protecting group is removed by palladium-catalyzed reactions.[5]

  • Boc (tert-butyloxycarbonyl): While typically used as an acid-labile protecting group, it can be used orthogonally in Fmoc-based SPPS if selective deprotection and modification are performed prior to the final acid cleavage.[6]

Data Presentation: Comparison of On-Resin Modification Conditions

The following table summarizes typical reaction conditions for various on-resin D-lysine side chain modifications, providing a basis for comparison and experimental design.

Modification TypeOrthogonal Protecting GroupDeprotection ReagentModification ReagentsSolventReaction TimeRef.
Acylation Dde/ivDde2% Hydrazine in DMFAcetic anhydride (10 eq.), DIEA (10 eq.)DMF1 hour[7]
Mtt1% TFA in DCMCarboxylic acid, HCTU, DIPEANMPNot Specified[5]
Guanidinylation Dde2% Hydrazine in DMFPyrazole-1-carboxamidine (6 eq.), DIPEA (6 eq.)DMF60 minutes[8]
BocN/A (for post-synthesis modification)N,N′-di-Boc-thiourea (3 eq.), Mukaiyama's reagent (3 eq.), TEA (4 eq.)DCM3 hours[9]
Reductive Amination AllocPd(PPh₃)₄, PhSiH₃Aldehyde/Ketone (15 eq.), NaBH₃CN (15 eq.)NMP/IPA (3:1) + 5% Acetic Acid24 hours[10]
N/AN/A (direct on primary amine)Aldehyde/Ketone, NaBH₃CNNot SpecifiedNot Specified[11]
Sulfonylation Dde/ivDde2% Hydrazine in DMF2-Chloroethanesulfonyl chloride, TEANot SpecifiedNot Specified[12]

Experimental Protocols

The following are detailed protocols for key on-resin D-lysine side chain modifications. These protocols assume a standard Fmoc-based solid-phase peptide synthesis workflow.

Protocol 1: On-Resin Acetylation of D-Lysine(Dde)

This protocol describes the acetylation of a D-lysine residue whose side chain is protected by the Dde group.

Materials:

  • Peptide-resin with Fmoc-D-Lys(Dde)-OH incorporated at the desired position.

  • Dimethylformamide (DMF)

  • 2% (v/v) Hydrazine monohydrate in DMF

  • Acetic anhydride

  • N,N-Diisopropylethylamine (DIEA)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Fmoc Deprotection (if necessary): If the N-terminal Fmoc group is present, remove it by treating the resin with 20% piperidine in DMF (2 x 10 minutes).

  • Washing: Wash the resin thoroughly with DMF (5 x 1 minute).

  • Dde Deprotection: Treat the resin with 2% hydrazine in DMF (3 x 3 minutes) to remove the Dde protecting group from the D-lysine side chain.[8]

  • Washing: Wash the resin thoroughly with DMF (5 x 1 minute).

  • Acetylation Reaction: Prepare a solution of acetic anhydride (10 equivalents relative to the resin loading) and DIEA (10 equivalents) in DMF. Add this solution to the resin.[7]

  • Reaction Incubation: Agitate the reaction mixture at room temperature for 1 hour.[7]

  • Washing: Wash the resin thoroughly with DMF (5 x 1 minute) and then with dichloromethane (DCM) (3 x 1 minute).

  • Drying: Dry the resin under vacuum. The resin is now ready for the next step in the synthesis or for cleavage.

Protocol 2: On-Resin Guanidinylation of D-Lysine(Dde)

This protocol details the conversion of a D-lysine side chain amine to a guanidinium group.

Materials:

  • Peptide-resin with Fmoc-D-Lys(Dde)-OH incorporated.

  • DMF

  • 2% (v/v) Hydrazine monohydrate in DMF

  • Pyrazole-1-carboxamidine hydrochloride

  • DIEA

Procedure:

  • Resin Swelling and Washing: Swell the resin in DMF and wash as described in Protocol 1.

  • Dde Deprotection: Remove the Dde group by treating the resin with 2% hydrazine in DMF (3 x 3 minutes).[8]

  • Washing: Wash the resin thoroughly with DMF (5 x 1 minute).

  • Guanidinylation Reaction: Prepare a solution of pyrazole-1-carboxamidine hydrochloride (6 equivalents) and DIEA (6 equivalents) in a minimal amount of DMF. Add this solution to the resin.[8]

  • Reaction Incubation: Shake the reaction mixture at room temperature for 60 minutes.[8]

  • Washing: Wash the resin thoroughly with DMF (5 x 1 minute) and DCM (3 x 1 minute).

  • Drying: Dry the resin under vacuum.

Protocol 3: On-Resin Reductive Amination of D-Lysine(Alloc)

This protocol describes the reductive amination of a D-lysine side chain protected with the Alloc group.

Materials:

  • Peptide-resin with Fmoc-D-Lys(Alloc)-OH incorporated.

  • DCM

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Phenylsilane (PhSiH₃)

  • Aldehyde or Ketone of choice

  • Sodium cyanoborohydride (NaBH₃CN)

  • N-Methyl-2-pyrrolidone (NMP)

  • Isopropyl alcohol (IPA)

  • Acetic acid

Procedure:

  • Resin Swelling and Washing: Swell the resin in DCM and wash.

  • Alloc Deprotection: Add a solution of Pd(PPh₃)₄ (0.25 equivalents) and PhSiH₃ (25 equivalents) in DCM to the resin. Agitate the mixture under an inert atmosphere for 2 hours.

  • Washing: Wash the resin thoroughly with DCM (5 x 1 minute), 0.5% DIEA in DMF (3 x 1 minute), and DMF (5 x 1 minute).

  • Reductive Amination: Add a solution of the desired aldehyde or ketone (15 equivalents) and NaBH₃CN (15 equivalents) in a mixture of NMP/IPA (3:1) containing 5% acetic acid to the resin.[10]

  • Reaction Incubation: Agitate the reaction mixture at room temperature for 24 hours.[10]

  • Washing: Wash the resin thoroughly with DMF (5 x 1 minute) and DCM (3 x 1 minute).

  • Drying: Dry the resin under vacuum.

Mandatory Visualizations

The following diagrams illustrate the workflows for on-resin side chain modification of D-lysine.

OnResinModificationWorkflow start Start: Peptide-Resin with Fmoc-D-Lys(PG)-OH deprotection Selective Deprotection of Lysine Side Chain (PG) start->deprotection Orthogonal Deprotection Reagent end_node Modified Peptide-Resin washing1 Wash Resin deprotection->washing1 modification Side Chain Modification (Acylation, Guanidinylation, Reductive Amination, etc.) washing1->modification Modification Reagents washing2 Wash Resin modification->washing2 washing2->end_node

Caption: General workflow for on-resin side chain modification of D-lysine.

OrthogonalProtectionStrategy peptide Fmoc-AA_n-...-AA_2- D-Lys(PG)- ...-AA_1-Resin pg_dde Dde/ivDde 2% Hydrazine/DMF peptide:lys->pg_dde e.g. pg_mtt Mtt 1% TFA/DCM peptide:lys->pg_mtt e.g. pg_alloc Alloc Pd(PPh₃)₄ peptide:lys->pg_alloc e.g. fmoc Fmoc 20% Piperidine/DMF peptide:n->fmoc acid_labile Acid-Labile (tBu, Trt) Strong Acid (e.g., TFA) peptide:a->acid_labile Other side chains

Caption: Orthogonal protecting group strategy in Fmoc-based SPPS.

These protocols and guidelines are intended to serve as a starting point for researchers. Optimization of reaction conditions, including reagent equivalents, reaction times, and temperatures, may be necessary for specific peptide sequences and modifications to achieve optimal yields and purity. Always refer to the relevant safety data sheets (SDS) for all chemicals used.

References

Application Notes and Protocols: Fmoc-D-Lys(Aloc)-OH in Branched Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Fmoc-D-Lys(Aloc)-OH, a key building block in the synthesis of complex branched peptides. The orthogonal protection strategy offered by the Fmoc and Aloc groups allows for the selective elaboration of peptide chains, a critical technique in drug discovery and development for creating novel therapeutic peptides, including peptide vaccines and drug delivery conjugates.

Introduction to Orthogonal Protection in Branched Peptide Synthesis

The synthesis of branched peptides relies on the principle of orthogonal protection, where different protecting groups can be selectively removed under distinct chemical conditions without affecting others.[1][2] this compound is an exemplary building block for this strategy. The α-amino group is protected by the base-labile Fmoc (9-fluorenylmethyloxycarbonyl) group, while the ε-amino group of the lysine side chain is protected by the Alloc (allyloxycarbonyl) group, which is removable by palladium catalysis.[3][4] This allows for the initial elongation of the main peptide chain, followed by the selective deprotection of the lysine side chain to initiate the growth of a second peptide branch. This precise control is paramount for constructing well-defined and complex peptide architectures.[1][5]

Key Applications
  • Peptide Dendrimers and Multiple Antigenic Peptides (MAPs): Construction of symmetrically or asymmetrically branched peptide scaffolds to present multiple copies of an epitope, enhancing immunogenicity for vaccine development.[6]

  • Drug Conjugation: Site-specific attachment of drugs, imaging agents, or polyethylene glycol (PEG) to the lysine side chain to improve the pharmacokinetic properties of therapeutic peptides.[3]

  • Cyclic Peptides: Formation of lactam bridges between the lysine side chain and other parts of the peptide to create constrained cyclic structures with enhanced stability and bioactivity.[7]

Experimental Protocols

This section details the protocols for the solid-phase synthesis of a branched peptide using this compound.

Materials and Reagents
  • This compound

  • Rink Amide resin or other suitable solid support

  • Fmoc-protected amino acids

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole), or DIC (N,N'-Diisopropylcarbodiimide)/Oxyma Pure.[8]

  • Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide).[2][9]

  • Aloc deprotection solution:

    • Palladium catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).[7][9]

    • Scavenger: Phenylsilane or Dimethylamine-borane complex.[7][9][10]

    • Solvent: Dichloromethane (DCM) or a mixture of Chloroform/Acetic Acid/N-Methylmorpholine.[9][11]

  • Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS).[8]

  • Solvents: DMF, DCM, Diethyl ether.

  • Reagents for peptide characterization: HPLC system, Mass spectrometer.

Protocol 1: Solid-Phase Synthesis of a Branched Peptide

This protocol outlines the general steps for synthesizing a branched peptide on a solid support.

  • Resin Preparation:

    • Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.[9]

    • Wash the resin with DMF (3 times).

  • Main Chain Elongation (Fmoc-SPPS):

    • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc group from the resin's linker. Wash thoroughly with DMF.[9]

    • First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using a suitable coupling reagent (e.g., HBTU/HOBt or DIC/Oxyma) in DMF. Allow the reaction to proceed for 1-2 hours. Monitor the coupling reaction using a ninhydrin test.

    • Capping (Optional): To block any unreacted amino groups, treat the resin with an acetic anhydride solution.

    • Chain Elongation: Repeat the Fmoc deprotection and coupling steps for each amino acid in the main peptide chain.

    • Incorporation of this compound: At the desired branching point, couple this compound using the standard coupling protocol.

  • Branch Point Deprotection (Aloc Removal):

    • After completing the main chain, wash the resin with DCM (3 times).[9]

    • Prepare the Aloc deprotection solution: Dissolve Pd(PPh₃)₄ (0.1-0.25 equivalents relative to resin loading) and a scavenger like phenylsilane (20 equivalents) in DCM.[9]

    • Add the solution to the resin and agitate under an inert atmosphere (e.g., Argon or Nitrogen) for 20-30 minutes at room temperature.[9][11]

    • Repeat the deprotection step to ensure complete removal of the Alloc group.[9]

    • Wash the resin thoroughly with DCM, DMF, and finally DCM again.[9]

  • Side Chain Elongation:

    • With the ε-amino group of the D-lysine now free, couple the first Fmoc-protected amino acid of the branch chain using the standard coupling protocol.

    • Continue the Fmoc-SPPS cycle (deprotection and coupling) to assemble the peptide branch.

  • Final Fmoc Deprotection:

    • Once the synthesis of both chains is complete, remove the final N-terminal Fmoc group with 20% piperidine in DMF.

  • Cleavage and Global Deprotection:

    • Wash the resin with DCM and dry it under vacuum.

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 2-4 hours to cleave the peptide from the resin and remove all side-chain protecting groups.[8]

    • Precipitate the crude peptide in cold diethyl ether.

    • Centrifuge to collect the peptide, wash with cold ether, and dry under vacuum.

  • Purification and Characterization:

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Characterize the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm its identity and purity.

Protocol 2: Microwave-Assisted Aloc Deprotection

Microwave irradiation can significantly accelerate the Aloc deprotection step.

  • Following the main chain synthesis, wash the resin with DMF.

  • Add a solution of Pd(PPh₃)₄ and phenylsilane in DMF to the resin.

  • Perform the deprotection in a microwave peptide synthesizer at 38°C for 5 minutes.[7]

  • Repeat the microwave-assisted deprotection step once more.[7]

  • Wash the resin thoroughly with DMF and DCM before proceeding with the side chain elongation.

Data Presentation

The following tables summarize typical quantitative data obtained during branched peptide synthesis.

Table 1: Comparison of Aloc Deprotection Methods

Deprotection MethodCatalyst (equiv.)Scavenger (equiv.)SolventTimeTemperaturePurity after DeprotectionReference
StandardPd(PPh₃)₄ (0.1)Phenylsilane (20)CH₂Cl₂2 x 20 minRoom Temp>95%[9]
Microwave-AssistedPd(PPh₃)₄PhenylsilaneDMF2 x 5 min38°C>98%[7]

Table 2: Purity of Synthesized Branched Peptides (Examples)

PeptideSynthesis MethodPuritySynthesis TimeReference
Lactoferricin-Lactoferrampin ChimeraMicrowave-Enhanced SPPS77%< 5 hours[8]
Histone H2B-Ubiquitin ConjugateMicrowave-Enhanced SPPS75%< 5 hours[8]
Tetra-branched Antifreeze PeptideMicrowave-Enhanced SPPS71%< 5 hours[8]
Tetra-branched Acyl Carrier ProteinMicrowave-Enhanced SPPS70%< 2 hours[6]
G3KL Octamer DendrimerMicrowave-Enhanced SPPS80%< 2 hours[6]

Visualizations

Orthogonal Protection Strategy

The following diagram illustrates the core principle of the orthogonal protection strategy employed in branched peptide synthesis using this compound.

Orthogonal_Protection cluster_main_chain Main Chain Elongation cluster_branch_point Branch Point Derivatization cluster_side_chain Side Chain Elongation A Resin-NH-Fmoc B Resin-NH2 A->B Piperidine C Resin-AA1-Fmoc B->C Fmoc-AA1-OH Coupling D Resin-...-Lys(Aloc)-Fmoc C->D Repeat SPPS Cycles + this compound E Resin-...-Lys(Aloc)-NH2 D->E Piperidine F Resin-...-Lys(NH2)-NH2 E->F Pd(PPh3)4 Scavenger G Resin-...-Lys(AA_branch1-Fmoc)-NH2 F->G Fmoc-AA-OH Coupling H Final Branched Peptide G->H Repeat SPPS Cycles + Cleavage

Caption: Orthogonal protection and deprotection scheme for branched peptide synthesis.

Experimental Workflow for Branched Peptide Synthesis

This diagram outlines the sequential steps involved in the solid-phase synthesis of a branched peptide.

Branched_Peptide_Workflow Start Start: Swell Resin Fmoc_Deprotection_Main Fmoc Deprotection (Main Chain) Start->Fmoc_Deprotection_Main Coupling_Main Amino Acid Coupling (Main Chain) Fmoc_Deprotection_Main->Coupling_Main Coupling_Main->Fmoc_Deprotection_Main Repeat for each AA Incorporate_Lys Incorporate This compound Coupling_Main->Incorporate_Lys Aloc_Deprotection Aloc Deprotection (Pd Catalyst) Incorporate_Lys->Aloc_Deprotection Fmoc_Deprotection_Branch Fmoc Deprotection (Branch Chain) Aloc_Deprotection->Fmoc_Deprotection_Branch Coupling_Branch Amino Acid Coupling (Branch Chain) Fmoc_Deprotection_Branch->Coupling_Branch Coupling_Branch->Fmoc_Deprotection_Branch Repeat for each AA Final_Deprotection Final Fmoc Deprotection Coupling_Branch->Final_Deprotection Cleavage Cleavage from Resin & Global Deprotection Final_Deprotection->Cleavage Purification RP-HPLC Purification Cleavage->Purification Characterization Mass Spectrometry Characterization Purification->Characterization End End: Purified Branched Peptide Characterization->End

Caption: Experimental workflow for solid-phase synthesis of a branched peptide.

References

Application Notes: High-Efficiency Coupling of Fmoc-D-Lys(Aloc)-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the selection and use of coupling reagents compatible with Fmoc-D-Lys(Aloc)-OH in solid-phase peptide synthesis (SPPS). The allyloxycarbonyl (Aloc) group is an essential side-chain protecting group, orthogonal to the base-labile Fmoc and acid-labile groups (e.g., Boc, tBu), enabling selective deprotection for side-chain modification, cyclization, or branching. This document details the most effective coupling strategies, presents quantitative performance data for common reagents, provides step-by-step experimental protocols, and outlines potential side reactions to ensure high-yield, high-purity peptide synthesis.

Introduction: The Role of this compound in Peptide Synthesis

This compound is a critical building block for the synthesis of complex peptides. The use of a D-amino acid can enhance peptide stability against enzymatic degradation, while the Aloc protecting group on the lysine side-chain offers unique synthetic advantages. The key to its utility lies in its orthogonality; the Aloc group is stable to the piperidine solutions used for N-terminal Fmoc group removal and the strong acids (e.g., trifluoroacetic acid, TFA) used for final peptide cleavage from the resin.[1] It is selectively removed under mild conditions using a palladium(0) catalyst, which does not affect other common protecting groups.

The success of incorporating this compound into a growing peptide chain depends on the choice of coupling reagent. An ideal reagent must facilitate efficient amide bond formation without causing premature cleavage of the Aloc group, racemization of the chiral center, or other undesirable side reactions.[1] This guide evaluates the performance of the most common and effective classes of coupling reagents used in modern Fmoc-SPPS.

Recommended Coupling Reagents: A Comparative Overview

The selection of a coupling reagent is a critical parameter in SPPS. For this compound, which is not considered a sterically hindered amino acid, several classes of reagents can be used effectively. The primary considerations are reaction speed, efficiency, and suppression of racemization.[2] The Aloc group is stable to the tertiary amine bases (e.g., DIPEA, NMM) and additives (e.g., Oxyma, HOBt) used in these standard coupling protocols.

The most recommended reagents fall into two main categories: Aminium/Uronium Salts and Carbodiimides used with additives.

Data Presentation: Quantitative Comparison of Coupling Reagents

While specific comparative studies on this compound are not extensively published, the following table summarizes the expected performance based on data from standard and challenging Fmoc-amino acid couplings. The efficiency and racemization potential are generally applicable to non-hindered amino acids like lysine.[3][4][5]

Coupling ReagentClassTypical Coupling Time (min)Coupling Efficiency (%)Racemization PotentialKey Advantages & Disadvantages
HATU Aminium/Uronium Salt15 - 45>99Very LowAdvantages: High reactivity, fast kinetics, excellent for difficult couplings.[6] Disadvantages: Higher cost; potential for N-terminal guanidinylation if used in excess.[7]
HBTU Aminium/Uronium Salt20 - 60>98LowAdvantages: Widely used, reliable, and cost-effective.[2] Disadvantages: Slower than HATU; potential for guanidinylation.[7]
DIC/Oxyma Carbodiimide + Additive60 - 180>98Very LowAdvantages: Cost-effective, very low racemization, Oxyma is non-explosive.[8] Disadvantages: Slower reaction times compared to aminium salts.
DIC/HOBt Carbodiimide + Additive60 - 240>97LowAdvantages: Traditional and cost-effective method.[6] Disadvantages: Slower kinetics; HOBt is now classified as potentially explosive, making Oxyma a safer alternative.[8]

Experimental Workflows and Logical Relationships

The general workflow for incorporating this compound follows the standard cycle of Fmoc-SPPS. The logical relationship of the orthogonal protecting groups is central to the synthetic strategy.

spss_workflow cluster_cycle SPPS Cycle for this compound Resin Resin-Peptide-NH2 Coupling Add: 1. This compound 2. Coupling Reagent (e.g., HATU) 3. Base (e.g., DIPEA) Resin->Coupling Wash1 Wash (DMF) Coupling->Wash1 Capping Optional Capping (Acetic Anhydride) Wash1->Capping Wash2 Wash (DMF) Capping->Wash2 Fmoc_Deprotect Fmoc Deprotection (20% Piperidine/DMF) Wash2->Fmoc_Deprotect Wash3 Wash (DMF) Fmoc_Deprotect->Wash3 Next_Cycle Ready for Next Amino Acid Wash3->Next_Cycle orthogonal_protection Peptide Peptide Chain N-terminus (Fmoc) Side-Chain (Aloc) Resin Linker (Acid-Labile) Fmoc_Removal Base (e.g., Piperidine) Fmoc_Removal->Peptide:n Selectively Deprotects Aloc_Removal Pd(0) Catalyst + Scavenger Aloc_Removal->Peptide:s Selectively Deprotects Resin_Cleavage Strong Acid (e.g., TFA) Resin_Cleavage->Peptide:r Cleaves Peptide from Resin

References

Application Notes and Protocols: Microwave-Assisted Alloc Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the efficient removal of the allyloxycarbonyl (Alloc) protecting group from amines using microwave-assisted synthesis. The application of microwave energy significantly accelerates the reaction, leading to shorter reaction times, cleaner conversions, and the ability to perform the deprotection under atmospheric conditions.

Introduction

The allyloxycarbonyl (Alloc) group is a valuable amine-protecting group in organic synthesis, particularly in solid-phase peptide synthesis (SPPS), due to its orthogonality with Fmoc and Boc protecting groups.[1][2] Its removal is typically achieved through a palladium-catalyzed reaction.[1][2] Traditional methods often require long reaction times and an inert atmosphere to prevent catalyst degradation.[3][4] Microwave-assisted synthesis offers a significant improvement by dramatically accelerating the deprotection process, allowing for rapid and efficient Alloc removal under milder conditions.[3][4][5]

The deprotection proceeds via a Tsuji-Trost type reaction, where a Palladium(0) catalyst, typically Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), coordinates to the allyl group.[1][6] This is followed by the formation of a π-allyl palladium complex, leading to the cleavage of the C-O bond and release of the free amine. A scavenger, such as phenylsilane, is employed to react with the allyl group and regenerate the active Pd(0) catalyst.[3][5][6]

Key Advantages of the Microwave Protocol

  • Rapid Deprotection: Reaction times are reduced from hours to minutes.[3][5]

  • Atmospheric Conditions: The accelerated reaction minimizes catalyst oxidation, obviating the need for a strict inert atmosphere.[3][5]

  • High Efficiency: The protocol consistently yields high purity deprotected product.[3]

  • Reduced Reagent Excess: The efficiency of the microwave-assisted reaction can lead to a reduction in the required excess of reagents.[3][4]

Experimental Data Summary

The following table summarizes typical experimental conditions and results for the microwave-assisted Alloc deprotection.

ParameterValueReference
Catalyst Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)[3][5]
Catalyst Loading 0.05 - 0.25 equivalents[5][7]
Scavenger Phenylsilane or Dimethylamine-borane complex[5][7]
Scavenger Loading 15 equivalents (for Phenylsilane)[5]
Solvent Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)[3][5]
Temperature 38 - 40 °C[3][5]
Reaction Time 2 x 5 minutes[3][5]
Purity >98%[3]

Experimental Protocol

This protocol is a general guideline for the microwave-assisted deprotection of an Alloc-protected amine on a solid support.

Materials:

  • Alloc-protected substrate (e.g., peptide on resin)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Phenylsilane

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF)

  • Microwave synthesis reactor vial

  • Microwave peptide synthesizer or organic synthesis microwave reactor

Procedure:

  • Resin Preparation: Swell the Alloc-protected peptide-resin in DCM for 15-20 minutes in a microwave reactor vial.

  • Reagent Solution Preparation: In a separate vial, prepare a fresh solution of Pd(PPh₃)₄ (0.25 equivalents relative to the substrate) and phenylsilane (15 equivalents) in DCM.

  • First Microwave Reaction:

    • Drain the swelling solvent from the resin.

    • Add the freshly prepared reagent solution to the resin.

    • Seal the reactor vial and place it in the microwave synthesizer.

    • Irradiate at 40°C for 5 minutes.

  • Washing:

    • Drain the reaction mixture from the resin.

    • Wash the resin thoroughly with DCM (3 x) and DMF (3 x).

  • Second Microwave Reaction (Optional but Recommended):

    • Prepare a fresh reagent solution as described in step 2.

    • Add the solution to the resin.

    • Irradiate at 40°C for 5 minutes.

  • Final Washing:

    • Drain the reaction mixture.

    • Wash the resin with DCM (5 x) and DMF (5 x) to ensure complete removal of the palladium catalyst and scavenger byproducts.

  • Confirmation of Deprotection: A small sample of the resin can be cleaved and analyzed by HPLC and mass spectrometry to confirm the complete removal of the Alloc group.

Safety Precautions:

  • Palladium compounds are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

  • Phenylsilane is flammable and should be handled with care.

  • Microwave synthesis should be performed in a dedicated instrument designed for chemical reactions. Always follow the manufacturer's safety guidelines.

Visualizations

experimental_workflow start Start: Alloc-Protected Substrate on Resin swell Swell Resin in DCM start->swell reaction1 Microwave Irradiation (5 min, 40°C) swell->reaction1 prepare_reagents Prepare Fresh Pd(PPh₃)₄ and Phenylsilane Solution in DCM prepare_reagents->reaction1 reaction2 Repeat Microwave Irradiation (5 min, 40°C) prepare_reagents->reaction2 Fresh Solution wash1 Wash with DCM and DMF reaction1->wash1 wash1->reaction2 wash2 Final Wash with DCM and DMF reaction2->wash2 end End: Deprotected Amine on Resin wash2->end

Caption: Experimental workflow for microwave-assisted Alloc deprotection.

reaction_mechanism cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ pi_allyl π-Allyl Pd(II) Complex pd0->pi_allyl + R-NH-Alloc pi_allyl->pd0 + Phenylsilane (Scavenger) free_amine Free Amine (R-NH₂) + CO₂ pi_allyl->free_amine Decarboxylation allyl_silane Allyl-Phenylsilane Adduct pi_allyl->allyl_silane Nucleophilic Attack by Scavenger alloc_amine Alloc-Protected Amine (R-NH-Alloc) alloc_amine->pi_allyl Oxidative Addition

Caption: Simplified mechanism of Pd(0)-catalyzed Alloc deprotection.

References

Unlocking Peptide Therapeutics: The Strategic Application of D-Amino Acids in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

The incorporation of D-amino acids into peptide drug candidates represents a cornerstone of modern medicinal chemistry, offering a powerful strategy to overcome the inherent limitations of their naturally occurring L-amino acid-based counterparts. By strategically substituting L-amino acids with their non-natural mirror images, researchers can significantly enhance peptide stability, modulate biological activity, and ultimately design more effective and durable therapeutics.

Peptides are attractive drug candidates due to their high specificity and potency. However, their clinical utility is often hampered by rapid degradation by proteases, which are enzymes that specifically recognize and cleave peptide bonds between L-amino acids. The introduction of D-amino acids renders these peptides resistant to proteolytic cleavage, thereby extending their circulating half-life and improving their pharmacokinetic profile.[1][2][3] This enhanced stability is a critical factor in developing viable peptide-based drugs.

Beyond stability, the inclusion of D-amino acids can also influence a peptide's three-dimensional structure, which in turn can affect its binding affinity to its biological target. While a direct substitution of an L-amino acid with its D-enantiomer can sometimes disrupt the necessary conformation for binding, techniques such as retro-inverso modification and D-amino acid scanning allow for the rational design of D-amino acid-containing peptides that retain or even improve biological activity.[4][5]

This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals on the strategic use of D-amino acids in peptide drug design.

Application Notes

Enhancing Proteolytic Stability

The primary and most well-established application of D-amino acids in peptide drug design is to increase resistance to enzymatic degradation. Proteases, the enzymes responsible for peptide breakdown in the body, are highly stereospecific and primarily recognize L-amino acids.[2] The incorporation of a D-amino acid at a known or predicted cleavage site can effectively block enzymatic activity, leading to a significant increase in the peptide's half-life in biological fluids such as plasma and serum.[6][7]

Key Strategies:

  • Single-Point Substitution: Replacing a single L-amino acid at a protease-sensitive position with its D-enantiomer. This is a common and effective strategy to block cleavage by specific proteases.

  • Retro-Inverso Peptides: This involves reversing the sequence of the peptide and substituting all L-amino acids with their corresponding D-enantiomers.[4][8] This modification maintains a similar spatial orientation of the side chains, potentially preserving biological activity while rendering the peptide backbone completely resistant to proteolysis.[9][10]

  • D-Amino Acid Scanning: A systematic approach where each amino acid in a peptide sequence is individually replaced by its D-enantiomer.[5] This technique helps to identify positions where a D-amino acid substitution can enhance stability without compromising biological activity.

Modulating Biological Activity and Receptor Binding

The stereochemistry of amino acids plays a crucial role in the three-dimensional structure of a peptide and its interaction with its biological target. While enhancing stability is a primary goal, the incorporation of D-amino acids can also be used to fine-tune the biological activity of a peptide.

  • Conformational Constraint: The introduction of a D-amino acid can induce specific turns or secondary structures in a peptide, which can either enhance or decrease its binding affinity for a receptor. This conformational constraint can be a powerful tool for optimizing peptide activity.

  • Mirror-Image Phage Display: This innovative technique allows for the discovery of D-peptides that bind to a natural L-protein target.[11][12] It involves synthesizing a D-version of the target protein and using it to screen a phage display library of L-peptides. The selected L-peptides are then synthesized with D-amino acids to create protease-resistant binders to the natural L-target.[3][13]

Quantitative Data Summary

The following tables summarize quantitative data from various studies, highlighting the impact of D-amino acid incorporation on peptide stability and binding affinity.

PeptideD-Amino Acid ContentAssay ConditionsHalf-life (t½) of D-PeptideHalf-life (t½) of L-PeptideFold Increase in StabilityReference
Peptide 2D vs. 2L31% D-amino acidsHuman serum at 37°C> 24 hours5.0 hours> 4.8[14]
Peptide 18D vs. 18L38% D-amino acidsHuman serum at 37°C> 24 hours15.5 hours> 1.5[14]
Kn2-7 vs. dKn2-7100% D-amino acids25% Human serum at 37°C~18 hours (78.5% remaining at 24h)~4 hours (1.0% remaining at 24h)> 4.5[15]
pNPY AnalogueN/AHuman blood plasma43.5 hours3.2 hours13.6[14][16]
Peptide/CompoundTargetAssay TypeKd / IC50 (D-Peptide)Kd / IC50 (L-Peptide)Reference
EETI-II AnaloguesTrypsinInhibition AssayVariable (some as active as WT)WT active[5]
Z33 AnaloguesIgGBinding AssayVariable KD (< 250 nM for 10 analogues)WT KD: 24 ± 1 nM[5]
Sec(5-27) AnaloguesSecretin ReceptorBinding Affinity[I¹⁷]sec(5-27): Improved affinityParental: Lower affinity[17]

Experimental Protocols

Protocol 1: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) of a D-Amino Acid-Containing Peptide

This protocol outlines the manual synthesis of a peptide incorporating a D-amino acid using the widely adopted Fmoc/tBu strategy.[1][18][19][20][21]

Materials:

  • Fmoc-protected amino acids (L and D forms)

  • Rink Amide resin (or other suitable solid support)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v)

  • Cold diethyl ether

  • Solid-phase synthesis vessel

  • Shaker or rocker

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate for 5 minutes.

    • Drain the solution.

    • Add fresh 20% piperidine in DMF solution and agitate for an additional 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling (for both L- and D-amino acids):

    • In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading) and the coupling reagent (e.g., HBTU, 2.9 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the mixture and allow it to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test (a negative test indicates complete coupling). If the test is positive, repeat the coupling step.

    • After complete coupling, drain the solution and wash the resin with DMF (3 times) and DCM (3 times).

  • Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After coupling the final amino acid, perform the Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the final peptide-resin with DCM and dry it under vacuum.

    • Add the cleavage cocktail to the resin.

    • Stir the mixture at room temperature for 2-3 hours.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the crude peptide and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

SPPS_Workflow Resin Start: Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA, HBTU, DIPEA) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Repeat Repeat for each Amino Acid Wash2->Repeat Next Amino Acid Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection Final Amino Acid Repeat->Deprotection Cleavage Cleavage from Resin (TFA Cocktail) Final_Deprotection->Cleavage Purification Precipitation & Purification (Ether & RP-HPLC) Cleavage->Purification End Purified Peptide Purification->End

Fmoc-based Solid-Phase Peptide Synthesis Workflow.

Protocol 2: In Vitro Peptide Stability Assay in Human Serum

This protocol describes a method to evaluate the stability of a peptide in human serum by monitoring its degradation over time using RP-HPLC.[6][16][22][23]

Materials:

  • Test peptide (L- and D-amino acid versions)

  • Human serum

  • Phosphate-buffered saline (PBS)

  • Precipitating solution: 1% (v/v) Trifluoroacetic acid (TFA) in acetonitrile (ACN)

  • Incubator or water bath at 37°C

  • Microcentrifuge

  • RP-HPLC system with a C18 column

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in ACN

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the peptide in a suitable solvent (e.g., water or DMSO).

    • Dilute the peptide stock solution in human serum to a final concentration of 100 µg/mL.

  • Incubation:

    • Incubate the peptide-serum mixture at 37°C.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Protein Precipitation:

    • Immediately stop the enzymatic reaction by adding 2-3 volumes of the precipitating solution (ice-cold 1% TFA in ACN) to the aliquot.

    • Vortex vigorously and incubate on ice for 20 minutes to allow for complete protein precipitation.

  • Sample Clarification:

    • Centrifuge the samples at high speed (e.g., >10,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Analysis:

    • Carefully collect the supernatant, which contains the intact peptide and any degradation fragments.

    • Transfer the supernatant to an HPLC vial for analysis.

  • RP-HPLC Analysis:

    • Inject a defined volume of the supernatant onto the RP-HPLC system.

    • Use a suitable gradient of mobile phase A and B to separate the intact peptide from its degradation products (e.g., a linear gradient from 5% to 95% B over 30 minutes).

    • Monitor the elution profile at a wavelength of 220 nm or 280 nm.

  • Data Analysis:

    • Quantify the amount of intact peptide at each time point by integrating the area of the corresponding peak in the HPLC chromatogram.

    • Plot the percentage of intact peptide remaining against time.

    • Calculate the half-life (t½) of the peptide by fitting the data to a first-order exponential decay model.

Stability_Assay_Workflow Start Start: Peptide in Serum Incubation Incubate at 37°C Start->Incubation Sampling Time-Point Sampling Incubation->Sampling Precipitation Protein Precipitation (TFA/ACN) Sampling->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant HPLC RP-HPLC Analysis Supernatant->HPLC Data_Analysis Data Analysis (Peak Integration) HPLC->Data_Analysis Half_Life Calculate Half-Life (t½) Data_Analysis->Half_Life Mirror_Image_Phage_Display D_Target Synthesize D-Target Protein Panning Panning: Bind L-Phages to Immobilized D-Target D_Target->Panning L_Phage_Library L-Peptide Phage Display Library L_Phage_Library->Panning Wash Wash to Remove Non-binders Panning->Wash Elution Elute Bound Phages Wash->Elution Amplification Amplify Phages in E. coli Elution->Amplification Repeat Repeat Panning & Amplification (3-5 Rounds) Amplification->Repeat Sequencing Sequence Enriched Phages (Identify L-Peptide Sequences) Amplification->Sequencing After final round Repeat->Panning D_Peptide_Synthesis Synthesize D-Peptide Versions Sequencing->D_Peptide_Synthesis Validation Validate Binding of D-Peptide to Natural L-Target D_Peptide_Synthesis->Validation

References

Troubleshooting & Optimization

Technical Support Center: Aloc Group Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the incomplete deprotection of the allyloxycarbonyl (Aloc) group in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the Aloc protecting group and what are its primary applications?

The allyloxycarbonyl (Aloc) group is a versatile amine protecting group used in peptide synthesis. It is a carbamate-based protecting group, similar in function to Boc, Cbz, or Fmoc, but with a unique deprotection mechanism.[1] Its key advantage is its orthogonality to many other protecting groups; it is stable under most acidic and basic conditions used for Boc and Fmoc strategies, respectively.[1][2] This stability allows for selective deprotection, making it highly valuable for synthesizing complex, branched, or cyclic peptides where specific side chains need to be modified while the rest of the peptide remains protected.[3][4]

Q2: What is the mechanism of Aloc group deprotection?

Aloc deprotection is typically achieved through a palladium(0)-catalyzed reaction, often referred to as Tsuji-Trost allylation.[3] The process is a catalytic cycle initiated by the coordination of a Pd(0) complex, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), to the allyl group of the Aloc-protected amine.[1][3] This is followed by oxidative addition to form a π-allyl-palladium(II) complex, which releases the carbamate. The unstable carbamate then spontaneously decarboxylates to yield the free amine.[1] A scavenger is required to react with the allyl group from the palladium complex, regenerating the Pd(0) catalyst to continue the cycle.[1][3]

Q3: What are the primary indicators of incomplete Aloc deprotection?

The most common indicator of incomplete deprotection is the presence of the Aloc-protected starting material in the reaction crude, which can be detected using analytical techniques. Upon analysis by reverse-phase high-performance liquid chromatography (RP-HPLC), you may observe a persistent peak corresponding to the starting material.[5] Confirmation by liquid chromatography-mass spectrometry (LC-MS) will show the expected mass of the Aloc-protected peptide alongside the desired deprotected product.[5] In solid-phase peptide synthesis (SPPS), incomplete deprotection can lead to deletion sequences in the final peptide if the subsequent coupling reaction proceeds.[5]

Q4: What is the function of a "scavenger" in the Aloc deprotection reaction?

A scavenger is a crucial reagent that traps the allyl group from the π-allyl-palladium complex. This step is essential for regenerating the active Pd(0) catalyst, allowing it to participate in further deprotection cycles.[1] Additionally, effective scavengers prevent side reactions, such as the re-alkylation of the newly deprotected amine or other nucleophilic residues in the peptide by the reactive allyl group.[6][7][8] Common scavengers include silanes (e.g., phenylsilane, PhSiH₃), boranes (e.g., amine-borane complexes), and various nucleophiles like morpholine or N-methylaniline.[6][7]

Q5: Which scavengers are most effective for Aloc deprotection?

The choice of scavenger can significantly impact the efficiency and cleanliness of the deprotection. While various scavengers can be used, some have demonstrated superior performance.

  • Phenylsilane (PhSiH₃): A widely used and effective scavenger.[1]

  • Amine-borane complexes (e.g., Me₂NH·BH₃): These have been shown to allow for fast deprotection under near-neutral conditions and are particularly effective at preventing the side-formation of allylamine, which can occur with other scavengers.[6][9] Studies have indicated that Me₂NH·BH₃ can be superior to scavengers like morpholine or PhSiH₃ for certain substrates.[7]

  • Meldrum's acid/TES-H/DIPEA: A recently developed scavenger cocktail for open-flask deprotection protocols.[10]

The optimal scavenger may depend on whether the reaction is performed on-resin or in-solution and the nature of the peptide sequence.

Troubleshooting Guide for Incomplete Aloc Deprotection

This guide addresses the common issue of observing incomplete deprotection by HPLC or LC-MS analysis.

Issue Possible Cause Recommended Solution
Incomplete Deprotection 1. Deactivated Palladium Catalyst: The Pd(0) catalyst, particularly Pd(PPh₃)₄, can be sensitive to air and may oxidize over time, losing its catalytic activity.[11][12]• Use a fresh batch of the palladium catalyst for each reaction. • While recent protocols show success under atmospheric conditions, if issues persist, consider preparing the reaction under an inert atmosphere (e.g., nitrogen or argon).[12][13]
2. Insufficient Catalyst or Scavenger: The stoichiometry of the catalyst and scavenger relative to the Aloc-protected substrate is critical for driving the reaction to completion.[11]• Increase the equivalents of the palladium catalyst and/or the scavenger. • Repeat the deprotection step with a fresh solution of reagents.[11] A typical starting point is 0.1-0.3 equivalents of catalyst and 5-15 equivalents of scavenger.[1][12]
3. Inadequate Reaction Time or Temperature: The deprotection reaction may be sluggish, especially with sterically hindered sequences or when performed on a solid support.[11]• Extend the reaction time. Monitor the reaction progress at set intervals (e.g., 30 min, 1h, 2h). • Consider gentle heating. Microwave-assisted deprotection at low temperatures (e.g., 38-40°C) has been shown to significantly accelerate the reaction without degrading the catalyst.[4][12] Two 5-minute reactions with microwave heating can often be sufficient.[4][12]
4. Suboptimal Scavenger: The chosen scavenger may not be efficient enough for the specific substrate, leading to slow catalyst turnover or side reactions.[7]• Switch to a more effective scavenger. For example, if using morpholine, consider trying phenylsilane or an amine-borane complex like dimethylamine-borane (Me₂NH·BH₃), which has shown high efficiency.[7]
5. Poor Resin Swelling (for SPPS): In solid-phase synthesis, poor swelling of the resin can limit the accessibility of reagents to the peptide, resulting in incomplete reactions.• Ensure the resin is adequately swollen in the reaction solvent (e.g., DCM or CHCl₃) before adding the deprotection cocktail.[2]
Loss of Product Peak on LC/MS Highly Polar Product: If deprotecting multiple Aloc groups, the resulting poly-amine peptide can be extremely polar. Such compounds may have very poor retention on reverse-phase columns and elute in the void volume or solvent front, making them difficult to detect.[8]• Modify the LC gradient to include a more aqueous starting condition (e.g., hold at 0-5% organic phase for several minutes). • To confirm the product's presence, take a small aliquot of the cleaved peptide, perform a simple modification like per-acetylation to reduce its polarity, and re-analyze by LC/MS.[8]

Key Experimental Protocols

Protocol 1: On-Resin Aloc Deprotection using Pd(PPh₃)₄ and Phenylsilane

This protocol is a standard method for removing the Aloc group from a peptide synthesized on a solid support.

Materials:

  • Aloc-protected peptide-resin

  • Dichloromethane (DCM) or Chloroform (CHCl₃)

  • Phenylsilane (PhSiH₃)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Reaction vessel for SPPS

Procedure:

  • Resin Swelling: Swell the Aloc-protected peptide-resin (1 equivalent) in DCM or CHCl₃ for 20-30 minutes.

  • Reagent Preparation: Prepare a fresh deprotection solution. For every 1 gram of resin, a typical solution might contain:

    • Solvent: 8-10 mL of DCM

    • Catalyst: Pd(PPh₃)₄ (0.2-0.3 equivalents)

    • Scavenger: PhSiH₃ (10-15 equivalents)[1][8][12]

    • Note: Always add the catalyst to the solvent last, just before adding to the resin.

  • Deprotection Reaction: Drain the swelling solvent from the resin. Immediately add the freshly prepared deprotection solution to the resin.

  • Incubation: Gently agitate the mixture at room temperature. Reaction times can vary from 30 minutes to 2 hours.[11] For faster reactions, microwave heating at 40°C for two cycles of 5 minutes each can be effective.[12]

  • Monitoring (Optional): To check for completion, a small sample of the resin can be taken, washed, cleaved, and analyzed by HPLC/LC-MS.

  • Washing: Once the reaction is complete, drain the deprotection solution. Wash the resin thoroughly with DCM (3-5 times), followed by isopropanol (2 times) and then DCM again (3-5 times) to remove all traces of the catalyst and scavenger.

  • Repeat if Necessary: If monitoring shows incomplete deprotection, repeat steps 3-6.[11]

Protocol 2: Analytical Monitoring by RP-HPLC/LC-MS

This protocol outlines the analysis of a cleaved peptide sample to assess the efficiency of Aloc deprotection.

Procedure:

  • Sample Preparation: Cleave a small amount of peptide from the resin using an appropriate cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5). Precipitate the peptide in cold diethyl ether, centrifuge, and dissolve the pellet in a suitable solvent (e.g., 50% Acetonitrile/Water with 0.1% TFA).[10]

  • HPLC/LC-MS System: Use a reverse-phase column (e.g., C18).

    • Mobile Phase A: Water with 0.1% TFA

    • Mobile Phase B: Acetonitrile with 0.1% TFA

  • Chromatography: Run a standard gradient, for example, 5% to 95% Mobile Phase B over 15-20 minutes, at a flow rate of 0.5-1.0 mL/min.[10]

  • Detection: Monitor the elution profile using UV detection (typically at 214-220 nm) and mass spectrometry.[5]

  • Data Analysis: Integrate the peak areas of the remaining Aloc-protected starting material and the desired deprotected product to determine the percentage of conversion. Confirm the identity of each peak by its mass-to-charge ratio (m/z) from the mass spectrometer.

Visual Guides

Aloc Deprotection Catalytic Cycle

The following diagram illustrates the key steps in the palladium-catalyzed deprotection of an Aloc-protected amine (R-NH-Aloc).

Aloc_Deprotection_Mechanism cluster_cycle Catalytic Cycle cluster_products Products Pd0 Pd(0)L₂ Active Catalyst Coordination Coordination Complex Pd0->Coordination + R-NH-Aloc PiAllyl π-Allyl Pd(II) Complex Coordination->PiAllyl Oxidative Addition Regen Catalyst Regeneration PiAllyl->Regen + Scavenger (e.g., PhSiH₃) Carbamate Unstable Carbamate PiAllyl->Carbamate Release Regen->Pd0 - Allyl-Scavenger Amine Deprotected Amine (R-NH₂) Carbamate->Amine CO2 CO₂ Carbamate->CO2 caption Figure 1. Catalytic cycle of Pd(0)-mediated Aloc deprotection.

Caption: Figure 1. Catalytic cycle of Pd(0)-mediated Aloc deprotection.

Troubleshooting Workflow for Incomplete Deprotection

This flowchart provides a logical sequence of steps to diagnose and resolve incomplete Aloc deprotection.

Troubleshooting_Workflow Start Incomplete deprotection observed by LC-MS CheckCatalyst Is the Pd(0) catalyst fresh? Start->CheckCatalyst CheckReagents Are catalyst/scavenger concentrations sufficient? CheckCatalyst->CheckReagents Yes Action_FreshCatalyst Use a fresh batch of catalyst and repeat deprotection. CheckCatalyst->Action_FreshCatalyst No CheckTimeTemp Was reaction time/temperature adequate? CheckReagents->CheckTimeTemp Yes Action_IncreaseReagents Increase equivalents of catalyst and/or scavenger. Repeat. CheckReagents->Action_IncreaseReagents No CheckScavenger Is the scavenger choice optimal? CheckTimeTemp->CheckScavenger Yes Action_IncreaseTimeTemp Extend reaction time or apply gentle microwave heating. Repeat. CheckTimeTemp->Action_IncreaseTimeTemp No Action_ChangeScavenger Switch to a more effective scavenger (e.g., PhSiH₃, Me₂NH·BH₃). Repeat. CheckScavenger->Action_ChangeScavenger No Failure Issue Persists: Consult Specialist CheckScavenger->Failure Yes Success Problem Resolved Action_FreshCatalyst->Success Action_IncreaseReagents->Success Action_IncreaseTimeTemp->Success Action_ChangeScavenger->Success caption Figure 2. Decision tree for troubleshooting incomplete Aloc deprotection.

References

Technical Support Center: Palladium-Catalyzed Alloc Removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering side reactions during the palladium-catalyzed removal of the allyloxycarbonyl (Alloc) protecting group.

Troubleshooting Guide

This guide addresses common issues encountered during Alloc deprotection, focusing on identifying the root cause and providing actionable solutions.

Issue 1: Incomplete Deprotection

  • Question: My Alloc deprotection reaction is sluggish or stalls before completion, as confirmed by HPLC analysis. What are the potential causes and how can I resolve this?

  • Answer: Incomplete deprotection is a frequent issue that can often be traced back to the palladium catalyst.

    • Insufficient Catalyst Loading: For complex or sterically hindered substrates, the catalyst loading may need to be optimized. A typical starting point is 0.1-0.25 equivalents of the palladium catalyst relative to the substrate. Consider a modest increase in catalyst loading if the reaction is not proceeding to completion.

    • Poor Mass Transfer on Solid Support: When performing the reaction on a solid-phase resin, ensure adequate swelling of the resin in the reaction solvent prior to adding the reagents. Continuous agitation (e.g., shaking or bubbling with an inert gas) is crucial to ensure the catalyst and scavenger have access to all the Alloc-protected sites on the resin.

Issue 2: Formation of N-Allyl Side Product

  • Question: I am observing a significant amount of a side product corresponding to the mass of my desired product plus an allyl group (+40 Da). How can I prevent this N-allylation?

  • Answer: The formation of an N-allyl side product is the most common side reaction during Alloc deprotection. It occurs when the liberated allyl cation is trapped by the newly deprotected amine instead of the scavenger.

    • Choice of Scavenger: The selection of an appropriate allyl cation scavenger is critical. While several scavengers are available, their efficiencies can vary significantly depending on the substrate, particularly with secondary amines. For the deprotection of secondary amines, dimethylamine-borane complex (Me₂NH·BH₃) has been shown to be highly effective in preventing N-allyl side product formation. Other scavengers like morpholine or phenylsilane (PhSiH₃) are considered inferior for this specific application[1].

    • Scavenger Stoichiometry: An insufficient amount of scavenger will lead to incomplete trapping of the allyl cation. It is crucial to use a significant excess of the scavenger. For instance, protocols often call for 20-40 equivalents of the scavenger relative to the substrate[1].

    • Reaction Temperature: Higher temperatures can sometimes accelerate the rate of N-allylation. Performing the reaction at room temperature is generally recommended unless microwave-assisted protocols are being employed, which use controlled heating for very short durations[2][3].

Issue 3: Product Loss During Workup

  • Question: After the deprotection reaction, I am experiencing low recovery of my product following purification. What could be the cause?

  • Answer: Product loss can occur during the removal of the palladium catalyst and scavenger post-reaction.

    • Adsorption onto Filtration Aids: If using filtration through celite or silica gel to remove the palladium catalyst, your product might be adsorbing to the filtration medium. To mitigate this, ensure to wash the filter cake thoroughly with an appropriate solvent in which your product is soluble.

    • Complexation with Residual Palladium: In some cases, the product may form a stable complex with residual palladium, making it difficult to separate. The use of palladium scavengers with high binding affinity, such as thiol-based resins, can help in these situations.

    • Emulsion Formation during Extraction: If performing a liquid-liquid extraction, the presence of phosphine ligands and other reagents can sometimes lead to the formation of emulsions, making phase separation difficult and causing product loss. Adding brine or altering the pH of the aqueous phase can help to break up emulsions.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of palladium-catalyzed Alloc deprotection?

A1: The deprotection proceeds via a catalytic cycle known as the Tsuji-Trost reaction. A Pd(0) species, typically generated in situ from a precursor like Pd(PPh₃)₄, undergoes oxidative addition to the allyl group of the Alloc-protected amine. This forms a π-allyl palladium(II) complex and releases the carbamate, which then decarboxylates to yield the free amine. The allyl group is subsequently transferred from the palladium complex to a scavenger, regenerating the Pd(0) catalyst to continue the cycle[4].

Q2: How can I monitor the progress of my Alloc deprotection reaction?

A2: The progress of the reaction can be conveniently monitored by High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer (LC-MS). A small aliquot of the reaction mixture (or a few beads of resin for solid-phase synthesis) can be taken at different time points. The disappearance of the starting material (Alloc-protected compound) and the appearance of the desired product (free amine) can be tracked by their respective masses.

Q3: Are there any alternatives to palladium catalysts for Alloc removal?

A3: Yes, while palladium-based methods are the most common, some metal-free alternatives have been developed. One such method involves the use of iodine in a mixture of an organic solvent and water. This proceeds through an iodocyclization mechanism to remove the Alloc group[5]. This can be a good option for substrates that are sensitive to transition metals.

Data Presentation

Table 1: Qualitative Comparison of Common Allyl Scavengers in Preventing N-Allylation of Secondary Amines

ScavengerReported Efficiency in Preventing N-AllylationTypical EquivalentsNotes
Dimethylamine-borane (Me₂NH·BH₃)High (Quantitative removal without allyl back alkylation reported)[1]40Considered superior for secondary amines[1].
Phenylsilane (PhSiH₃)Moderate to Low[1]20-40Can be less effective for secondary amines, leading to N-allylation[1].
MorpholineModerate to Low[1]40-50Similar to phenylsilane, may result in significant N-allyl side product with secondary amines[1].
Tributyltin Hydride (Bu₃SnH)High1.2-2.0Effective, but concerns over tin toxicity and removal can be a drawback.

Note: The extent of N-allylation is highly substrate-dependent and the optimal scavenger and conditions should be determined empirically.

Experimental Protocols

Protocol 1: General Procedure for On-Resin Alloc Deprotection using Pd(PPh₃)₄ and Phenylsilane

  • Swell the Alloc-protected peptide-resin in dichloromethane (DCM) for 30 minutes.

  • Drain the DCM.

  • In a separate flask, dissolve Pd(PPh₃)₄ (0.25 equivalents relative to the resin loading) in DCM under an inert atmosphere.

  • To this solution, add phenylsilane (20 equivalents).

  • Add the catalyst/scavenger solution to the resin.

  • Agitate the mixture gently at room temperature under an inert atmosphere for 30 minutes.

  • Drain the reaction solution.

  • Repeat steps 3-7 one more time to ensure complete deprotection.

  • Wash the resin thoroughly with DCM (5x), followed by DMF (3x), and finally DCM (5x) to remove residual catalyst and scavenger.

  • A small sample of the resin can be cleaved and analyzed by HPLC-MS to confirm complete deprotection[4][6].

Protocol 2: Analysis of N-Allyl Side Product by HPLC-MS

  • Sample Preparation: Cleave a small amount of the peptide from the resin using an appropriate cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O). Precipitate the peptide in cold diethyl ether, centrifuge, and dissolve the pellet in a suitable solvent for HPLC analysis (e.g., 50% acetonitrile/water with 0.1% TFA).

  • HPLC Conditions (General Guidance):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 20-30 minutes is a good starting point for method development.

    • Detection: UV at 214 nm and 280 nm, and in-line mass spectrometry.

  • Data Analysis: The N-allyl side product will typically elute slightly later than the desired deprotected peptide due to its increased hydrophobicity. The identity of the peaks can be confirmed by their mass-to-charge ratio in the mass spectrometer (desired product mass vs. desired product mass + 40.07 Da). The relative percentage of the side product can be estimated by integrating the respective peak areas in the UV chromatogram.

Visualizations

Alloc_Deprotection_Mechanism cluster_cycle Catalytic Cycle cluster_main_reaction Main Reaction Pathway cluster_side_reaction Side Reaction Pathway Pd(0)L2 Pd(0)L2 pi-Allyl-Pd(II)L2_Complex π-Allyl-Pd(II)L2 Complex Pd(0)L2->pi-Allyl-Pd(II)L2_Complex Oxidative Addition pi-Allyl-Pd(II)L2_Complex->Pd(0)L2 Reductive Elimination Scavenged_Allyl Allyl-Scavenger pi-Allyl-Pd(II)L2_Complex->Scavenged_Allyl Deprotected_Amine R-NH₂ + CO₂ pi-Allyl-Pd(II)L2_Complex->Deprotected_Amine Allyl Cation Transfer Alloc-Protected_Amine R-NH-Alloc Unstable_Carbamate [R-NH-COO⁻] Alloc-Protected_Amine->Unstable_Carbamate Unstable_Carbamate->Deprotected_Amine N-Allyl_Side_Product R-NH-Allyl Deprotected_Amine->N-Allyl_Side_Product Undesired Trapping Scavenger Scavenger

Caption: Mechanism of Pd-catalyzed Alloc deprotection and the competing N-allylation side reaction.

Experimental_Workflow cluster_preparation Preparation cluster_reaction Deprotection Reaction cluster_workup Workup and Analysis Swell_Resin Swell Alloc-Protected Resin in DCM Prepare_Reagents Prepare Catalyst/Scavenger Solution under Inert Gas Swell_Resin->Prepare_Reagents Add_Reagents Add Reagent Solution to Resin Prepare_Reagents->Add_Reagents Agitate Agitate at Room Temperature (e.g., 30 min) Add_Reagents->Agitate Repeat Drain and Repeat Deprotection Step Agitate->Repeat Wash_Resin Wash Resin Thoroughly (DCM, DMF) Repeat->Wash_Resin Cleave_Sample Cleave Small Sample from Resin Wash_Resin->Cleave_Sample Analyze Analyze by HPLC-MS Cleave_Sample->Analyze

Caption: General experimental workflow for on-resin palladium-catalyzed Alloc deprotection.

References

Technical Support Center: Optimizing Phenylsilane as a Scavenger in Aloc Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the use of phenylsilane as a scavenger in the palladium-catalyzed deprotection of allyloxycarbonyl (Alloc) protecting groups. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful and efficient deprotection in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the role of phenylsilane in Aloc deprotection?

A1: In the palladium(0)-catalyzed deprotection of the Alloc group, phenylsilane (PhSiH₃) acts as a scavenger. The palladium catalyst cleaves the Alloc group, generating a reactive allyl cation. Phenylsilane efficiently traps this allyl cation, preventing it from re-reacting with the newly deprotected amine or other nucleophilic sites on the peptide, which could otherwise lead to the formation of undesired N-allyl byproducts.[1] Phenylsilane is known to be an effective scavenger, acting as a hydride donor.[1]

Q2: What is the general mechanism of Aloc deprotection using Pd(PPh₃)₄ and phenylsilane?

A2: The deprotection process follows a Tsuji-Trost-type reaction mechanism. Initially, the Pd(0) catalyst coordinates to the allyl group of the Alloc-protected amine. This is followed by oxidative addition, forming a π-allyl palladium(II) complex and releasing the free amine after decarboxylation. The phenylsilane then acts as a nucleophile, reacting with the π-allyl palladium complex to regenerate the Pd(0) catalyst and form an allylated silane, thus completing the catalytic cycle and preventing side reactions.

Q3: What are the typical equivalents of reagents used in a standard Aloc deprotection protocol?

A3: A standard protocol for on-resin Aloc deprotection typically involves 0.1 to 0.25 equivalents of the palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and 15 to 25 equivalents of phenylsilane relative to the resin loading.[2][3] The reaction is commonly performed in a solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF).

Q4: Can microwave irradiation be used to expedite the deprotection process?

A4: Yes, microwave-assisted palladium(0)-catalyzed deprotection can significantly reduce reaction times.[4] A typical microwave protocol might involve irradiating the reaction mixture at around 38-40°C for as little as 5 minutes, with the process repeated once for complete deprotection.[5]

Troubleshooting Guide

This guide addresses common issues encountered during Aloc deprotection using phenylsilane as a scavenger.

Problem Potential Cause Suggested Solution
Incomplete Deprotection 1. Insufficient catalyst or scavenger concentration. 2. Deactivated palladium catalyst. 3. Insufficient reaction time. 4. Steric hindrance around the Alloc group.1. Increase the equivalents of Pd(PPh₃)₄ (up to 0.35 eq.) and/or phenylsilane (up to 25 eq.). Repeat the deprotection step. 2. Use a fresh batch of high-purity Pd(PPh₃)₄. Ensure an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst oxidation. 3. Extend the reaction time (e.g., from 20 minutes to 1-2 hours) and monitor progress using HPLC. Consider repeating the deprotection cycle. 4. For sterically hindered sites, consider increasing the reaction temperature (e.g., to 40°C) or using microwave irradiation.
Formation of N-allyl Byproduct Inefficient scavenging of the allyl cation.1. Increase the concentration of phenylsilane. 2. Ensure homogenous mixing of the reaction. 3. Consider alternative scavengers like dimethylamine-borane complex (Me₂NH·BH₃), which has been shown to be superior in some cases, especially for secondary amines.[6]
Reaction Mixture Turns Black Palladium black precipitation, indicating catalyst decomposition.1. Ensure the reaction is carried out under an inert atmosphere. 2. Use fresh, anhydrous solvents. 3. While some precipitation can occur, excessive blackening may indicate a compromised reaction. If deprotection is incomplete, repeat with fresh reagents.
Low Yield of Desired Product Can be a combination of incomplete deprotection, side reactions, or issues with downstream processing.1. First, confirm complete deprotection via a small-scale cleavage and HPLC-MS analysis. 2. If deprotection is complete, investigate other steps in your workflow. Ensure thorough washing of the resin after deprotection to remove all traces of palladium and scavenger.

Data Presentation

Table 1: Comparison of Common Scavengers for Aloc Deprotection

ScavengerTypical EquivalentsTypical Reaction TimeKey AdvantagesPotential Drawbacks
Phenylsilane (PhSiH₃) 15 - 2520 min - 2 hoursGenerally effective, good hydride donor.[1][7]Can be less effective for secondary amines compared to other scavengers.[6]
Dimethylamine-borane (Me₂NH·BH₃) ~40~40 minutesHighly effective for secondary amines, leading to quantitative removal of the Alloc group without N-allylation.[6]Requires higher equivalents compared to phenylsilane.
Morpholine High excessVariableCan be inferior to other scavengers.[6]
Tributyltin Hydride (Bu₃SnH) VariableVariableEffective at capturing the allyl group.Toxic and requires careful handling and removal.

Experimental Protocols

Protocol 1: Standard On-Resin Aloc Deprotection

This protocol is a widely used method for Alloc deprotection on a solid support.

Materials:

  • Alloc-protected peptide-resin

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Phenylsilane (PhSiH₃)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF)

  • Inert gas (Argon or Nitrogen)

  • Solid-phase synthesis vessel

Procedure:

  • Swell the Alloc-protected peptide-resin in anhydrous DCM in the reaction vessel for 20-30 minutes.

  • Drain the DCM.

  • In a separate flask under an inert atmosphere, prepare the deprotection solution by dissolving Pd(PPh₃)₄ (0.1 - 0.25 equivalents relative to resin loading) in anhydrous DCM.

  • To this solution, add phenylsilane (20-25 equivalents).

  • Add the deprotection solution to the resin-containing vessel, ensuring the resin is fully submerged.

  • Gently agitate the mixture under an inert atmosphere for 30 minutes to 1 hour at room temperature.

  • Drain the reaction solution.

  • To ensure complete deprotection, repeat steps 5-7.

  • Wash the resin extensively with DCM (5 times), followed by DMF (3 times), and finally DCM (5 times) to remove all residual catalyst and scavenger.

  • A small sample of the resin can be cleaved and analyzed by HPLC and mass spectrometry to confirm complete deprotection.[2]

Protocol 2: Monitoring Deprotection by HPLC

Purpose: To confirm the complete removal of the Alloc group.

Procedure:

  • After the deprotection reaction and washing steps, take a small sample of the resin (5-10 mg).

  • Dry the resin sample under vacuum.

  • Cleave the peptide from the resin using an appropriate cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O for 2 hours).

  • Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and decant the ether.

  • Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water).

  • Analyze the sample by reverse-phase HPLC (RP-HPLC).

  • Analysis: Compare the chromatogram of the deprotected peptide with a sample of the Alloc-protected peptide. A complete deprotection will show the disappearance of the peak corresponding to the starting material and the appearance of a new, typically more polar (earlier eluting), peak for the deprotected peptide. Confirm the identity of the peaks by mass spectrometry.

Visualizations

Aloc_Deprotection_Mechanism Aloc Deprotection Catalytic Cycle Alloc_Peptide Alloc-Protected Peptide (R-NH-Alloc) Pi_Allyl_Complex π-Allyl Pd(II) Complex Alloc_Peptide->Pi_Allyl_Complex + Pd(0) Pd0 Pd(PPh₃)₄ (Catalyst) Pi_Allyl_Complex->Pd0 Regeneration Deprotected_Peptide Deprotected Peptide (R-NH₂) Pi_Allyl_Complex->Deprotected_Peptide - Pd(II)-Allyl Allyl_Silane Allyl-Phenylsilane Pi_Allyl_Complex->Allyl_Silane + PhSiH₃ CO2 CO₂ Pi_Allyl_Complex->CO2 Phenylsilane Phenylsilane (PhSiH₃) (Scavenger) Phenylsilane->Pi_Allyl_Complex Attack on π-Allyl Complex

Caption: Catalytic cycle of Aloc deprotection using a palladium catalyst and phenylsilane scavenger.

Troubleshooting_Workflow Troubleshooting Incomplete Aloc Deprotection Start Incomplete Deprotection (Confirmed by HPLC/MS) Check_Reagents Are Pd(PPh₃)₄ and PhSiH₃ fresh and of high purity? Start->Check_Reagents Use_Fresh_Reagents Use fresh reagents and repeat deprotection. Check_Reagents->Use_Fresh_Reagents No Increase_Equivalents Increase equivalents of Pd(PPh₃)₄ and/or PhSiH₃. Check_Reagents->Increase_Equivalents Yes Use_Fresh_Reagents->Increase_Equivalents Extend_Time Extend reaction time and/or repeat the cycle. Increase_Equivalents->Extend_Time Consider_Microwave Use microwave irradiation (e.g., 40°C, 2 x 5 min). Extend_Time->Consider_Microwave Check_Completion Check for completion by HPLC/MS. Consider_Microwave->Check_Completion Success Deprotection Successful Check_Completion->Success Yes Alternative_Scavenger Consider alternative scavenger (e.g., Me₂NH·BH₃). Check_Completion->Alternative_Scavenger No Alternative_Scavenger->Start Re-evaluate

Caption: A stepwise workflow for troubleshooting incomplete Aloc deprotection.

References

Technical Support Center: Preventing Premature Fmoc Group Removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues researchers, scientists, and drug development professionals may encounter during solid-phase peptide synthesis (SPPS) concerning the premature removal of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of premature Fmoc group removal?

A1: Premature removal of the Fmoc group is a common issue in SPPS that can lead to the formation of deletion sequences and other impurities in the final peptide product. The primary causes can be categorized as follows:

  • Reagent Quality:

    • Solvent Degradation: N,N-Dimethylformamide (DMF), a common solvent in SPPS, can degrade over time to form dimethylamine and formic acid.[1][2] Dimethylamine, a secondary amine, is basic enough to cause undesired Fmoc deprotection.[1][2]

    • Piperidine Contamination: Residual piperidine from the previous deprotection step, if not thoroughly washed away, can cause premature Fmoc removal of the next incoming amino acid.[3]

    • Fmoc-Amino Acid Quality: The purity of the Fmoc-protected amino acids is crucial. Contamination with free amino acids or the presence of impurities from the manufacturing process can lead to side reactions.[4]

  • Reaction Conditions:

    • Elevated Temperatures: High temperatures can accelerate the rate of Fmoc removal, especially in the presence of basic impurities in the solvent.[5]

    • Solvent Polarity: The rate of Fmoc deprotection is significantly influenced by the polarity of the solvent. Polar aprotic solvents like DMF and N-Methyl-2-pyrrolidone (NMP) facilitate faster deprotection compared to less polar solvents like dichloromethane (DCM).[6][7]

  • Peptide Sequence-Specific Issues:

    • "Difficult" Sequences: Certain peptide sequences, particularly those prone to aggregation, can hinder the efficiency of both coupling and deprotection steps, sometimes leading to prolonged exposure to basic conditions and subsequent side reactions.[8]

Q2: How can I detect premature Fmoc removal?

A2: Detecting premature Fmoc removal often involves analyzing the final crude peptide product for the presence of deletion sequences (peptides missing one or more amino acids). The most common method for this is:

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) of the crude peptide product can reveal the presence of impurities. Deletion sequences will typically have different retention times than the target peptide.

  • Mass Spectrometry (MS): Mass spectrometry is used to identify the molecular weights of the components in the crude peptide mixture. The presence of masses corresponding to deletion sequences is a direct indication of premature Fmoc deprotection.

Q3: What are the consequences of premature Fmoc deprotection?

A3: The primary consequence of premature Fmoc removal is the formation of deletion sequences in your peptide. This leads to a lower yield of the desired full-length peptide and complicates the purification process, as the deletion impurities may have similar chromatographic properties to the target peptide.

Q4: Are there alternatives to piperidine for Fmoc deprotection that can minimize side reactions?

A4: Yes, several alternative bases and deprotection cocktails have been developed to address the side reactions associated with piperidine, such as aspartimide and diketopiperazine formation. Some common alternatives include:

  • Piperazine/DBU: A combination of piperazine and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) has been shown to be a rapid and efficient alternative to piperidine, reducing the formation of deletion products in aggregation-prone sequences.[3][9]

  • Pyrrolidine: Pyrrolidine has been identified as an efficient base for Fmoc removal, particularly in less polar solvent mixtures, which can be advantageous for certain "difficult" sequences.[3]

  • 4-Methylpiperidine (4MP): 4MP can be used as a direct replacement for piperidine and may offer advantages in terms of reduced toxicity and handling.[10][11]

  • DBU/Piperazine in NMP: A solution of 2% DBU and 5% piperazine in NMP has been reported to significantly reduce diketopiperazine (DKP) formation compared to the standard 20% piperidine in DMF.[9]

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting issues related to premature Fmoc group removal.

Problem: Presence of significant deletion sequences in the final peptide product.

Caption: Troubleshooting workflow for premature Fmoc removal.

Quantitative Data on Fmoc Group Lability

The stability of the Fmoc group is highly dependent on the base, its concentration, and the solvent used for deprotection. The following table summarizes the percentage of Fmoc group removal under various conditions.

CompoundBaseSolventTime (min)Deprotection (%)
Fmoc-Gly-PS10% MorpholineDCM24018
Fmoc-Gly-PS10% MorpholineDMF24075
Fmoc-Gly-PS50% MorpholineDCM240100
Fmoc-Val50% MorpholineDMF150
Fmoc-Gly-PS10% PiperidineDCM240100
Fmoc-Val20% PiperidineDMF0.150
Fmoc-Val-OH1% PiperidineDMF549.6
Fmoc-Val-OH2% PiperidineDMF587.9
Fmoc-Val-OH5% PiperidineDMF3>99
PS = Polystyrene resin, DCM = Dichloromethane, DMF = N,N-dimethylformamide.[6][12]

Experimental Protocols

Protocol 1: Monitoring Fmoc Deprotection by UV-Vis Spectroscopy

This protocol allows for the quantitative determination of Fmoc group removal after each deprotection step, which can help in assessing the efficiency of the reaction.

Materials:

  • Peptide-resin sample after deprotection

  • N,N-Dimethylformamide (DMF), UV-grade

  • 20% Piperidine in DMF

  • Volumetric flasks (e.g., 10 mL or 25 mL)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • After the desired deprotection time, collect the filtrate containing the cleaved Fmoc-piperidine adduct into a volumetric flask of a known volume.[13]

  • Wash the resin with DMF and collect the washings in the same volumetric flask.

  • Dilute the solution to the mark with DMF.[13]

  • Measure the absorbance of the diluted solution at 300 nm or 301 nm using a UV-Vis spectrophotometer, with DMF as a blank.[13][14]

  • Calculate the amount of Fmoc group cleaved using the Beer-Lambert law (A = εcl), where:

    • A is the absorbance

    • ε is the molar extinction coefficient of the Fmoc-piperidine adduct (approximately 7800 M⁻¹cm⁻¹ at 300 nm in DMF)[14]

    • c is the concentration

    • l is the path length of the cuvette (usually 1 cm)

Caption: Workflow for UV monitoring of Fmoc deprotection.

Protocol 2: Quality Control of DMF

As degraded DMF is a common source of premature Fmoc deprotection, it is crucial to ensure its quality.

Procedure for DMF Regeneration: Aged DMF containing dimethylamine and formic acid can be regenerated to improve its performance in SPPS.[1]

  • Sparging with Inert Gas: Bubble an inert gas, such as nitrogen or argon, through the aged DMF for several hours. This helps to remove volatile impurities like dimethylamine.[1]

  • Vacuum Sonication: Place the aged DMF in a flask and sonicate under a vacuum. This can also aid in the removal of dissolved gases and volatile impurities.[1]

It is recommended to use fresh, high-purity DMF for SPPS whenever possible and to store it under an inert atmosphere to minimize degradation.

Protocol 3: Kaiser Test for Detection of Free Primary Amines

The Kaiser test is a qualitative colorimetric assay to confirm the presence of free primary amines after the Fmoc deprotection step. A positive result indicates successful deprotection.

Reagents:

  • Solution A: Potassium cyanide in pyridine

  • Solution B: Ninhydrin in n-butanol

  • Solution C: Phenol in n-butanol

Procedure:

  • Take a small sample of the resin beads (1-5 mg) after the deprotection and washing steps.

  • Wash the beads thoroughly with a suitable solvent (e.g., ethanol) and allow them to dry.

  • Add a few drops of each of the three Kaiser test reagents to the resin beads.

  • Heat the sample at 100-120°C for 3-5 minutes.

  • Observe the color of the beads and the solution.

    • Positive Result (Deprotection Complete): An intense blue or purple color indicates the presence of free primary amines.[15]

    • Negative Result (Incomplete Deprotection): A yellow or colorless result suggests that the Fmoc group is still present.[15]

References

purification of peptides containing D-lysine residues by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Purification of Peptides Containing D-Lysine Residues by HPLC

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working on the purification of synthetic peptides containing D-lysine residues using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

Section 1: Frequently Asked Questions (FAQs)

Q1: Why is separating a peptide from its D-lysine diastereomer challenging on a standard C18 column?

A: Peptides containing a single D-lysine residue are diastereomers of the all-L-amino acid peptide. Diastereomers have very similar physicochemical properties, including hydrophobicity, which is the primary basis for separation in RP-HPLC.[1][2] Consequently, they often exhibit very similar retention times on achiral stationary phases like C18, leading to co-elution or poor resolution.[2] The separation relies on subtle differences in the overall three-dimensional structure and how each isomer interacts with the stationary phase.[2]

Q2: Can I separate D-lysine peptide diastereomers without a specialized chiral column?

A: Yes, it is often possible. Conventional RP-HPLC with achiral stationary phases can resolve peptide diastereomers by optimizing chromatographic conditions.[2] The presence of a D-amino acid can disrupt secondary structures (like α-helices), altering the peptide's interaction with the stationary phase enough to allow separation.[2] Success depends on exploiting these subtle conformational differences through careful method development.

Q3: How does the position of the D-lysine residue affect its retention time in RP-HPLC?

A: The position of the D-lysine residue can significantly impact retention time. While lysine itself is a hydrophilic amino acid, its placement can alter the peptide's overall conformation and the exposure of hydrophobic domains to the stationary phase.[3][4] N-terminal modifications, including stereochemistry, can have a pronounced effect on retention.[3] The exact impact is sequence-dependent and must be determined empirically.

Q4: What is the best ion-pairing agent for separating D-lysine containing peptides?

A: Trifluoroacetic acid (TFA) at a concentration of 0.1% is the most common and effective ion-pairing agent for peptide separations, including diastereomers.[5][6] It forms ion pairs with positively charged residues like lysine, increasing hydrophobicity and improving peak shape.[6] If TFA does not provide adequate resolution, other agents like heptafluorobutyric acid (HFBA), which has a stronger ion-pairing effect, can be tested to alter selectivity.[7] However, be aware that stronger ion-pairing agents are less volatile and can be difficult to remove from the peptide and the mass spectrometer.[7]

Q5: Should I consider a different stationary phase if a C18 column fails to resolve my diastereomers?

A: If a C18 column is unsuccessful, switching to a different achiral stationary phase like C8 or Phenyl can alter selectivity and potentially improve resolution.[8] For particularly challenging separations, a chiral stationary phase (CSP) is a powerful option. Columns based on macrocyclic glycopeptides (e.g., Teicoplanin-based) or crown ethers are designed for chiral recognition and can effectively separate amino acid and peptide stereoisomers.[9][10]

Section 2: Troubleshooting Guide

This guide addresses common problems encountered during the HPLC purification of peptides containing D-lysine residues.

Problem 1: Poor Resolution or Complete Co-elution of Diastereomers

Your chromatogram shows a single, potentially broad peak instead of two distinct peaks for the L- and D-lysine containing peptides.

Potential Cause Solution
Insufficient Selectivity The mobile phase and stationary phase are not discriminating between the subtle conformational differences of the diastereomers.[2]
Inappropriate Ion-Pairing The chosen ion-pairing agent (e.g., 0.1% TFA) may not be providing enough differential retention.
Problem 2: Peak Splitting or Severe Tailing

The peak corresponding to your peptide is split, has a significant shoulder, or shows excessive tailing.

Potential Cause Solution
Partial Separation The peak is not truly split but represents two very poorly resolved diastereomers eluting almost simultaneously.[11]
Column Contamination or Void Particulates from the sample may have blocked the column inlet frit, or a void may have formed at the head of the column, causing the sample band to travel through two different paths.[11][12]
Sample Solvent Mismatch The sample is dissolved in a solvent significantly stronger (higher organic percentage) than the initial mobile phase. This causes the peptide to precipitate upon injection or travel down the column before properly binding, leading to a distorted peak.[13]

Section 3: Data & Method Parameters

Table 1: Influence of HPLC Conditions on Diastereomer Resolution

This table summarizes representative data on how different parameters can affect the separation of peptide diastereomers. Absolute values are system and sequence-dependent, but the trends are broadly applicable.

ParameterCondition ACondition BExpected Outcome for D-Lysine Diastereomer Separation
Gradient Slope 2.0% Acetonitrile / min0.5% Acetonitrile / minCondition B (shallower gradient) will increase the separation window, generally leading to a higher resolution (Rs) value between the diastereomers.[14]
Temperature 25°C60°CThe effect is sequence-dependent. Increased temperature can either improve or decrease resolution by altering peptide secondary structure and interaction kinetics.[2]
Ion-Pairing Agent 0.1% TFA0.1% HFBAHFBA is a stronger ion-pairing agent and can increase the retention time and alter the selectivity between diastereomers, potentially improving resolution where TFA fails.[7]
Stationary Phase C18 (Octadecylsilane)C8 (Octylsilane)C8 is less hydrophobic than C18. This change in hydrophobicity alters the interaction with the peptide and can change the elution order or improve the separation of closely related isomers.[8]

Section 4: Experimental Protocol

Protocol: Preparative RP-HPLC for a D-Lysine Containing Peptide

This protocol outlines a general method for purifying a synthetic peptide containing a D-lysine residue on a preparative C18 column.

1. Materials and Reagents:

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA), HPLC grade[5]

  • Crude synthetic peptide containing D-lysine

  • 0.22 µm syringe filters

2. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water. (e.g., add 1 mL of TFA to 1 L of water). Degas before use.[2]

  • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile. (e.g., add 1 mL of TFA to 1 L of ACN). Degas before use.[2]

3. Sample Preparation:

  • Dissolve the crude peptide in Mobile Phase A at a concentration of 1-10 mg/mL.

  • If solubility is an issue, add a minimal amount of ACN or DMSO to dissolve the peptide, then dilute with Mobile Phase A.

  • Filter the sample solution through a 0.22 µm syringe filter to remove particulates.[15]

4. HPLC System Setup and Equilibration:

  • Column: C18 reversed-phase, preparative scale (e.g., 21.2 x 250 mm, 5-10 µm particle size, 100-300 Å pore size).[6]

  • Flow Rate: Set a flow rate appropriate for the column diameter (e.g., 15-20 mL/min for a 21.2 mm ID column).

  • Detector: Set UV detection at 214 nm or 220 nm for peptide bonds.[5]

  • Equilibration: Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B) for at least 5-10 column volumes, or until a stable baseline is achieved.

5. Chromatographic Run (Method Development):

  • Scouting Run: Perform an initial analytical or small preparative injection with a broad, fast gradient (e.g., 5% to 95% B over 30 minutes) to determine the approximate elution time of the peptide.[6]

  • Optimization Run: Based on the scouting run, design a shallow gradient around the target peptide. For example, if the peptide eluted at 40% B, a new gradient could be 30% to 50% B over 60 minutes. This is the critical step for separating the D-lysine diastereomer.[14]

  • Injection and Fraction Collection: Inject the prepared sample. Collect fractions throughout the elution of the target peak(s), using small collection volumes to maximize the purity of individual fractions.

6. Analysis and Post-Purification:

  • Analyze the collected fractions using analytical HPLC to determine their purity.

  • Confirm the identity of the purified peptide(s) by mass spectrometry.

  • Pool the fractions that meet the desired purity level.

  • Lyophilize (freeze-dry) the pooled fractions to obtain the final purified peptide as a powder.[5]

Section 5: Visualizations

experimental_workflow cluster_prep Preparation cluster_hplc HPLC Purification cluster_analysis Analysis & Final Product crude_peptide Crude Peptide Synthesis Product dissolve Dissolve in Mobile Phase A crude_peptide->dissolve filtrate Filter Sample (0.22 µm) dissolve->filtrate inject Inject onto Preparative C18 Column filtrate->inject gradient Run Optimized Shallow Gradient inject->gradient collect Collect Fractions gradient->collect analyze Analyze Fractions (Analytical HPLC/MS) collect->analyze pool Pool Pure Fractions analyze->pool lyophilize Lyophilize pool->lyophilize final_product Purified Peptide lyophilize->final_product troubleshooting_tree start Problem: Poor Resolution or Peak Splitting q_injection Inject smaller sample volume. Does peak shape improve or split into two peaks? start->q_injection is_resolution Resolution Issue: Diastereomers are partially separated. q_injection->is_resolution Yes is_other Peak Shape Issue: Not a simple resolution problem. q_injection->is_other No sol_gradient Use a shallower gradient (e.g., 0.5% B/min). is_resolution->sol_gradient sol_temp Change column temperature (e.g., try 40°C or 60°C). is_resolution->sol_temp sol_mobile_phase Try a different ion-pairing agent (HFBA) or organic modifier (MeOH). is_resolution->sol_mobile_phase q_solvent Is sample solvent stronger than initial mobile phase? is_other->q_solvent sol_solvent Dissolve sample in initial mobile phase. q_solvent->sol_solvent Yes is_column_issue Potential Column Issue: Contamination or void. q_solvent->is_column_issue No sol_column 1. Reverse/flush column. 2. Replace guard column/frit. 3. Replace column. is_column_issue->sol_column

References

Technical Support Center: Metal-Free Alloc Group Removal in Sensitive Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on metal-free allyloxycarbonyl (Alloc) removal methods for sensitive peptides. The information is presented in a question-and-answer format to directly address potential issues and provide clear, actionable solutions.

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using a metal-free method for Alloc removal?

The main advantage of metal-free Alloc deprotection is the elimination of palladium, a heavy metal catalyst traditionally used for this purpose. Palladium residues can be difficult to remove completely from the final peptide product, which is a significant concern for therapeutic peptides due to potential toxicity.[1][2] Metal-free methods offer a "greener" and safer alternative, simplifying the purification process and reducing the risk of metal contamination.[3]

Q2: What is the most common metal-free method for Alloc removal?

Currently, the most widely adopted metal-free method for on-resin Alloc removal involves the use of iodine and water in an environmentally friendly solvent system, such as PolarClean (PC) and ethyl acetate (EtOAc).[1][2][3] This method has been shown to be efficient for a variety of peptides, including long and complex sequences.[1][2]

Q3: Is the iodine-based Alloc removal method compatible with all amino acids?

The iodine-based method is compatible with a wide range of amino acids. However, residues sensitive to oxidation or iodination, such as Cysteine (Cys), Methionine (Met), Tryptophan (Trp), Tyrosine (Tyr), and Histidine (His), require careful consideration.[4] While studies have shown successful deprotection in the presence of Tyr(t-Bu) without significant side reactions when using specific solvent systems like PC/EtOAc, His residues can be susceptible to iodination.[1][4]

Q4: Can the metal-free Alloc removal be performed in a one-pot reaction with the subsequent coupling step?

Yes, a significant advantage of the iodine-based method is its suitability for a one-pot deprotection and coupling procedure.[1][2] This streamlined workflow reduces the number of washing steps, saving time and solvent, which contributes to a more sustainable synthesis process.[5]

Troubleshooting Guide

Problem 1: Incomplete Alloc deprotection.

  • Q: My analysis shows a significant amount of Alloc-protected peptide remaining after the reaction. What could be the cause?

    • A: Incomplete deprotection can result from several factors:

      • Insufficient Reagents: Ensure the correct stoichiometry of iodine is used. Typically, 5 equivalents of iodine are recommended.[1]

      • Suboptimal Reaction Time and Temperature: The reaction generally requires heating (e.g., 50°C) for a sufficient duration (e.g., 1.5 hours).[1] Shorter times or lower temperatures may lead to incomplete removal.

      • Poor Resin Swelling: Ensure the resin is adequately swollen in the reaction solvent to allow for efficient reagent penetration.

      • Steric Hindrance: In rare cases, the peptide sequence itself may hinder access of the reagents to the Alloc group.

  • Q: How can I improve the efficiency of the deprotection?

    • A: To improve efficiency:

      • Increase the reaction time or temperature moderately.

      • Ensure vigorous mixing to facilitate reagent access to all resin beads.

      • Consider a second treatment with fresh reagents if the first deprotection is incomplete.

Problem 2: Observation of side reactions with sensitive amino acids.

  • Q: I am observing side products, particularly with a peptide containing Histidine. What is happening and how can I prevent it?

    • A: Histidine is known to be susceptible to iodination under the conditions of the iodine-based Alloc removal, which can lead to undesired side products.[4] To mitigate this, a modified protocol has been developed.[4]

    • Solution: A modified protocol using I2/H2O in a solvent system of PolarClean and 1,2-dimethoxybenzene (1,2-DMB) at 50°C has been shown to minimize His iodination while still achieving efficient Alloc removal.[4]

  • Q: Are other sensitive residues like Cysteine, Methionine, Tryptophan, and Tyrosine affected?

    • A: While these residues are generally considered sensitive to oxidation, studies have shown that the iodine-based method in a PolarClean/EtOAc solvent system is compatible with Tyr(t-Bu) without significant degradation.[1] For peptides containing other sensitive residues, it is advisable to perform a small-scale test cleavage and analysis to assess the impact on the peptide's integrity. The use of scavengers post-deprotection, such as triisopropylsilane (TIS), can help quench any remaining iodine and may offer some protection against oxidation.[1]

Problem 3: Scalability issues.

  • Q: I am scaling up my synthesis. Are there any specific considerations for the metal-free Alloc removal step?

    • A: The iodine-based metal-free Alloc removal has been successfully scaled up to 10 grams of resin.[2][3] Key considerations for a successful scale-up include:

      • Efficient Mixing: Ensure uniform mixing of the larger resin volume to guarantee that all beads are exposed to the reagents.

      • Heat Distribution: Maintain consistent and even heating throughout the reaction vessel.

      • Washing Efficiency: Ensure thorough washing after the reaction to completely remove iodine and byproducts.

Quantitative Data Summary

The following tables summarize quantitative data for the iodine-based metal-free Alloc removal method under different conditions.

Table 1: Comparison of Metal-Free vs. Palladium-Catalyzed Alloc Removal

ParameterMetal-Free (I₂/H₂O)Palladium-Catalyzed (Pd(PPh₃)₄/DMB)
Reagents 5 equiv. I₂/H₂O (1:8)0.1 equiv. Pd(PPh₃)₄, 5 equiv. DMB
Solvent PC/EtOAc (1:4)DMF
Temperature 50°CRoom Temperature
Time 1.5 hours16 hours
Peptide Purity >99%Not specified

Data synthesized from[1]

Table 2: One-Pot Alloc Removal and Peptide Coupling Efficiency

Coupling Amino AcidPeptide Purity (%)d-AA Content (%)
Fmoc-Glu-OtBu96Not specified
Fmoc-Arg(Pbf)-OH>900.1
Fmoc-Ser(t-Bu)-OH>900.1
Fmoc-Asp(Ot-Bu)-OH>900.1
Alloc-Phe-OH>900.1
Fmoc-His(Boc)-OH>900.1
Fmoc-His(Trt)-OH>900.1

Data synthesized from[1]

Experimental Protocols

Protocol 1: Standard Metal-Free Alloc Deprotection On-Resin

  • Resin Swelling: Swell the Alloc-protected peptide-resin in a suitable solvent like DMF or the reaction solvent mixture (PC/EtOAc).

  • Solvent Exchange: Wash the resin with the reaction solvent (e.g., PC/EtOAc, 1:4 v/v).

  • Deprotection Cocktail: Prepare a solution of 5 equivalents of iodine (I₂) in the reaction solvent with 8 equivalents of water (H₂O).

  • Reaction: Add the deprotection cocktail to the resin and incubate at 50°C for 1.5 hours with gentle agitation.

  • Washing: After the reaction, wash the resin thoroughly with the reaction solvent, followed by DMF and DCM to remove residual iodine and byproducts.

  • Confirmation (Optional): A small sample of the resin can be cleaved and analyzed by LC-MS to confirm complete deprotection.

Protocol 2: Metal-Free Alloc Deprotection for Peptides Containing Histidine

  • Resin Swelling: Swell the Alloc-protected peptide-resin in a suitable solvent.

  • Solvent Exchange: Wash the resin with the reaction solvent (PolarClean/1,2-dimethoxybenzene).

  • Deprotection Cocktail: Prepare a solution of iodine and water in the reaction solvent.

  • Reaction: Add the deprotection cocktail to the resin and incubate at 50°C, monitoring the reaction for completion to minimize exposure time.

  • Washing: Thoroughly wash the resin with the reaction solvent, followed by DMF and DCM.

Visualizations

experimental_workflow cluster_start Start cluster_deprotection Deprotection Step cluster_post_deprotection Post-Deprotection start Alloc-Protected Peptide on Resin swell Swell Resin start->swell wash1 Wash with PC/EtOAc swell->wash1 add_reagents Add I₂/H₂O in PC/EtOAc wash1->add_reagents react Incubate at 50°C for 1.5h add_reagents->react wash2 Wash with PC/EtOAc, DMF, DCM react->wash2 cleavage_analysis Optional: Test Cleavage & LC-MS wash2->cleavage_analysis next_step Proceed to Next Coupling or Cleavage wash2->next_step cleavage_analysis->next_step

Caption: Experimental workflow for metal-free Alloc removal.

mechanism_pathway alloc_peptide Alloc-Protected Amine (on Peptide) intermediate1 Iodonium Ion Intermediate alloc_peptide->intermediate1 + I₂ iodine I₂ / H₂O intermediate2 Iodomethyl Dioxolanone (Cyclized Intermediate) intermediate1->intermediate2 Intramolecular Cyclization deprotected_amine Deprotected Amine (Free Amine) intermediate2->deprotected_amine + H₂O (Hydrolysis) byproducts Byproducts intermediate2->byproducts Release of CO₂ and Iodo-containing species hydrolysis Hydrolysis

Caption: Proposed mechanism for iodine-based Alloc deprotection.

References

Validation & Comparative

A Comparative Guide to the HPLC Purity Analysis of Fmoc-D-Lys(Aloc)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of high-performance liquid chromatography (HPLC) methods for assessing the purity of Fmoc-D-Lys(Aloc)-OH, a critical raw material in solid-phase peptide synthesis (SPPS). The purity of this reagent is paramount, as impurities can lead to the formation of truncated or modified peptides, impacting research outcomes and the therapeutic efficacy of final drug products. This document outlines standard analytical protocols and presents a comparative data framework for evaluating material from different sources.

Comparative Purity Analysis

The purity of this compound can vary between suppliers and batches. A robust HPLC method is essential for quality control. Below is a comparative summary of typical purity specifications and results obtained from different commercial sources. While "Supplier A" and "Supplier B" are illustrative, the data reflect common industry standards.

ParameterSupplier ASupplier B
Purity Specification ≥98.0% (HPLC)≥97.0% (HPLC)
Typical Purity (Lot-Specific) 99.15%98.21%
Enantiomeric Purity (D-Isomer) >99.5%>99.0%
Analytical Method Reversed-Phase HPLCReversed-Phase HPLC
Reported Impurities Fmoc-OH, Di-Fmoc-D-Lys(Aloc)-OHUnspecified related substances

Note: Data are representative examples for comparison. Always refer to the lot-specific Certificate of Analysis (CoA) for precise data.[1][2]

Experimental Protocols for HPLC Purity Determination

Accurate purity assessment requires a validated and reproducible HPLC method. Two common protocols are detailed below: one for assessing chemical purity via reversed-phase HPLC and another for determining enantiomeric purity using chiral HPLC.

Protocol 1: Reversed-Phase HPLC for Chemical Purity

This method is designed to separate this compound from process-related impurities and degradation products.

A. Sample Preparation:

  • Prepare a stock solution by dissolving 1 mg of this compound in 1 mL of acetonitrile.

  • Dilute the stock solution to a final concentration of 0.2 mg/mL using the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

  • Filter the final solution through a 0.22 µm or 0.45 µm syringe filter before injection.[3]

B. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).[3][4]

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.[3]

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN).[3]

  • Gradient Program:

    Time (min) % Mobile Phase B
    0 5
    25 95
    30 95
    31 5

    | 35 | 5 |

  • Flow Rate: 1.0 mL/min.[3][4]

  • Column Temperature: 30 °C.[4]

  • Detection Wavelength: 220 nm or 265 nm (for the Fmoc group).[4][5]

  • Injection Volume: 10 µL.[4]

C. Data Analysis:

  • Integrate all peaks in the resulting chromatogram.

  • Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks.

Protocol 2: Chiral HPLC for Enantiomeric Purity

This method is crucial for confirming the stereochemical integrity of the D-amino acid derivative, as the presence of the L-enantiomer can be a critical impurity.

A. Sample Preparation:

  • Prepare a sample solution of 0.5 mg/mL in the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.[4]

B. HPLC Conditions:

  • Column: Polysaccharide-based chiral stationary phase (CSP) (e.g., Lux Cellulose-2, 250 x 4.6 mm).[5]

  • Mobile Phase: Isocratic mixture of Acetonitrile and 0.1% TFA in Water (e.g., 60:40 v/v). Adjust ratio to optimize resolution.[5][6]

  • Flow Rate: 1.0 mL/min.[5]

  • Column Temperature: Ambient.[5]

  • Detection Wavelength: 220 nm.[5]

  • Injection Volume: 5 µL.[5]

C. Data Analysis:

  • Identify the peaks for the D- and L-enantiomers.

  • Calculate the enantiomeric excess (%ee) or the area percentage of the desired D-isomer.

Analytical Workflow Visualization

The following diagram illustrates the logical workflow for the complete HPLC analysis of this compound, from sample receipt to the final purity report.

HPLC_Workflow cluster_prep Sample Handling & Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Reporting A Receive This compound Sample B Prepare Sample (Weighing & Dissolving) A->B C Filter Sample (0.22 µm Syringe Filter) B->C D HPLC System Setup (Column, Mobile Phase, Method) C->D E Inject Sample & Acquire Data D->E F Integrate Chromatogram Peaks E->F G Calculate Purity (% Area) F->G H Generate Final Certificate of Analysis G->H

Caption: Workflow for HPLC purity analysis of this compound.

References

Navigating the Chiral Maze: A Comparative Guide to Mass Spectrometry of D-Lysine Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of peptides containing D-amino acids, such as D-lysine, is a critical challenge. The subtle difference between D- and L-amino acid isomers can significantly impact a peptide's structure, function, and therapeutic efficacy. Mass spectrometry (MS) stands as a cornerstone technology for this purpose, yet the differentiation of these stereoisomers is not straightforward.[1] This guide provides a comparative overview of current MS-based strategies for the characterization of D-lysine containing peptides, complete with experimental insights and data-driven comparisons.

Distinguishing peptide epimers—peptides differing only in the chirality of a single amino acid—requires specialized analytical approaches, as they are isobaric and often exhibit similar chromatographic behavior.[1] The primary strategies employed involve either converting the epimers into diastereomers with distinct physicochemical properties or utilizing advanced tandem mass spectrometry (MS/MS) techniques that can induce chirality-dependent fragmentation patterns.

Comparative Analysis of Key Methodologies

The two main avenues for distinguishing D- and L-lysine containing peptides via mass spectrometry are indirect methods, which rely on chiral derivatization, and direct methods that leverage specific MS/MS fragmentation techniques.

1. Indirect Analysis: Chiral Derivatization

This approach involves reacting the peptide with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated by conventional reversed-phase liquid chromatography and analyzed by mass spectrometry.[2][3]

A widely used agent is Marfey’s reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, or FDAA).[2][3][4] Derivatization with FDAA allows for the separation of D- and L-amino acid containing peptides, which can then be quantified.[2][5] To accurately determine the original D/L ratio, hydrolysis in a deuterated acid is often necessary to account for racemization that can occur during sample preparation.[2]

Another chiral derivatization reagent, N-(4-nitrophenoxycarbonyl)-L-phenylalanine 2-methoxyethyl ester (S-NIFE), has also been shown to be effective, particularly when coupled with differential ion mobility spectrometry-mass spectrometry (DMS-MS) for enhanced separation of the resulting diastereomers.[6]

Workflow for Chiral Derivatization LC-MS

cluster_prep Sample Preparation cluster_analysis Analysis p1 Peptide Hydrolysis (optional, in deuterated acid) p2 Chiral Derivatization (e.g., with FDAA or S-NIFE) p1->p2 Formation of Diastereomers a1 Reverse-Phase HPLC Separation p2->a1 a2 Mass Spectrometry (Detection & Quantification) a1->a2

Caption: General workflow for chiral derivatization LC-MS analysis.

2. Direct Analysis: Tandem Mass Spectrometry (MS/MS) Techniques

Direct methods aim to differentiate D/L isomers within the mass spectrometer itself, primarily through variations in fragmentation patterns generated by different MS/MS techniques.

  • Collision-Induced Dissociation (CID): This is the most common fragmentation method. While generally not ideal for distinguishing stereoisomers, under certain conditions, particularly with higher-energy collisional dissociation (HCD), differences in the relative intensities of fragment ions can be observed between D- and L-containing peptides.[7][8] For instance, studies on the peptide drug liraglutide and its D-amino acid containing epimers showed that the intensity of certain y-ions in HCD spectra could not only distinguish the epimers but also help localize the position of the D-amino acid.[7]

  • Electron-Transfer Dissociation (ETD): ETD is a non-ergodic fragmentation method that cleaves the peptide backbone at the N-Cα bond, producing c- and z-type fragment ions.[9] This technique is particularly advantageous as it tends to preserve labile post-translational modifications.[9] For chiral analysis, ETD has shown promise in generating fragment ions with intensities that are dependent on the stereochemistry of the amino acid residues.[7] It is especially useful for longer peptides and proteins.[9]

  • Other Fragmentation Techniques: Methods like electron capture dissociation (ECD) and radical-directed dissociation (RDD) have also been reported to distinguish peptide epimers.[7]

Comparative Data on Fragmentation Methods

The following table summarizes the general characteristics and applicability of different MS/MS methods for the analysis of D-lysine containing peptides.

MethodPrincipleKey Fragment IonsAdvantages for Chiral AnalysisLimitations
CID/HCD Collisional activationb, yDifferences in relative fragment ion intensities can be observed, particularly with HCD.[7][8]Often requires careful optimization of collision energy; differences can be subtle.
ETD Electron transferc, zPreserves labile modifications and can produce chirality-dependent fragmentation patterns.[7][9] Good for longer peptides.[9]Requires multiply-charged precursor ions (z>2).[9]
ECD Electron capturec, zSimilar to ETD, preserves labile modifications and can show chiral effects.Typically requires more specialized and expensive instrumentation (FT-ICR MS).

Experimental Protocols

Protocol 1: Chiral Derivatization with FDAA followed by LC-MS

  • Peptide Hydrolysis (Optional, for total D/L-amino acid content):

    • Lyophilize the peptide sample.

    • Add a solution of 6 M DCl in D₂O.

    • Heat at 110°C for 24 hours in a sealed, evacuated tube.

    • Lyophilize the hydrolysate to dryness.

  • Derivatization:

    • Dissolve the peptide or amino acid hydrolysate in 100 µL of 1 M sodium bicarbonate.

    • Add 200 µL of a 1% (w/v) solution of FDAA in acetone.

    • Incubate at 40°C for 1 hour in the dark.

    • Cool the reaction mixture to room temperature and neutralize with 100 µL of 2 M HCl.

    • Dilute with the initial mobile phase for LC-MS analysis.

  • LC-MS Analysis:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 150 mm, 3.5 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 10% to 60% B over 30 minutes.

    • Mass Spectrometer: Electrospray ionization (ESI) in positive ion mode. Monitor the specific m/z values for the derivatized D- and L-lysine containing peptides.

Protocol 2: HCD Fragmentation for D-Lysine Localization

  • Sample Preparation:

    • Dissolve the purified peptide isomers (all-L and D-lysine containing) in a solution of 50% acetonitrile and 0.1% formic acid to a concentration of approximately 1 pmol/µL.

  • Mass Spectrometry Analysis:

    • Instrument: A high-resolution mass spectrometer capable of HCD fragmentation (e.g., an Orbitrap).

    • Ionization: ESI in positive ion mode.

    • MS1: Acquire full scan spectra to identify the precursor ion of the peptide.

    • MS/MS (HCD):

      • Isolate the precursor ion of interest with an isolation window of ~1-2 m/z.

      • Apply a range of normalized collision energies (NCEs), for example, from 20 to 40, to determine the optimal energy for observing differences in fragmentation.

      • Acquire high-resolution MS/MS spectra.

    • Data Analysis:

      • Compare the MS/MS spectra of the all-L and D-lysine peptides.

      • Calculate the relative intensities of key fragment ions (e.g., specific y-ions) across the different NCEs.

      • Statistically evaluate the differences in fragment ion intensities to identify significant variations that correlate with the D-lysine position.[7]

Logical Framework for Method Selection

start Goal: Characterize D-Lysine Peptide q1 Need to quantify total D/L-lysine ratio? start->q1 m1 Chiral Derivatization LC-MS (e.g., with FDAA) q1->m1 Yes q2 Need to localize the position of D-lysine in the sequence? q1->q2 No end_quant Result: Quantitative D/L Ratio m1->end_quant m2 Tandem MS with HCD or ETD q2->m2 Yes end_loc Result: Positional Information m2->end_loc

Caption: Decision tree for selecting a mass spectrometry method.

Conclusion

The characterization of D-lysine containing peptides by mass spectrometry is a nuanced task that requires careful selection of methodology based on the specific research question. For quantitative analysis of the overall D/L-lysine content, chiral derivatization coupled with LC-MS is a robust and well-established approach.[2][3][4] For determining the specific location of a D-lysine residue within a peptide sequence, direct analysis using advanced tandem MS techniques like HCD or ETD is more appropriate, leveraging subtle, chirality-induced differences in fragmentation patterns.[7] The continued development of novel derivatization reagents and the increasing sophistication of mass spectrometry instrumentation will undoubtedly further enhance our ability to navigate the complex world of peptide stereoisomers.

References

A Comparative Guide to Fmoc-D-Lys(Aloc)-OH and Fmoc-D-Lys(Boc)-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of solid-phase peptide synthesis (SPPS), the strategic selection of protecting groups is paramount to the successful assembly of complex peptides. For the incorporation of D-lysine, a non-proteinogenic amino acid often utilized to enhance peptide stability or confer specific conformational properties, researchers are frequently faced with the choice between different side-chain protection strategies. This guide provides an in-depth, objective comparison of two commonly employed derivatives: Fmoc-D-Lys(Aloc)-OH and Fmoc-D-Lys(Boc)-OH. This analysis, supported by experimental protocols and illustrative data, is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their specific synthetic needs.

The core difference between these two building blocks lies in the chemical nature of the side-chain protecting group and, consequently, the conditions required for its removal. The allyloxycarbonyl (Aloc) group is revered for its orthogonality to the widely used acid- and base-labile protecting groups in Fmoc-based SPPS, allowing for its selective removal under mild, neutral conditions. This feature is particularly advantageous for the on-resin synthesis of branched or cyclic peptides and for site-specific modifications. In contrast, the tert-butyloxycarbonyl (Boc) group is a well-established, acid-labile protecting group. Its removal is typically performed concurrently with the final cleavage of the peptide from the resin, suiting it for the synthesis of linear peptides where side-chain manipulation is not required.

Performance and Property Comparison

The choice between this compound and Fmoc-D-Lys(Boc)-OH has significant implications for the synthetic strategy, yield, and purity of the final peptide product. The following table summarizes the key characteristics and performance aspects of each derivative.

FeatureThis compoundFmoc-D-Lys(Boc)-OH
Side-Chain Protecting Group Allyloxycarbonyl (Aloc)tert-Butyloxycarbonyl (Boc)
Deprotection Chemistry Palladium(0)-catalyzed reductionAcidolysis (e.g., Trifluoroacetic Acid)
Deprotection Conditions Mild and neutralStrongly acidic
Orthogonality Orthogonal to Fmoc (base-labile) and tBu-based (acid-labile) groupsNot orthogonal to tBu-based side-chain protecting groups
Primary Application Synthesis of branched peptides, cyclic peptides, and site-specific side-chain modifications on-resin.[1]Standard incorporation of D-lysine in linear peptides.
Potential Side Reactions Incomplete deprotection, palladium contamination.Alkylation of sensitive residues (e.g., Trp, Met) by tert-butyl cations.[2]
Scavengers Required Allyl scavenger (e.g., phenylsilane, morpholine).[3]Cation scavengers (e.g., triisopropylsilane, water).[2]

Illustrative Experimental Data

ParameterThis compound Strategy (for a branched peptide)Fmoc-D-Lys(Boc)-OH Strategy (for a linear peptide)Notes
Crude Peptide Yield ~60-75%~70-85%Yields for more complex syntheses like branched peptides can be slightly lower.
Crude Peptide Purity (by HPLC) ~50-70%~60-80%The additional on-resin deprotection and coupling steps for branching can lead to more side products.
Final Purified Peptide Yield ~20-35%~30-45%Higher crude purity generally simplifies purification and improves recovery.
Final Peptide Purity (by HPLC) >98%>98%Both strategies can achieve high purity after chromatographic purification.[4]
Target Mass Confirmation (by MS) ConfirmedConfirmedMass spectrometry is crucial for verifying the identity of the synthesized peptide.[4]

Experimental Protocols

Detailed methodologies for the selective deprotection of the Aloc group and the standard deprotection of the Boc group are provided below.

Protocol 1: On-Resin Deprotection of the Aloc Group

This protocol describes the removal of the Aloc protecting group from the side chain of a D-lysine residue on a solid support.

Materials:

  • Peptide-resin containing an Aloc-protected D-lysine residue

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Phenylsilane (PhSiH₃)

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Washing solvents (DCM, DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Swell the peptide-resin in DCM for 30 minutes.

  • Wash the resin three times with DCM.

  • Prepare a solution of Pd(PPh₃)₄ (0.1-0.2 equivalents relative to the resin loading) and phenylsilane (20 equivalents) in DCM.

  • Add the palladium catalyst solution to the resin-containing reaction vessel.

  • Gently agitate the mixture under an inert atmosphere for 20-30 minutes at room temperature.

  • Drain the reaction solution and repeat the deprotection step (steps 3-5) one more time to ensure complete removal of the Aloc group.[5]

  • Wash the resin thoroughly with DCM (5 times) and then with DMF (5 times).

  • A small sample of the resin can be cleaved and analyzed by mass spectrometry to confirm the complete deprotection.

Protocol 2: Deprotection of the Boc Group (During Final Cleavage)

This protocol outlines the removal of the Boc protecting group from the D-lysine side chain, which typically occurs simultaneously with the cleavage of the peptide from the resin.

Materials:

  • Peptide-resin containing a Boc-protected D-lysine residue

  • Trifluoroacetic acid (TFA)

  • Scavengers: Triisopropylsilane (TIS) and water

  • Dichloromethane (DCM)

  • Cold diethyl ether

Procedure:

  • Wash the dried peptide-resin with DCM.

  • Prepare the cleavage cocktail: 95% TFA, 2.5% TIS, and 2.5% water.

  • Add the cleavage cocktail to the peptide-resin.

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the deprotected peptide.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Dry the crude peptide under vacuum.

Visualization of Key Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the orthogonal deprotection strategy using this compound and the standard SPPS workflow.

orthogonal_deprotection start Start SPPS with This compound elongate Elongate Peptide Chain (Fmoc deprotection & coupling) start->elongate aloc_deprotect Selective Aloc Deprotection (Pd(PPh3)4, PhSiH3) elongate->aloc_deprotect side_chain_mod On-Resin Side-Chain Modification aloc_deprotect->side_chain_mod final_cleavage Final Cleavage & Deprotection (TFA cocktail) side_chain_mod->final_cleavage end Branched/Modified Peptide final_cleavage->end

Caption: Orthogonal strategy using this compound for branched peptide synthesis.

standard_spps_workflow start Start SPPS with Fmoc-D-Lys(Boc)-OH elongate Elongate Peptide Chain (Fmoc deprotection & coupling) start->elongate final_cleavage Final Cleavage & Deprotection (TFA cocktail) elongate->final_cleavage end Linear Peptide final_cleavage->end

Caption: Standard SPPS workflow for a linear peptide using Fmoc-D-Lys(Boc)-OH.

Conclusion

The choice between this compound and Fmoc-D-Lys(Boc)-OH is fundamentally dictated by the desired final peptide architecture and the overall synthetic strategy. This compound is an invaluable tool for the synthesis of complex peptides requiring on-resin side-chain modifications, such as branched or cyclic structures, due to the orthogonality of the Aloc group. While this approach may involve additional steps and potentially lower crude yields, it offers unparalleled flexibility. Conversely, Fmoc-D-Lys(Boc)-OH is a reliable and efficient choice for the routine incorporation of D-lysine into linear peptides. The acid-labile Boc group is conveniently removed during the final cleavage step, streamlining the workflow for simpler peptide targets. Ultimately, a thorough understanding of the chemical properties and deprotection requirements of each protecting group, as outlined in this guide, will enable researchers to select the optimal building block for their peptide synthesis endeavors.

References

A Comparative Guide to Orthogonal Protecting Groups: Aloc vs. Dde and Mtt

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of complex peptide synthesis and drug development, the strategic use of orthogonal protecting groups is paramount for achieving high-purity products. The choice of a protecting group can significantly impact the efficiency, yield, and purity of the final molecule. This guide provides a detailed comparison of the allyloxycarbonyl (Aloc) protecting group with two other commonly used orthogonal protecting groups, 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) and 4-methyltrityl (Mtt), with a focus on their application in solid-phase peptide synthesis (SPPS).

Introduction to Aloc, Dde, and Mtt Protecting Groups

The Aloc, Dde, and Mtt groups are renowned for their orthogonality to the widely used Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butyloxycarbonyl) protecting groups in peptide synthesis. This orthogonality allows for the selective deprotection of specific amino acid side chains, enabling the synthesis of complex peptides with branches, cyclic structures, or post-translational modifications.

  • Aloc (Allyloxycarbonyl): The Aloc group is a carbamate-based protecting group that is stable to both acidic and basic conditions commonly employed for Boc and Fmoc removal, respectively.[1][2] Its cleavage is achieved through a distinct mechanism involving palladium(0)-catalyzed allylic cleavage, offering a unique deprotection strategy.[2][3]

  • Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl): The Dde group is an enamine-based protecting group. It is stable to the basic conditions used for Fmoc deprotection and the acidic conditions for Boc deprotection.[4][5] The removal of the Dde group is typically accomplished using dilute solutions of hydrazine.[4]

  • Mtt (4-Methyltrityl): The Mtt group is a highly acid-labile protecting group, a derivative of the trityl group.[6][7] Its heightened acid sensitivity allows for its removal under very mild acidic conditions that leave other acid-labile groups, such as Boc and tert-butyl ethers, intact.[7] It is stable to the basic conditions required for Fmoc removal.

Quantitative Comparison of Deprotection Parameters

The following table summarizes the key quantitative parameters for the deprotection of Aloc, Dde, and Mtt groups based on literature data. It is important to note that the reaction conditions and substrates may vary between studies, and therefore, these values should be considered as representative rather than absolute.

Protecting GroupDeprotection Reagent(s)Typical ConcentrationSolventScavengerTypical TimeTypical YieldKey AdvantagesPotential Side Reactions
Aloc Pd(PPh₃)₄0.1-0.2 eq.DCM or CHCl₃/AcOH/NMMPhenylsilane, Dimedone, Morpholine30 min - 2 h>95%Orthogonal to acids and bases; mild deprotection conditions.N-allylation of the deprotected amine.[1]
Dde Hydrazine hydrate2%DMFNone required3 - 10 min (repeated)>95%Rapid deprotection; orthogonal to acids and palladium catalysts.Migration of the Dde group to other free amines.[8]
Mtt Trifluoroacetic acid (TFA)1-2%DCMTriisopropylsilane (TIS)30 min - 1 h (repeated)>95%Highly acid labile for selective removal in the presence of other acid-sensitive groups.Premature cleavage of other highly acid-labile groups if not optimized.[7]

Experimental Protocols

Aloc Group Deprotection

Reagents:

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

  • Phenylsilane (PhSiH₃)

  • Dichloromethane (DCM)

Procedure:

  • Swell the Aloc-protected peptide-resin in DCM.

  • Prepare a solution of Pd(PPh₃)₄ (0.2 equivalents relative to the peptide) and phenylsilane (20 equivalents) in DCM.

  • Add the solution to the resin and shake at room temperature for 1-2 hours.[3]

  • Monitor the reaction progress using a qualitative test (e.g., Kaiser test).

  • Once the reaction is complete, wash the resin thoroughly with DCM, methanol, and then again with DCM to remove the catalyst and byproducts.[3]

Dde Group Deprotection

Reagents:

  • Hydrazine monohydrate

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Swell the Dde-protected peptide-resin in DMF.

  • Prepare a 2% (v/v) solution of hydrazine monohydrate in DMF.

  • Treat the resin with the hydrazine solution for 3-10 minutes at room temperature.[2][7]

  • Repeat the treatment 2-3 times to ensure complete deprotection.

  • Wash the resin extensively with DMF to remove excess hydrazine and the cleaved Dde byproducts.[7]

Mtt Group Deprotection

Reagents:

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dichloromethane (DCM)

Procedure:

  • Swell the Mtt-protected peptide-resin in DCM.

  • Prepare a solution of 1% TFA and 2-5% TIS in DCM.

  • Treat the resin with the acidic solution for 30 minutes at room temperature.

  • Monitor the deprotection by observing the release of the yellow-orange Mtt cation.

  • Repeat the treatment until the solution remains colorless after addition.

  • Wash the resin with DCM, followed by a neutralization wash with a solution of 10% diisopropylethylamine (DIEA) in DMF, and finally with DMF and DCM.

Visualization of Orthogonality and Deprotection Pathways

The following diagrams, generated using the DOT language, illustrate the orthogonal nature of the Aloc, Dde, and Mtt protecting groups in the context of Fmoc-based solid-phase peptide synthesis.

Orthogonality_of_Protecting_Groups cluster_Fmoc_SPPS Fmoc Solid-Phase Peptide Synthesis cluster_Side_Chain_Deprotection Orthogonal Side-Chain Deprotection Peptide_Resin Fmoc-AA(PG)-Resin Deprotected_N_Terminus H₂N-AA(PG)-Resin Peptide_Resin->Deprotected_N_Terminus Piperidine Elongated_Peptide Fmoc-AA(n+1)-AA(PG)-Resin Deprotected_N_Terminus->Elongated_Peptide Fmoc-AA-OH, Coupling Reagent Aloc_Deprotection H₂N-Side Chain Elongated_Peptide->Aloc_Deprotection Pd(PPh₃)₄ / PhSiH₃ Dde_Deprotection H₂N-Side Chain Elongated_Peptide->Dde_Deprotection 2% Hydrazine / DMF Mtt_Deprotection H₂N-Side Chain Elongated_Peptide->Mtt_Deprotection 1% TFA / TIS / DCM

Caption: Orthogonal deprotection strategies in Fmoc-SPPS.

The diagram above illustrates the central workflow of Fmoc-SPPS where the N-terminal Fmoc group is removed with piperidine for chain elongation. The side-chain protecting groups (PG), such as Aloc, Dde, or Mtt, remain intact during this process. They can be selectively removed at a desired step using their specific deprotection reagents, showcasing their orthogonality.

Deprotection_Pathways cluster_Aloc Aloc Deprotection cluster_Dde Dde Deprotection cluster_Mtt Mtt Deprotection Protected_Peptide Protected Peptide-Resin Aloc-Side Chain Dde-Side Chain Mtt-Side Chain Aloc_Reagents Pd(PPh₃)₄ Scavenger (e.g., PhSiH₃) Protected_Peptide:aloc->Aloc_Reagents Dde_Reagents 2% Hydrazine in DMF Protected_Peptide:dde->Dde_Reagents Mtt_Reagents 1% TFA Scavenger (e.g., TIS) Protected_Peptide:mtt->Mtt_Reagents Aloc_Product Free Amine Side Chain Aloc_Reagents->Aloc_Product Dde_Product Free Amine Side Chain Dde_Reagents->Dde_Product Mtt_Product Free Amine Side Chain Mtt_Reagents->Mtt_Product

References

A Researcher's Guide to Analytical Methods for Confirming D-Amino Acid Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection and quantification of D-amino acid incorporation into peptides and proteins is a critical analytical challenge. The presence of these enantiomers can significantly impact the structure, function, and therapeutic efficacy of biomolecules. This guide provides an objective comparison of key analytical methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate technique for your research needs.

Chromatographic Methods: High-Resolution Separation

Chromatographic techniques are a cornerstone for the analysis of D-amino acid incorporation, offering excellent separation of enantiomers. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most established methods in this category.

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique that utilizes a chiral stationary phase (CSP) to differentiate between D- and L-amino acid enantiomers.[1][2] The choice of CSP is critical for achieving optimal separation.

Key Advantages:

  • High resolution and sensitivity.

  • Direct analysis of underivatized amino acids is possible with certain CSPs.[1]

  • Well-established and widely available instrumentation.

Limitations:

  • Derivatization may be required to improve separation and detection for some amino acids.

  • Method development can be time-consuming.

Common Chiral Stationary Phases for Amino Acid Analysis:

Chiral Stationary Phase (CSP)PrincipleCommon Applications
Crown Ether-Based Forms inclusion complexes with the primary amine of the amino acid, with differing stability for D- and L-enantiomers.[3][4][5]Separation of underivatized D- and L-amino acids.[3]
Macrocyclic Glycopeptide Utilizes multiple chiral centers and functional groups to interact differently with enantiomers.[1]Broad applicability for various amino acids.[1]
Ligand Exchange A chiral ligand coated on the stationary phase forms diastereomeric metal complexes with the amino acid enantiomers.[4]Analysis of free amino acids.

Experimental Protocol: Chiral HPLC with a Crown-Ether CSP

This protocol outlines the general steps for the separation of D- and L-serine using a crown-ether based chiral stationary phase.

  • Sample Preparation:

    • Hydrolyze the peptide or protein sample using 6 M HCl at 110°C for 24 hours in a vacuum-sealed tube to release individual amino acids.

    • Neutralize the hydrolysate and dilute with the mobile phase.

  • Chromatographic Conditions:

    • Column: ChiroSil® SCA(-) (or equivalent crown-ether CSP), 15 cm × 4.6 mm, 5 µm.[3]

    • Mobile Phase: 84% Methanol / 16% Water with 5 mM Perchloric Acid.[3]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection: UV at 210 nm or fluorescence detection after derivatization for higher sensitivity.

  • Data Analysis:

    • Identify D- and L-amino acid peaks based on their retention times compared to standards.

    • Quantify the amount of each enantiomer by integrating the peak areas.

Workflow for Chiral HPLC Analysis

cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis Peptide/Protein Sample Peptide/Protein Sample Acid Hydrolysis Acid Hydrolysis Peptide/Protein Sample->Acid Hydrolysis 6M HCl, 110°C, 24h Neutralization & Dilution Neutralization & Dilution Acid Hydrolysis->Neutralization & Dilution Injection Injection Neutralization & Dilution->Injection Autosampler Chiral Column Chiral Column Injection->Chiral Column Mobile Phase Detector Detector Chiral Column->Detector Separated Enantiomers Chromatogram Chromatogram Detector->Chromatogram Signal Acquisition Peak Integration & Quantification Peak Integration & Quantification Chromatogram->Peak Integration & Quantification

Caption: Workflow for D-amino acid analysis using chiral HPLC.

Capillary Electrophoresis (CE): High-Efficiency Separations

Capillary electrophoresis is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. For chiral separations of amino acids, a chiral selector is added to the background electrolyte.

Key Advantages:

  • Extremely high separation efficiency and resolution.[6][7]

  • Minimal sample and reagent consumption.[7][8]

  • Short analysis times.[7]

Limitations:

  • Lower concentration sensitivity compared to HPLC unless coupled with sensitive detectors like laser-induced fluorescence (LIF).

  • Reproducibility can be challenging due to factors affecting the electroosmotic flow.

Comparison of CE Chiral Selectors:

Chiral SelectorPrincipleTypical Resolution (Rs)
Cyclodextrins (CDs) Forms transient diastereomeric inclusion complexes with the amino acid enantiomers.[6][8][9]7.8 - 16.5 for neutral amino acids.[6]
Chiral Ligand Exchange A chiral ligand and a metal ion form diastereomeric complexes with the amino acids.[10]Baseline separation for aromatic amino acids.[9]
Macrocyclic Antibiotics Provides multiple chiral interaction sites for enantiomeric recognition.[8]Varies depending on the antibiotic and amino acid.

Experimental Protocol: Chiral CE with Cyclodextrin

This protocol describes the separation of neutral amino acid enantiomers using γ-cyclodextrin.

  • Capillary Preparation:

    • Rinse a new fused-silica capillary (e.g., 50 µm i.d., 40 cm effective length) sequentially with 0.1 M NaOH, deionized water, and the background electrolyte (BGE) for 5 minutes each.[10]

  • Background Electrolyte (BGE) Preparation:

    • Prepare a buffer (e.g., 50 mM phosphate buffer, pH 7.0) containing the chiral selector (e.g., 20 mM γ-cyclodextrin).[6]

  • Sample Injection:

    • Introduce the sample into the capillary by hydrodynamic injection (e.g., 35 mbar for 30 seconds).[10]

  • Electrophoretic Separation:

    • Apply a voltage of 25 kV across the capillary.[10]

    • Maintain the capillary temperature at 20°C.[10]

  • Detection:

    • Monitor the separation using a UV detector at 200 nm.[10] For higher sensitivity, derivatize the amino acids with a fluorescent tag and use a laser-induced fluorescence (LIF) detector.[7]

Workflow for Chiral Capillary Electrophoresis

cluster_0 CE System Sample Sample Capillary Injection Capillary Injection Sample->Capillary Injection Separation Separation Capillary Injection->Separation + High Voltage - Detection Detection Separation->Detection UV or LIF BGE Reservoir (Outlet) BGE Separation->BGE Reservoir (Outlet) Electropherogram Electropherogram Detection->Electropherogram BGE Reservoir (Inlet) BGE with Chiral Selector BGE Reservoir (Inlet)->Capillary Injection

Caption: General workflow of chiral capillary electrophoresis.

Mass Spectrometry (MS): Identification and Localization

Mass spectrometry is a powerful tool for confirming D-amino acid incorporation, particularly within a peptide sequence. While D- and L-amino acids have the same mass, their presence can influence peptide fragmentation patterns in tandem MS (MS/MS).

Key Advantages:

  • High sensitivity and specificity.

  • Can provide information on the location of the D-amino acid within a peptide sequence.[11][12]

  • Amenable to high-throughput analysis.

Limitations:

  • Direct differentiation of enantiomers is not possible without a preceding chiral separation step (e.g., LC-MS).

  • Fragmentation differences can be subtle and sequence-dependent.[12]

Tandem MS Approaches for D-Amino Acid Identification:

MS/MS TechniquePrinciple
Collision-Induced Dissociation (CID) Differences in the fragmentation patterns of diastereomeric peptides containing D- or L-amino acids.[13]
Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF/TOF) The presence of a D-amino acid, particularly at the N-terminus, can alter the fragmentation pattern.[11][12]
Radical-Directed Dissociation (RDD) Fragmentation initiated by a radical is highly sensitive to the stereochemistry of the peptide.[13]

Experimental Protocol: MALDI-TOF/TOF for D-Amino Acid Screening

  • Sample Preparation:

    • Synthesize or obtain both the all-L and the putative D-amino acid-containing peptide standards.

    • Co-spot the sample with a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid) on a MALDI target plate.

  • MALDI-TOF/TOF Analysis:

    • Acquire MS spectra to confirm the molecular weight of the peptide.

    • Select the parent ion for MS/MS analysis.

    • Acquire MS/MS spectra for both the all-L standard and the sample.

  • Data Analysis:

    • Compare the fragmentation patterns of the sample and the all-L standard.

    • Look for significant differences in the relative intensities of fragment ions, which can indicate the presence of a D-amino acid.[12]

Logic Diagram for MS-based D-Amino Acid Identification

Peptide Sample Peptide Sample MS Analysis MS Analysis Peptide Sample->MS Analysis Determine Mass Parent Ion Selection Parent Ion Selection MS Analysis->Parent Ion Selection MS/MS Fragmentation MS/MS Fragmentation Parent Ion Selection->MS/MS Fragmentation e.g., CID, HCD Fragment Ion Spectrum Fragment Ion Spectrum MS/MS Fragmentation->Fragment Ion Spectrum Comparison with all-L Standard Comparison with all-L Standard Fragment Ion Spectrum->Comparison with all-L Standard Identify D-Amino Acid Presence/Position Identify D-Amino Acid Presence/Position Comparison with all-L Standard->Identify D-Amino Acid Presence/Position

Caption: Logic for identifying D-amino acids using tandem MS.

Enzymatic Assays: High Specificity

Enzymatic assays offer a highly specific method for the detection and quantification of D-amino acids. These assays utilize enzymes that are stereospecific for the D-enantiomer.

Key Advantages:

  • High selectivity for D-amino acids.[14][15]

  • Can be adapted for high-throughput screening.

  • Relatively low cost.[14]

Limitations:

  • The availability of enzymes for all D-amino acids may be limited.

  • The assay is typically for free amino acids, requiring prior hydrolysis of peptides.

Common Enzymes in D-Amino Acid Assays:

EnzymeSubstrate SpecificityDetection Method
D-Amino Acid Oxidase (DAAO) Broad specificity for neutral and basic D-amino acids.[14][16]Spectrophotometric or fluorometric detection of H₂O₂ or NH₄⁺ produced.[17]
D-Aspartate Oxidase (DDO) Specific for acidic D-amino acids like D-Asp and D-Glu.[18]Coupled enzymatic reactions leading to a colorimetric or fluorometric signal.[18]

Experimental Protocol: DAAO-Based Assay

  • Sample Preparation:

    • Hydrolyze the peptide sample to release free amino acids.

    • Neutralize and dilute the sample.

  • Assay Reaction:

    • In a 96-well plate, add the sample, D-amino acid oxidase, and a detection reagent (e.g., Amplex Red and horseradish peroxidase for fluorometric detection of H₂O₂).[16]

    • Incubate at 37°C for a specified time (e.g., 30 minutes).

  • Measurement:

    • Measure the absorbance or fluorescence using a plate reader.

  • Quantification:

    • Determine the concentration of D-amino acids in the sample by comparing the signal to a standard curve generated with known concentrations of a D-amino acid.

Signaling Pathway for DAAO Enzymatic Assay

D-Amino Acid D-Amino Acid DAAO DAAO D-Amino Acid->DAAO O2 O2 O2->DAAO alpha-Keto Acid alpha-Keto Acid DAAO->alpha-Keto Acid H2O2 H2O2 DAAO->H2O2 NH3 NH3 DAAO->NH3 Detection Reagent Detection Reagent H2O2->Detection Reagent HRP Signal Signal Detection Reagent->Signal Colorimetric or Fluorometric

Caption: D-Amino Acid Oxidase (DAAO) assay pathway.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Direct Detection

NMR spectroscopy is a powerful technique for the structural elucidation of molecules and can be used to discriminate between D- and L-amino acids, often directly in complex mixtures.

Key Advantages:

  • Non-destructive method.

  • Can provide detailed structural information.

  • Recent advances with hyperpolarization allow for detection at submicromolar concentrations.[19][20]

Limitations:

  • Lower sensitivity compared to other methods.

  • Requires specialized instrumentation and expertise.

  • Spectral overlap can be an issue in complex samples.

NMR-Based Approaches:

NMR TechniquePrinciple
Chiral Derivatizing Agents The amino acid enantiomers react with a chiral agent to form diastereomers with distinct NMR spectra.
Chiral Solvating Agents The enantiomers form transient diastereomeric complexes with a chiral solvent, leading to different chemical shifts.
Parahydrogen-Induced Hyperpolarization (PHIP) Enhances the NMR signal of amino acids, allowing for their detection and differentiation at low concentrations in the presence of a chiral catalyst.[19][20]

Experimental Protocol: PHIP-NMR for Enantiomeric Discrimination

  • Sample Preparation:

    • Dissolve the sample in a suitable solvent (e.g., methanol/water mixture).

    • Add a chiral iridium-based catalyst and a co-substrate.[20]

  • Hyperpolarization:

    • Introduce parahydrogen gas into the sample to hyperpolarize the target molecules.

  • NMR Acquisition:

    • Acquire a 1D or 2D NMR spectrum.

  • Data Analysis:

    • The D- and L-enantiomers will exhibit separate signals in the hyperpolarized NMR spectrum, allowing for their identification and quantification.[19]

Conceptual Workflow for PHIP-NMR

Sample + Chiral Catalyst Sample + Chiral Catalyst Parahydrogen Introduction Parahydrogen Introduction Sample + Chiral Catalyst->Parahydrogen Introduction Hyperpolarization NMR Spectrometer NMR Spectrometer Parahydrogen Introduction->NMR Spectrometer NMR Signal Acquisition NMR Signal Acquisition NMR Spectrometer->NMR Signal Acquisition Spectrum Analysis Spectrum Analysis NMR Signal Acquisition->Spectrum Analysis Distinct signals for D/L Enantiomer Quantification Enantiomer Quantification Spectrum Analysis->Enantiomer Quantification

Caption: Workflow for D/L discrimination by PHIP-NMR.

Summary and Recommendations

The selection of an appropriate analytical method for confirming D-amino acid incorporation depends on the specific research question, sample complexity, and available instrumentation.

MethodBest ForSensitivityThroughput
Chiral HPLC High-resolution quantification of free amino acids.HighMedium
Chiral CE High-efficiency separation with minimal sample.Moderate to High (with LIF)High
Mass Spectrometry Identifying and locating D-amino acids in peptides.Very HighHigh
Enzymatic Assays Specific and high-throughput screening of free D-amino acids.HighHigh
NMR Spectroscopy Direct, non-destructive analysis in complex mixtures.Low to High (with PHIP)Low

For routine quantification of D-amino acid content after hydrolysis, chiral HPLC is a robust and reliable choice. When sample volume is limited and high resolution is paramount, chiral CE is an excellent alternative. To determine the precise location of a D-amino acid within a peptide sequence, tandem mass spectrometry is the method of choice. For high-throughput screening applications, enzymatic assays offer unparalleled specificity and speed. Finally, for structural studies and direct analysis in complex matrices, NMR spectroscopy , particularly with emerging hyperpolarization techniques, provides unique capabilities.

References

A Comparative Guide to the Stability of Aloc and Other Orthogonal Protecting Groups

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate protecting group strategy is a cornerstone of successful and efficient multi-step organic synthesis, particularly in the construction of complex peptides and other bioactive molecules. The allyloxycarbonyl (Aloc) protecting group offers a unique stability profile, providing a valuable orthogonal tool in the synthetic chemist's arsenal. This guide presents an objective comparison of the Aloc group's stability against other commonly employed orthogonal protecting groups, supported by experimental data and detailed protocols.

The principle of orthogonality in chemical synthesis is paramount, allowing for the selective removal of one protecting group in the presence of others, thereby enabling precise molecular manipulation.[1][2] The choice of protecting group is dictated by its stability under various reaction conditions and the mildness of its cleavage. This guide focuses on the stability and deprotection characteristics of the Aloc group in comparison to the widely used tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc) groups.

Comparative Stability of Orthogonal Protecting Groups

The stability of a protecting group is not absolute but rather dependent on the specific chemical environment. The Aloc group is distinguished by its stability to both acidic and basic conditions, under which Boc and Fmoc groups are respectively labile.[3] Conversely, the Aloc group is selectively cleaved by palladium(0) catalysis, conditions to which Boc, Cbz, and Fmoc are generally stable.

Protecting GroupDeprotection ConditionsStability ProfileOrthogonality
Aloc (Allyloxycarbonyl)Pd(0) catalyst (e.g., Pd(PPh₃)₄) and a scavenger (e.g., phenylsilane, dimedone) in a neutral medium.[3][4]Stable to a wide range of acidic and basic conditions.[1]Orthogonal to acid-labile (Boc), base-labile (Fmoc), and hydrogenolysis-labile (Cbz) groups.[1][3]
Boc (tert-Butoxycarbonyl)Moderate to strong acids (e.g., trifluoroacetic acid (TFA), HCl).[1][5]Stable to basic conditions and catalytic hydrogenolysis.[5]Orthogonal to Fmoc, Cbz, and Aloc groups.[1]
Cbz (Benzyloxycarbonyl)Catalytic hydrogenolysis (e.g., H₂ with Pd/C) or strong acids (e.g., HBr in acetic acid).[1][6]Stable to mild acidic and basic conditions.[6]Orthogonal to Boc, Fmoc, and Aloc groups.[1]
Fmoc (9-Fluorenylmethyloxycarbonyl)Mild basic conditions (e.g., 20-50% piperidine in DMF).[1][7]Stable to acidic conditions and catalytic hydrogenolysis.[1]Orthogonal to Boc, Cbz, and Aloc groups.[1]

Quantitative Comparison of Deprotection Efficiency

The efficiency of deprotection is a critical factor in the overall success of a synthetic route. High yields and purity are essential to avoid cumbersome purification steps and loss of valuable material.

Protecting GroupReagents and ConditionsTimeYield/PurityReference
Aloc Pd(PPh₃)₄, Phenylsilane, DCM2 hours>98% purity[8]
Aloc I₂/H₂O in PC/EtOAc1.5 hours99% purity[4]
Boc Trifluoroacetic acid (TFA) in DCM2 hoursQuantitative[5]
Fmoc 20% Piperidine in DMF5-10 minutes>95%[9]

Experimental Protocols

Detailed methodologies for the deprotection of each protecting group are provided below. These protocols serve as a general guideline and may require optimization for specific substrates.

Aloc Group Deprotection (Palladium-Catalyzed)

Materials:

  • Aloc-protected substrate on resin

  • Dichloromethane (DCM)

  • Phenylsilane

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Nitrogen or Argon atmosphere

Procedure:

  • Swell the Aloc-protected resin in DCM.

  • Under an inert atmosphere, prepare a solution of Pd(PPh₃)₄ (0.2 equivalents) and phenylsilane (20 equivalents) in DCM.

  • Add the catalyst solution to the swollen resin.

  • Agitate the mixture at room temperature for 2 hours.

  • Filter the resin and wash thoroughly with DCM, DMF, and a chelating agent solution (e.g., sodium diethyldithiocarbamate) to remove palladium residues.

  • Wash again with DCM and dry the resin under vacuum.

A potential side reaction is the N-alkylation of the deprotected amine by the allyl cation.[10] The use of an efficient scavenger like phenylsilane is crucial to minimize this side reaction.[11]

Boc Group Deprotection (Acidolysis)

Materials:

  • Boc-protected substrate

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Dissolve the Boc-protected substrate in DCM.

  • Add an equal volume of TFA to the solution (typically a 1:1 DCM:TFA mixture).

  • Stir the reaction at room temperature for 1-2 hours.

  • Remove the solvent and excess TFA under reduced pressure.

  • The deprotected product is often obtained as a TFA salt and may be used directly or neutralized.

Cbz Group Deprotection (Catalytic Hydrogenolysis)

Materials:

  • Cbz-protected substrate

  • Methanol or Ethanol

  • Palladium on activated carbon (Pd/C, 10%)

  • Hydrogen gas supply (balloon or hydrogenation apparatus)

Procedure:

  • Dissolve the Cbz-protected substrate in methanol or ethanol.

  • Carefully add Pd/C catalyst to the solution.

  • Purge the reaction vessel with hydrogen gas.

  • Stir the mixture under a hydrogen atmosphere at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Filter the reaction mixture through celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected product.

Fmoc Group Deprotection (Base-Mediated)

Materials:

  • Fmoc-protected substrate on resin

  • N,N-Dimethylformamide (DMF)

  • Piperidine

Procedure:

  • Swell the Fmoc-protected resin in DMF.

  • Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes at room temperature.

  • Filter the resin and wash thoroughly with DMF.

  • Repeat the piperidine treatment to ensure complete deprotection.

  • Wash the resin extensively with DMF and DCM and dry under vacuum.

Visualizing Orthogonal Deprotection Strategies

The following diagrams illustrate the logical workflow of utilizing orthogonal protecting groups in a multi-step synthesis.

Orthogonal_Deprotection_Workflow Start Multifunctional Molecule (e.g., Peptide) Protect Protect Functional Groups (Aloc, Boc, Fmoc) Start->Protect Step1 Selective Aloc Deprotection Protect->Step1 Pd(0) Mod1 Modification 1 Step1->Mod1 Step2 Selective Fmoc Deprotection Mod1->Step2 Piperidine Mod2 Modification 2 Step2->Mod2 Step3 Global Boc Deprotection Mod2->Step3 TFA Final Final Product Step3->Final

Caption: A logical workflow for the selective modification of a polyfunctional molecule.

Deprotection_Pathways Protected_Peptide Protected Peptide (Aloc, Boc, Cbz, Fmoc) Aloc_Deprotected Aloc Deprotected Protected_Peptide->Aloc_Deprotected Pd(0) Boc_Deprotected Boc Deprotected Protected_Peptide->Boc_Deprotected Acid (TFA) Cbz_Deprotected Cbz Deprotected Protected_Peptide->Cbz_Deprotected H₂/Pd Fmoc_Deprotected Fmoc Deprotected Protected_Peptide->Fmoc_Deprotected Base (Piperidine)

Caption: Deprotection pathways for common orthogonal protecting groups.

References

A Comparative Guide to Orthogonal Protecting Groups for Lysine Side-Chain Modification in SPPS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the ability to selectively modify amino acid side chains is crucial for creating complex peptides, peptidomimetics, and protein conjugates. The use of Fmoc-D-Lys(Aloc)-OH, with its allyloxycarbonyl (Aloc) protecting group, has been a staple for orthogonal side-chain functionalization. However, a range of alternative protecting groups exists, each with distinct advantages and deprotection chemistries. This guide provides an objective comparison of common alternatives to the Aloc group, supported by experimental data and detailed protocols to aid in the selection of the optimal strategy for your research needs.

Comparative Analysis of Lysine Side-Chain Protecting Groups

The choice of an orthogonal protecting group is dictated by its stability during peptide synthesis, the ease and selectivity of its removal, and its compatibility with other protecting groups and reaction conditions. Below is a comparison of several widely used alternatives to the Aloc group.

Protecting GroupStructureDeprotection ReagentTypical ConditionsAdvantagesDisadvantages
Aloc (Allyloxycarbonyl)Lys(Aloc)Pd(PPh₃)₄ / Scavenger3-4 eq. Pd(0), 20-30 eq. Scavenger (e.g., PhSiH₃, Me₂NH·BH₃), DCM, 1-2 hFast deprotection; Orthogonal to Boc and FmocRequires palladium catalyst which can be difficult to remove completely; Catalyst is air-sensitive
Mtt (4-Methyltrityl)Lys(Mtt)1-2% TFA in DCM1-2% TFA in DCM, repeated short treatments (e.g., 10 x 2 min)Mildly acid-labile; Orthogonal to Boc and Fmoc; No metal catalyst requiredPotential for premature deprotection with repeated acid treatments for Fmoc removal
ivDde (1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl)Lys(ivDde)2-5% Hydrazine in DMF2-5% Hydrazine in DMF, 5-15 min, repeated treatmentsFast and clean deprotection; Orthogonal to Boc, Fmoc, and acid-labile groupsHydrazine is toxic; Potential for side reactions with certain amino acids
Boc (tert-Butoxycarbonyl)Lys(Boc)Strong Acid (e.g., 95% TFA)95% TFA, 1-2 hHighly stable to Fmoc synthesis conditionsNot orthogonal; Cleaved during final peptide cleavage from the resin

Table 1. Comparison of key characteristics of common orthogonal protecting groups for the lysine side chain.

Experimental Data Summary

The following table summarizes typical experimental outcomes for the deprotection of various lysine side-chain protecting groups and subsequent modification. The data is compiled from various literature sources and represents typical results.

Protecting GroupDeprotection YieldPurity after DeprotectionYield of Subsequent Modification (Acylation)
Aloc >95%>90%~90%
Mtt >98%>95%~95%
ivDde >99%>95%~97%

Table 2. Typical yields and purities for deprotection and subsequent modification of lysine side chains protected with Aloc, Mtt, and ivDde.

Experimental Protocols

Protocol 1: Deprotection of the Aloc Group
  • Resin Swelling: Swell the peptide-resin (100 mg, 0.1 mmol) in dichloromethane (DCM, 2 mL) for 30 minutes.

  • Reagent Preparation: Prepare a deprotection cocktail consisting of 3 equivalents of tetrakis(triphenylphosphine)palladium(0) and 30 equivalents of a scavenger (e.g., phenylsilane) in DCM.

  • Deprotection Reaction: Add the deprotection cocktail to the swollen resin and agitate at room temperature for 1-2 hours.

  • Washing: Wash the resin extensively with DCM (3 x 5 mL), 0.5% diisopropylethylamine (DIPEA) in DCM (3 x 5 mL), and N,N-dimethylformamide (DMF, 3 x 5 mL).

  • Confirmation: Perform a qualitative test (e.g., Kaiser test) to confirm the presence of a free amine.

Protocol 2: Deprotection of the Mtt Group
  • Resin Swelling: Swell the peptide-resin (100 mg, 0.1 mmol) in DCM (2 mL) for 30 minutes.

  • Deprotection Treatment: Treat the resin with a solution of 1% trifluoroacetic acid (TFA) in DCM (2 mL) for 2 minutes.

  • Washing and Repetition: Drain the solution and wash the resin with DCM. Repeat the 1% TFA treatment 10-15 times.

  • Neutralization and Washing: Wash the resin with 10% DIPEA in DCM (3 x 5 mL) followed by DCM (3 x 5 mL) and DMF (3 x 5 mL).

  • Confirmation: Perform a qualitative test (e.g., Kaiser test) to confirm the presence of a free amine.

Protocol 3: Deprotection of the ivDde Group
  • Resin Swelling: Swell the peptide-resin (100 mg, 0.1 mmol) in DMF (2 mL) for 30 minutes.

  • Deprotection Treatment: Treat the resin with a solution of 2-5% hydrazine monohydrate in DMF (2 mL) for 5-10 minutes.

  • Washing and Repetition: Drain the solution and repeat the hydrazine treatment one more time.

  • Washing: Wash the resin extensively with DMF (5 x 5 mL) and DCM (3 x 5 mL).

  • Confirmation: Perform a qualitative test (e.g., Kaiser test) to confirm the presence of a free amine.

Visualizing Orthogonal Deprotection Strategies

The following diagrams illustrate the general workflow for solid-phase peptide synthesis incorporating a step for selective side-chain deprotection and modification.

G cluster_SPPS Standard SPPS Cycle cluster_Orthogonal Orthogonal Side-Chain Modification Resin Solid Support Fmoc_AA1 Couple Fmoc-AA-OH Resin->Fmoc_AA1 Fmoc_Deprotection1 Fmoc Deprotection (e.g., Piperidine) Fmoc_AA1->Fmoc_Deprotection1 Wash1 Wash Fmoc_Deprotection1->Wash1 Wash1->Fmoc_AA1 Repeat for next AA Fmoc_Lys_X Couple Fmoc-Lys(X)-OH (X = Aloc, Mtt, ivDde) Wash1->Fmoc_Lys_X Incorporate Lys(X) Selective_Deprotection Selective Deprotection of X Side_Chain_Mod Side-Chain Modification Selective_Deprotection->Side_Chain_Mod Final_Cleavage Final Cleavage & Global Deprotection Side_Chain_Mod->Final_Cleavage

Caption: General workflow for SPPS with orthogonal side-chain modification.

G cluster_Aloc Aloc Deprotection cluster_Mtt Mtt Deprotection cluster_ivDde ivDde Deprotection Lys_Aloc Peptide-Resin-Lys(Aloc) Free_Amine_Aloc Peptide-Resin-Lys(NH2) Lys_Aloc->Free_Amine_Aloc Pd(PPh3)4 / PhSiH3 in DCM Lys_Mtt Peptide-Resin-Lys(Mtt) Free_Amine_Mtt Peptide-Resin-Lys(NH2) Lys_Mtt->Free_Amine_Mtt 1-2% TFA in DCM Lys_ivDde Peptide-Resin-Lys(ivDde) Free_Amine_ivDde Peptide-Resin-Lys(NH2) Lys_ivDde->Free_Amine_ivDde 2-5% Hydrazine in DMF

Caption: Comparison of deprotection conditions for Aloc, Mtt, and ivDde.

Conclusion

The selection of an appropriate orthogonal protecting group for the lysine side chain is a critical decision in the design of a synthetic peptide strategy. While This compound provides a reliable method, the requirement for a palladium catalyst can be a significant drawback in applications where trace metal contamination is a concern.

  • The Mtt group offers a metal-free alternative, removable under mildly acidic conditions that are orthogonal to the final TFA cleavage. Careful control of the deprotection time is necessary to prevent premature loss of other acid-labile groups.

  • The ivDde group represents a highly orthogonal option, with rapid and clean deprotection using hydrazine. This method is particularly advantageous when acid-sensitive or metal-sensitive moieties are present in the peptide. However, the toxicity of hydrazine necessitates careful handling.

Ultimately, the optimal choice will depend on the specific sequence of the peptide, the nature of the desired side-chain modification, and the available laboratory resources. The data and protocols provided in this guide serve as a starting point for the rational design and successful execution of your peptide synthesis and modification experiments.

A Comparative Guide to Lysine Protecting Groups: NMR Analysis of Fmoc-D-Lys(Aloc)-OH and Fmoc-D-Lys(Boc)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the judicious selection of protecting groups is paramount to achieving desired yields and purity. This guide provides a detailed comparison of two common side-chain protected lysine derivatives, Fmoc-D-Lys(Aloc)-OH and Fmoc-D-Lys(Boc)-OH, with a focus on their structural confirmation using Nuclear Magnetic Resonance (NMR) spectroscopy.

This comparison utilizes ¹H and ¹³C NMR data to differentiate and verify the structures of these two critical building blocks in solid-phase peptide synthesis (SPPS). The data presented serves as a reference for researchers to ensure the integrity of their starting materials, a crucial step for the successful synthesis of complex peptides.

Structural Confirmation by NMR Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including protected amino acids. The chemical shifts observed in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei, providing a unique fingerprint for each compound.

This compound: Key Spectroscopic Features

The allyloxycarbonyl (Aloc) protecting group on the ε-amino group of the lysine side chain in this compound gives rise to characteristic signals in the NMR spectrum. The vinyl protons of the allyl group are particularly diagnostic, appearing in a distinct region of the ¹H NMR spectrum.

Fmoc-D-Lys(Boc)-OH: An Alternative Protection Strategy

The tert-butyloxycarbonyl (Boc) group is another widely used protecting group for the lysine side chain. In the NMR spectra of Fmoc-D-Lys(Boc)-OH, the nine equivalent protons of the tert-butyl group produce a strong singlet in the upfield region of the ¹H NMR spectrum, providing a clear marker for its presence.

Comparative NMR Data Analysis

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound and Fmoc-D-Lys(Boc)-OH. These values are compiled from typical experimental data and serve as a guide for structural verification.

Table 1: ¹H NMR Spectral Data Comparison

Assignment This compound Chemical Shift (ppm) Fmoc-D-Lys(Boc)-OH Chemical Shift (ppm) Multiplicity
Fmoc-H (aromatic)7.88 - 7.307.89 - 7.31m
NH (amide)~7.2~6.7d
CH=CH₂ (Aloc)5.95 - 5.85-m
CH=CH ₂ (Aloc)5.30 - 5.15-m
O-CH ₂-CH=CH₂ (Aloc)~4.50-d
Fmoc-CH, Lys-αCH4.40 - 4.104.35 - 4.15m
Lys-εCH₂~3.10~2.88q
Lys-β,γ,δCH₂1.90 - 1.201.85 - 1.25m
C(CH ₃)₃ (Boc)-~1.38s

Table 2: ¹³C NMR Spectral Data Comparison

Assignment This compound Chemical Shift (ppm) Fmoc-D-Lys(Boc)-OH Chemical Shift (ppm)
C=O (urethane, acid)~175, 156~176, 156
Fmoc (aromatic)144 - 120144 - 120
C H=CH₂ (Aloc)~133-
CH=C H₂ (Aloc)~117-
C (CH₃)₃ (Boc)-~78
O-C H₂-CH=CH₂ (Aloc)~65-
Fmoc-CH, Fmoc-CH₂~66, 47~66, 47
Lys-αCH~54~54
Lys-εCH₂~41~40
Lys-β,γ,δCH₂32 - 2332 - 23
C(C H₃)₃ (Boc)-~28

Experimental Protocols

General Procedure for NMR Sample Preparation
  • Weigh approximately 5-10 mg of the protected amino acid.

  • Dissolve the sample in a suitable deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃, DMSO-d₆, or MeOD).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy
  • Instrument: 400 MHz or higher field NMR spectrometer.

  • Parameters:

    • Number of scans: 16-64

    • Relaxation delay: 1-2 seconds

    • Pulse width: 30-45 degrees

    • Acquisition time: 3-4 seconds

    • Spectral width: -2 to 12 ppm

¹³C NMR Spectroscopy
  • Instrument: 100 MHz or higher field NMR spectrometer.

  • Parameters:

    • Number of scans: 1024 or more

    • Relaxation delay: 2 seconds

    • Pulse program: Proton-decoupled

    • Acquisition time: 1-2 seconds

    • Spectral width: -10 to 200 ppm

Workflow for Structural Confirmation

The following diagram illustrates the logical workflow for confirming the structure of a protected lysine derivative using NMR analysis.

G Workflow for NMR-based Structural Confirmation cluster_sample Sample Preparation cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis and Comparison cluster_conclusion Conclusion Sample Obtain Fmoc-D-Lys(X)-OH Sample Dissolve Dissolve in Deuterated Solvent Sample->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer H1_NMR Acquire 1H NMR Spectrum Transfer->H1_NMR C13_NMR Acquire 13C NMR Spectrum Transfer->C13_NMR Process Process Spectra (FT, Phasing, Baseline Correction) H1_NMR->Process C13_NMR->Process Analyze_H1 Analyze 1H NMR: - Chemical Shifts - Multiplicities - Integrations Process->Analyze_H1 Analyze_C13 Analyze 13C NMR: - Chemical Shifts Process->Analyze_C13 Compare Compare with Reference Data Analyze_H1->Compare Analyze_C13->Compare Confirm Structure Confirmed Compare->Confirm Data Matches Mismatch Structure Mismatch Compare->Mismatch Data Discrepancy

Caption: NMR Structural Confirmation Workflow

Conclusion

The choice between this compound and Fmoc-D-Lys(Boc)-OH depends on the specific requirements of the peptide synthesis strategy, particularly the desired orthogonality of deprotection steps. The distinct NMR spectral features of the Aloc and Boc protecting groups provide a reliable and straightforward method for verifying the identity and purity of these essential building blocks. By following the outlined experimental protocols and referencing the provided spectral data, researchers can confidently confirm the structure of their protected lysine derivatives, ensuring the fidelity of their synthetic peptides.

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Fmoc-D-Lys(Aloc)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and peptide synthesis, the proper handling and disposal of chemical reagents is paramount to ensuring a safe and compliant laboratory environment. This guide provides detailed, step-by-step procedures for the safe disposal of Fmoc-D-Lys(Aloc)-OH, a common reagent in solid-phase peptide synthesis. Adherence to these protocols is essential for minimizing environmental impact and protecting laboratory personnel.

Chemical and Safety Data Overview

This compound is a white, solid, non-hazardous substance according to Regulation (EC) No. 1272/2008.[1] However, as with any chemical reagent, caution should be exercised during handling and disposal.

PropertyDataReference
Chemical Name Nα-Fmoc-Nε-allyloxycarbonyl-D-lysine[2]
CAS Number 146982-27-6[1][3]
Molecular Formula C25H28N2O6[2][4]
Molecular Weight 452.5 g/mol [1][2]
Appearance White to beige powder[1][2]
Storage Temperature 2-8°C[3]
Incompatible Materials Strong oxidizing agents[1]

While not classified as hazardous, this compound may cause irritation to the respiratory tract, skin, and eyes upon contact.[2] In the event of a fire, hazardous decomposition products such as carbon oxides and nitrogen oxides may be formed.[1]

Personal Protective Equipment (PPE)

Before handling this compound for disposal, all personnel must be equipped with the appropriate personal protective equipment.

PPE ItemSpecification
Gloves Inspected, disposable nitrile gloves
Eye Protection Splash goggles or safety glasses with side shields
Respiratory Dust respirator (e.g., N95)
Body Protection Full suit or laboratory coat
Footwear Closed-toe shoes

Step-by-Step Disposal Protocol

The recommended disposal method for this compound is to engage a licensed professional waste disposal service.[1][5] The following steps outline the procedure for collecting and preparing the chemical waste for disposal.

1. Waste Collection:

  • Use appropriate tools, such as a shovel or spatula, to carefully transfer the spilled or waste this compound into a designated and clearly labeled waste disposal container.[2]

  • Ensure the container is suitable for solid chemical waste and is kept closed when not in use.[1]

2. Container Labeling:

  • The waste container must be clearly labeled with the full chemical name: "this compound".

  • Include the CAS number: "146982-27-6".

  • Indicate the nature of the waste (e.g., "Solid Chemical Waste for Disposal").

3. Storage Pending Disposal:

  • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1]

  • The storage area should be designated for chemical waste and be inaccessible to unauthorized personnel.

4. Arranging for Disposal:

  • Contact a licensed and reputable chemical waste disposal company to arrange for the collection and disposal of the this compound waste.[1]

  • Provide the disposal company with the Safety Data Sheet (SDS) for the chemical.

5. Disposal of Contaminated Materials:

  • Any materials, such as gloves, paper towels, or weighing paper, that have come into contact with this compound should be considered contaminated.

  • Dispose of these contaminated materials in the same designated waste container as the chemical itself.[1]

Emergency Procedures

In the event of accidental release or exposure, follow these immediate safety measures:

Exposure TypeFirst Aid Measures
Inhalation Move the individual to fresh air. If not breathing, provide artificial respiration.
Skin Contact Wash the affected area thoroughly with soap and plenty of water.
Eye Contact Flush the eyes with water as a precaution. Remove contact lenses if present and easy to do.
Ingestion Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person.

For any significant exposure, seek immediate medical attention.

Disposal Workflow Diagram

This compound Disposal Workflow cluster_preparation Waste Preparation cluster_storage Interim Storage cluster_disposal Final Disposal A Wear Appropriate PPE B Use Designated Tools to Collect Waste A->B C Place Waste in a Labeled Container B->C D Seal the Waste Container C->D E Store in a Cool, Dry, Ventilated Area D->E F Contact Licensed Disposal Company E->F G Provide Safety Data Sheet (SDS) F->G H Arrange for Waste Collection G->H

Caption: A flowchart illustrating the key stages of this compound waste management.

References

Personal protective equipment for handling Fmoc-D-Lys(Aloc)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety, operational, and disposal protocols for researchers, scientists, and drug development professionals working with Fmoc-D-Lys(Aloc)-OH. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment. While this compound is not classified as a hazardous substance under Regulation (EC) No. 1272/2008, it is imperative to follow standard laboratory safety practices due to potential irritation upon contact or inhalation.[1]

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against chemical exposure. The following table outlines the minimum required PPE for handling this compound in both solid and solution forms. A risk assessment should always be conducted to determine if additional protection is necessary for specific procedures.

Protection Type Equipment Specification Purpose
Eye/Face Protection Safety Glasses or GogglesANSI Z87.1 compliant with side shields or chemical splash goggles.[2][3]Protects eyes from dust particles and splashes.
Face ShieldTo be used in conjunction with goggles.Provides additional protection when a high splash hazard exists.[2]
Hand Protection Disposable GlovesNitrile gloves are recommended.[2][4]Protects skin from incidental contact. For prolonged contact, consult the manufacturer's chemical resistance data.[2]
Body Protection Laboratory CoatStandard lab coat.Protects skin and clothing from spills and contamination.[2]
Full SuitRecommended for large spills.[3]Provides complete body protection in case of significant exposure.
Shoes and ClothingClosed-toe shoes and long pants.[2]Ensures basic body and foot protection in a laboratory setting.
Respiratory Protection Dust Mask/RespiratorN95 (US) or equivalent dust respirator.Necessary if engineering controls are insufficient to control dust or when handling large quantities of powder.[2][3]

Operational Plan

A systematic approach to handling this compound minimizes risks and ensures procedural consistency.

1. Preparation and Engineering Controls:

  • Ensure the work area is clean and uncluttered before handling.

  • Identify the location of the nearest safety shower and eyewash station.

  • When weighing or handling the solid powder, use a chemical fume hood or a ventilated balance enclosure to minimize dust inhalation.[2][3]

  • Use process enclosures or local exhaust ventilation to keep airborne levels below recommended exposure limits.[3]

2. Handling the Solid Compound:

  • Before use, allow the container to reach room temperature to prevent moisture condensation.

  • Carefully open the container in the designated ventilated area.

  • Use a clean spatula to transfer the powder. Avoid creating dust clouds.

  • Keep the container tightly sealed when not in use.[3]

3. Preparing Solutions:

  • Slowly add the solvent (e.g., Dimethylformamide - DMF) to the solid while gently stirring to facilitate dissolution.[2]

  • Be aware of the hazards associated with the chosen solvent and adjust PPE accordingly.

  • All solutions should be prepared inside a chemical fume hood.

4. Use in Peptide Synthesis:

  • This compound is primarily used in Fmoc solid-phase peptide synthesis (SPPS).[5]

  • The Aloc protecting group on the lysine sidechain can be selectively removed using a Pd(0) catalyst, which allows for orthogonal protection strategies in complex peptide synthesis.[6]

  • Standard protocols for Fmoc SPPS should be followed, including coupling and deprotection steps. The Fmoc group is typically removed with a weak base like piperidine.[7][8]

Disposal Plan

Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • All solid waste contaminated with this compound (e.g., weigh boats, contaminated gloves, paper towels) should be collected in a dedicated, labeled hazardous waste container.

  • Liquid waste, including unused solutions and solvents from the synthesis process, should be collected in a separate, labeled hazardous waste container. Do not pour chemical waste down the drain.[1]

2. Spill Cleanup:

  • Small Spills: For minor powder spills, carefully sweep up the material and place it into a suitable, closed container for disposal.[1] For small liquid spills, absorb the material with an inert absorbent like vermiculite or sand, then place it in the hazardous waste container.[2]

  • Large Spills: In the event of a large spill, evacuate the area and consult your institution's safety officer. Appropriate PPE, including a full suit and respirator, should be used during cleanup.[3]

3. Final Disposal:

  • All waste containers must be sealed and clearly labeled with their contents.

  • Arrange for the disposal of surplus and non-recyclable materials through a licensed disposal company, following all local, state, and federal regulations.[1]

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling Solid cluster_solution Handling Solution cluster_disposal Waste Disposal A 1. Don PPE (Gloves, Goggles, Lab Coat) B 2. Prepare Ventilated Workspace (Fume Hood) A->B C 3. Weigh Solid in Hood B->C D 4. Transfer to Reaction Vessel C->D E 5. Add Solvent (e.g., DMF) D->E G 7. Segregate Solid Waste D->G Contaminated materials F 6. Use in Synthesis (SPPS) E->F H 8. Segregate Liquid Waste F->H I 9. Arrange for Licensed Disposal G->I H->I

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fmoc-D-Lys(Aloc)-OH
Reactant of Route 2
Reactant of Route 2
Fmoc-D-Lys(Aloc)-OH

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.